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  • Product: 2-Amino-5,5-dimethylhexanoic acid
  • CAS: 142886-10-0

Core Science & Biosynthesis

Foundational

2-Amino-5,5-dimethylhexanoic Acid: A Comprehensive Technical Guide to Properties, Peptide Engineering, and Pharmacological Applications

Executive Summary In the landscape of modern drug discovery, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and suboptimal target affinity—requires advanced structural engineeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and suboptimal target affinity—requires advanced structural engineering. 2-Amino-5,5-dimethylhexanoic acid (commonly referred to as 5,5-dimethylnorleucine) is a highly specialized, non-proteinogenic aliphatic amino acid that serves as a critical building block in peptidomimetics and small-molecule therapeutics.

As an Application Scientist, I approach the integration of this unnatural amino acid (UAA) not merely as a structural substitution, but as a thermodynamic and kinetic optimization strategy. By appending a massive, highly hydrophobic neo-hexyl side chain to the peptide backbone, researchers can drastically alter the Ramachandran dihedral angles, shield vulnerable amide bonds from proteases, and drive deep hydrophobic anchoring into target receptor pockets.

Structural Biology & Physicochemical Profiling

The defining feature of 2-amino-5,5-dimethylhexanoic acid is its 3,3-dimethylbutyl side chain . Unlike the linear aliphatic chain of standard norleucine, the terminal tert-butyl group creates extreme steric bulk at the δ and ϵ positions.

When incorporated into a peptide, this bulk restricts the conformational flexibility of the backbone. The high fraction of sp3-hybridized carbons ( Fsp3​=0.875 ) significantly enhances the three-dimensionality of the molecule, a metric strongly correlated with clinical success in drug development.

Table 1: Core Physicochemical Properties
PropertySpecification
IUPAC Name 2-Amino-5,5-dimethylhexanoic acid
Common Synonyms 5,5-Dimethylnorleucine; neo-Octylglycine derivative
CAS Registry Numbers 142886-13-3 (S-isomer) [1], 142886-12-2 (R-isomer), 142886-10-0 (Racemate)
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Fraction sp3 ( Fsp3​ ) 0.875
Side Chain Architecture 3,3-dimethylbutyl (neo-hexyl)

Strategic Applications in Peptide Engineering

The primary utility of 5,5-dimethylnorleucine lies in the synthesis of stapled peptides and proteolytically resistant ligands. For example, in the development of stapled peptide inhibitors for the autophagy adapter LC3B, substituting native residues with highly hydrophobic UAAs like 5,5-dimethylnorleucine significantly increases binding affinity ( Kd​ ) while preventing biological degradation [2].

PeptideEngineering A Native Peptide (Susceptible to Proteolysis) B Incorporate 5,5-Dimethylnorleucine (Steric Bulk Addition) A->B C Amide Bond Shielding & Hydrophobic Anchoring B->C D Enhanced Proteolytic Resistance (Increased Half-life) C->D E Optimized Target Affinity (e.g., LC3B Binding) C->E

Workflow demonstrating the biophysical advantages of incorporating 5,5-dimethylnorleucine.

Pharmacological Modulators: The Sortilin Pathway

Beyond peptide stapling, 2-amino-5,5-dimethylhexanoic acid is a critical pharmacophore in small-molecule drug design. Recent intellectual property highlights its use in synthesizing modulators of Sortilin (a Vps10p domain-containing receptor) for the treatment of central nervous system (CNS) diseases [3].

The UAA acts as a competitive inhibitor, binding deeply into the NTIS1 binding site of sortilin, thereby blocking the binding of proneurotrophins and progranulin.

SortilinPathway Ligand 2-Amino-5,5-dimethylhexanoic Acid Derivative Receptor Sortilin Receptor (Vps10p Domain) Ligand->Receptor High-Affinity Binding Block Competitive Inhibition (Blocks Progranulin Binding) Receptor->Block Induces Outcome Modulation of Cellular Sorting & Signaling Block->Outcome

Mechanism of action for 5,5-dimethylnorleucine derivatives in Sortilin receptor modulation.

Enzymatic Interactions & Metabolic Stability

Understanding the metabolic fate of this UAA is crucial for pharmacokinetic modeling. According to the [4], 2-amino-5,5-dimethylhexanoic acid acts as a substrate for L-amino-acid oxidase (EC 1.4.3.2) derived from Rhodococcus opacus.

Despite its massive steric bulk, the enzyme successfully catalyzes its oxidative deamination, though at a reduced velocity compared to native aliphatic amino acids.

Table 2: Enzymatic Oxidation Profile (L-amino-acid oxidase)
SubstrateRelative ActivityPrimary Reaction Products
L-Alanine (Reference)100%Pyruvate + NH₃ + H₂O₂
L-2-Amino-5,5-dimethylhexanoic acid 44% 5,5-dimethyl-2-oxohexanoic acid + NH₃ + H₂O₂

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicitly stating the causality behind each methodological choice.

Protocol A: Biolayer Interferometry (BLI) for UAA-Peptide Binding Kinetics

This protocol measures the binding affinity ( Kd​ ) between a 5,5-dimethylnorleucine-containing stapled peptide and a target protein (e.g., LC3B).

  • Biosensor Hydration & Equilibration: Hydrate Streptavidin (SA) biosensors in Assay Buffer (PBS, pH 7.4, 0.05% Tween-20, 0.1% BSA) for 10 minutes.

    • Causality: The highly hydrophobic neo-hexyl side chain makes the peptide prone to non-specific binding. Tween-20 and BSA act as critical blocking agents to ensure the measured optical shift is exclusively due to specific target interactions.

  • Ligand Immobilization: Dip sensors into 1 µg/mL of N-terminally biotinylated UAA-peptide until a threshold shift of 1.0 nm is achieved.

    • Causality: The femtomolar affinity of the biotin-streptavidin interaction ( Kd​∼10−15 M) ensures baseline stability, preventing artifactual signal decay during the dissociation phase.

  • Self-Validation (Reference Sensor): Run a parallel SA sensor loaded with a scrambled peptide sequence.

    • Causality: Subtracting this reference trace isolates true kinetic binding from background drift and confirms that affinity is sequence-specific, not merely driven by the UAA's hydrophobic bulk.

  • Association & Dissociation: Transfer sensors to wells containing a titration curve of the target protein (31.25 nM to 2 µM) for 300 seconds, followed by a return to Assay Buffer for 300 seconds.

  • Data Analysis: Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Continuous Fluorometric Assay for L-Amino Acid Oxidase Activity

This protocol quantifies the metabolic oxidation of 2-amino-5,5-dimethylhexanoic acid.

  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.5), 0.1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red.

    • Causality: Direct measurement of the resulting oxo-acid is analytically challenging. By coupling the H₂O₂ byproduct of the L-amino-acid oxidase reaction to HRP-mediated oxidation of Amplex Red, we generate resorufin—a highly fluorescent, stable product that allows for continuous, real-time kinetic monitoring.

  • Substrate Addition: Aliquot 90 µL of the master mix into a black 96-well microplate. Add 10 µL of 2-amino-5,5-dimethylhexanoic acid (final concentration ranging from 0.1 to 10 mM).

  • Enzyme Initiation & Self-Validation: Initiate the reaction by adding purified L-amino-acid oxidase. Include a "No-Enzyme" control well and a "Native Substrate" (L-Alanine) control well.

    • Causality: The No-Enzyme control validates that auto-oxidation of the UAA is not occurring, while the L-Alanine control normalizes the specific activity of the enzyme batch against established literature values (Table 2).

  • Kinetic Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C. Calculate Vmax​ and Km​ using Michaelis-Menten non-linear regression.

Conclusion

2-Amino-5,5-dimethylhexanoic acid represents a powerful tool in the arsenal of modern medicinal chemistry. By leveraging its unique 3,3-dimethylbutyl side chain, researchers can engineer peptides and small molecules that bypass native proteolytic degradation pathways while achieving superior hydrophobic anchoring in challenging therapeutic targets like LC3B and Sortilin.

References

  • Stapled peptide inhibitors of autophagy adapter LC3B Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][1]

  • WO2023031440A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators for use in the treatment of disease of the central nervous system Source: Google Patents URL:[2][3]

  • Information on EC 1.4.3.2 - L-amino-acid oxidase Source: BRENDA Enzyme Database URL:[Link][4][5]

Sources

Exploratory

The Strategic Deployment of tert-Leucine in Advanced Chemical Synthesis and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Proteome In the landscape of amino acids, the non-proteinogenic L-tert-Leucine (L-Tle) stands as a test...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Proteome

In the landscape of amino acids, the non-proteinogenic L-tert-Leucine (L-Tle) stands as a testament to the power of structural subtlety in chemical and pharmaceutical innovation. Unlike its proteinogenic isomer leucine, L-tert-Leucine is not incorporated into proteins during translation.[1] Its significance lies not in the realm of natural biopolymers, but as a meticulously designed chiral building block, prized for the unique steric and conformational properties imparted by its bulky tert-butyl side chain.[1][2] This guide, intended for the discerning researcher and drug development professional, delves into the core chemical characteristics, synthesis, and strategic applications of tert-Leucine, providing a comprehensive overview of its role in shaping the future of asymmetric synthesis and medicinal chemistry.

The Architectural Cornerstone: Chemical Structure and Physicochemical Profile

At its core, L-tert-Leucine is (S)-2-amino-3,3-dimethylbutanoic acid.[1][2][3] The defining feature is the quaternary carbon of the tert-butyl group, which introduces significant steric hindrance and conformational rigidity.[4] This structural element is the primary driver of its utility, influencing molecular interactions and reaction outcomes in a predictable and controllable manner.

// Nodes for the structure C_alpha [label="Cα", pos="0,0!"]; N [label="H₂N", pos="-1,0.5!"]; COOH [label="COOH", pos="1,0.5!"]; H [label="H", pos="0,-0.75!"]; C_beta [label="", shape=point, pos="0,1.5!"]; C_gamma1 [label="CH₃", pos="-0.8,2.25!"]; C_gamma2 [label="CH₃", pos="0.8,2.25!"]; C_gamma3 [label="CH₃", pos="0,2.75!"];

// Bonds C_alpha -- N; C_alpha -- COOH; C_alpha -- H; C_alpha -- C_beta; C_beta -- C_gamma1; C_beta -- C_gamma2; C_beta -- C_gamma3;

// Annotations steric_bulk [label="Bulky tert-butyl group", pos="0,3.5!", fontcolor="#EA4335"]; chiral_center [label="Chiral Center (S)", pos="-1.5,-0.5!", fontcolor="#34A853"];

edge [style=invis]; steric_bulk -> C_beta; chiral_center -> C_alpha; } केंदdot Caption: Chemical structure of L-tert-Leucine highlighting the chiral center and the influential tert-butyl group.

This unique architecture gives rise to a distinct set of physicochemical properties that are critical for its application.

PropertyValueSource(s)
CAS Number 20859-02-3 (L-form)[2][3][5], 33105-81-6 (DL-form)[6][7][2][3][5],[6][7]
Molecular Formula C₆H₁₃NO₂[2][3][5]
Molecular Weight 131.17 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point ≥300 °C (decomposes)[2][3][8][9]
Solubility Soluble in water, 1 M HCl (50 mg/mL)[1][8]
Optical Rotation [α]20/D -9.5° to +11.5° (conditions vary)[1][2][3]

Synthesis of tert-Leucine: Pathways to a Chiral Workhorse

The synthesis of tert-Leucine can be broadly categorized into chemical and biological (enzymatic) methods. While traditional chemical syntheses have been established, enzymatic routes are increasingly favored due to their high stereoselectivity, milder reaction conditions, and environmental advantages.[2][10]

Enzymatic Synthesis: A Greener Route to Enantiopurity

A prominent and industrially scalable method for L-tert-Leucine production is the asymmetric reductive amination of trimethylpyruvate (TMP).[10][11] This biotransformation is typically catalyzed by NADH-dependent L-leucine dehydrogenase (LeuDH), an enzyme known for its broad substrate specificity.[10][11][12]

G cluster_reactants Reactants cluster_products Products TMP Trimethylpyruvate (TMP) LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH NH4 NH₄⁺ NH4->LeuDH NADH NADH NADH->LeuDH L_Tle L-tert-Leucine NAD NAD⁺ H2O H₂O LeuDH->L_Tle LeuDH->NAD LeuDH->H2O

Experimental Protocol: Whole-Cell Biocatalysis for L-tert-Leucine Synthesis

The following protocol is a representative example of a whole-cell biocatalysis approach, which leverages engineered E. coli to co-express both LeuDH for the primary reaction and a cofactor regeneration enzyme like formate dehydrogenase (FDH) to recycle NADH.

  • Biocatalyst Preparation:

    • Transform E. coli BL21(DE3) with a plasmid co-expressing the genes for LeuDH and FDH.

    • Cultivate the recombinant E. coli in a suitable fermentation medium until a desired cell density is reached.

    • Induce protein expression (e.g., with IPTG) and continue cultivation.

    • Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.5) to obtain the whole-cell biocatalyst.

  • Reductive Amination Reaction:

    • In a temperature-controlled reactor, prepare a reaction mixture containing:

      • Trimethylpyruvate (TMP) as the substrate.

      • An ammonium source, such as ammonium formate, which also serves as the substrate for FDH.

      • A catalytic amount of NAD⁺.

    • Suspend the prepared whole-cell biocatalyst in the reaction mixture.

    • Maintain the reaction at an optimal pH (e.g., 8.0-8.5) and temperature (e.g., 30-37 °C) with gentle agitation.[10]

  • Reaction Monitoring and Work-up:

    • Monitor the conversion of TMP to L-tert-Leucine using a suitable analytical method (e.g., HPLC).

    • Upon completion, terminate the reaction by heating the mixture (e.g., to 60°C) to denature the enzymes and then remove the cell mass via centrifugation or filtration.[10]

  • Product Isolation and Purification:

    • Adjust the pH of the supernatant to the isoelectric point of L-tert-Leucine (approx. pH 5.9) to facilitate crystallization.[10]

    • Concentrate the solution via rotary evaporation.[10]

    • Induce crystallization by slowly cooling the solution.[10]

    • Collect the L-tert-Leucine crystals by filtration, wash with cold water, and dry under vacuum.

This enzymatic approach consistently yields L-tert-Leucine with high optical purity (e.e. >99%), a critical requirement for its pharmaceutical applications.[12]

Applications in Drug Development and Asymmetric Synthesis

The true value of tert-Leucine is realized in its application as a chiral building block and auxiliary. Its sterically demanding side chain exerts profound control over the stereochemical course of reactions and enhances the pharmacological properties of active pharmaceutical ingredients (APIs).

Enhancing Metabolic Stability in Peptidomimetics and APIs

A primary challenge in peptide-based drug development is their susceptibility to proteolytic degradation, leading to short in-vivo half-lives.[13][14][15] The incorporation of tert-Leucine into a peptide sequence serves as a "steric shield." The bulky tert-butyl group physically obstructs the approach of proteases to the adjacent peptide bonds, significantly enhancing the metabolic stability of the drug candidate.[4] This strategy is pivotal in the design of more robust and orally bioavailable peptide-based therapeutics.

G cluster_peptide Standard Peptide Chain cluster_tle_peptide tert-Leucine Modified Peptide P1 AA_n-1 P2 Leucine P1->P2 P3 AA_n+1 P2->P3 Protease Protease Protease->P2 Cleavage Site T1 AA_n-1 T2 tert-Leucine T1->T2 T3 AA_n+1 T2->T3 Protease2 Protease Protease2->T2 Access Hindered

This principle is leveraged in the design of numerous APIs, including protease inhibitors for antiviral (e.g., Atazanavir for HIV, Telaprevir for HCV) and anticancer therapies.[5][11]

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

L-tert-Leucine is a cornerstone in the field of asymmetric synthesis, where it is used to create chiral auxiliaries and ligands.[1][5] These molecules temporarily attach to a substrate, directing a reagent to attack from a specific face, thereby controlling the stereochemistry of the product. The bulky tert-butyl group creates a highly differentiated steric environment, leading to high levels of diastereoselection or enantioselection.

For example, tert-Leucine-derived oxazoline ligands are widely used in various metal-catalyzed asymmetric reactions. The predictable and rigid conformation imposed by the tert-butyl group is key to achieving high enantiomeric excess in the final products.

Conformational Control in Small Molecules

Beyond steric shielding, the tert-butyl group of tert-Leucine can be used to lock a molecule into a specific, biologically active conformation. By restricting bond rotation, it reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in binding affinity and potency.[4] This makes it a valuable building block for constraining the structure of small molecule inhibitors and receptor agonists/antagonists.

Safety and Handling

L-tert-Leucine is generally considered to have low toxicity.[6] However, as with all laboratory chemicals, standard safety precautions should be observed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[16][17] It should be stored in a cool, dry place in a tightly sealed container.[1][16]

Conclusion

L-tert-Leucine is a powerful and versatile tool in the arsenal of the modern chemist and drug developer. Its unique structure, dominated by the sterically demanding tert-butyl group, provides a rational and effective means to address fundamental challenges in medicinal chemistry and asymmetric synthesis. From enhancing the metabolic stability of peptide drugs to directing the stereochemical outcome of complex reactions, the strategic incorporation of tert-Leucine continues to enable the creation of novel, more effective, and safer chemical entities. As the demand for stereochemically pure and pharmacokinetically robust therapeutics grows, the importance of this non-proteinogenic amino acid is set to increase even further.

References

  • Groth, U., et al. (1993). Asymmetric Synthesis via Heterocyclic Intermediates, LII. Synthesis of tert-Leucine and Related Amino Acids. Liebigs Annalen der Chemie, 1993(7), 715-719.
  • ResearchGate. Synthesis of L-tert-leucine by LeuDH coupling with GDH. [Link]

  • PubChem. L-tert-Leucine | C6H13NO2 | CID 164608. [Link]

  • Jia, Y.-Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 643231. [Link]

  • Natural Micron Pharm Tech. L-Tert-Leucine. [Link]

  • AA Blocks. 20859-02-3 | MFCD00064218 | L-tert-Leucine. [Link]

  • Lin, L. (2009). Pharmacokinetics of Biotech Drugs: Peptides, Proteins and Monoclonal Antibodies. In Biotechnology: Pharmaceutical Aspects (Vol. 7, pp. 1-28).
  • Diao, M. M., et al. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics, 13(12), 2179. [Link]

  • Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. [Link]

  • YouTube. Pharmacokinetics of Peptides and Proteins. [Link]

Sources

Foundational

The Strategic Role of L-tert-Leucine in Advanced Therapeutics and Biocatalysis

A Technical Whitepaper on the Structural Biology, Pharmaceutical Significance, and Enzymatic Synthesis of a Critical Unnatural Amino Acid Introduction: The Molecular Architecture of L-tert-Leucine In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Structural Biology, Pharmaceutical Significance, and Enzymatic Synthesis of a Critical Unnatural Amino Acid

Introduction: The Molecular Architecture of L-tert-Leucine

In the landscape of modern drug development, the transition from naturally occurring biological building blocks to highly engineered, unnatural amino acids (UAAs) has revolutionized pharmacokinetics. L-tert-Leucine (L-Tle) , chemically designated as (S)-2-Amino-3,3-dimethylbutanoic acid, stands as one of the most critical UAAs in medicinal chemistry .

Unlike its natural isomer, L-leucine, L-Tle possesses a bulky, highly hydrophobic tert-butyl side chain directly adjacent to the chiral alpha-carbon. This unique structural motif imparts exceptional conformational rigidity and immense steric hindrance. For drug development professionals, incorporating L-Tle into peptide backbones serves a dual purpose: it forces the molecule into highly specific bioactive conformations while simultaneously rendering the therapeutic invisible to endogenous human proteases, drastically extending the drug's in vivo half-life.

Pharmaceutical Significance: Viral Protease Inhibition

The most profound application of L-tert-Leucine lies in the design of targeted viral protease inhibitors. Viruses such as HIV, Hepatitis C (HCV), and SARS-CoV-2 rely on specific proteases to cleave viral polyproteins into functional units necessary for replication.

The Causality of Steric Blockade

When L-Tle is integrated into a small-molecule inhibitor (such as Atazanavir for HIV, Telaprevir for HCV, or Nirmatrelvir for SARS-CoV-2), the massive tert-butyl group acts as a precise geometric anchor. It wedges into the hydrophobic S2 or S3 subsites of the viral protease's active pocket. The steric bulk prevents the natural viral polyprotein substrate from entering the active site, while the unnatural configuration ensures the inhibitor itself cannot be cleaved by the protease. This competitive, dead-end binding completely halts viral replication.

ProteaseInhibition Drug L-Tle-based Inhibitor (e.g., Nirmatrelvir) Protease Viral Protease (Active Site) Drug->Protease Binds to S2Pocket Hydrophobic S2/S3 Pocket Protease->S2Pocket Anchors via tert-butyl group Blockade Steric Blockade (Prevents Substrate Binding) S2Pocket->Blockade Induces Replication Viral Replication Halted Blockade->Replication Results in

Logical flow of viral protease inhibition mediated by L-tert-Leucine's steric blockade.

Biocatalytic Synthesis: Overcoming Chemical Limitations

Historically, L-Tle was synthesized via chemical asymmetric Strecker reactions, which required toxic heavy metal catalysts and yielded racemic mixtures requiring costly chiral resolution. Today, the industry standard is enzymatic reductive amination .

The reaction utilizes Leucine Dehydrogenase (LeuDH) to convert the alpha-keto acid precursor, trimethylpyruvate (TMP), into L-Tle. However, LeuDH strictly requires the cofactor NADH, which is oxidized to NAD⁺ during the reaction. Because exogenous NADH is prohibitively expensive for industrial scale-up, a secondary enzyme, Formate Dehydrogenase (FDH) , is co-expressed to recycle NAD⁺ back to NADH by oxidizing cheap formate into carbon dioxide gas.

Thermodynamic Causality

The choice of FDH is not arbitrary. The oxidation of formate to CO₂ is thermodynamically irreversible under standard bioreactor conditions (as the CO₂ gas escapes the liquid phase). This irreversibility acts as a thermodynamic vacuum, continuously pulling the LeuDH equilibrium forward, ensuring complete conversion of TMP and preventing product inhibition.

BiocatalysisCycle cluster_0 Main Reaction (LeuDH) cluster_1 Cofactor Regeneration (FDH) TMP Trimethylpyruvate (TMP) + NH4+ LeuDH Leucine Dehydrogenase TMP->LeuDH LTle L-tert-Leucine (>99.9% ee) LeuDH->LTle NAD NAD+ LeuDH->NAD Generates Formate Formate FDH Formate Dehydrogenase Formate->FDH CO2 CO2 (Gas Exhaust) FDH->CO2 NADH NADH FDH->NADH Regenerates NADH->LeuDH Donates H- NAD->FDH Accepts H-

Coupled enzymatic workflow for L-tert-Leucine synthesis with NADH regeneration.

Experimental Workflow: Whole-Cell Biocatalysis Protocol

To achieve maximum enantiomeric excess (ee >99.9%) while minimizing downstream purification costs, a whole-cell biocatalysis approach is utilized. By keeping the enzymes inside resting E. coli cells, the enzymes are protected from shear stress, and the intracellular pool of NAD⁺/NADH is leveraged without requiring external supplementation .

Step-by-Step Methodology & Self-Validating System

Step 1: Strain Engineering & Cultivation

  • Transform E. coli BL21(DE3) with a dual-plasmid system co-expressing L. sphaericus LeuDH and C. boidinii FDH.

  • Cultivate in Terrific Broth (TB) at 37°C until OD₆₀₀ reaches 0.8, then induce with 0.5 mM IPTG at 20°C for 16 hours.

  • Causality: Low-temperature induction prevents the formation of inactive inclusion bodies, ensuring proper folding of the bulky dehydrogenase tetramers.

Step 2: Resting Cell Preparation

  • Harvest cells via centrifugation (8,000 × g, 10 min) and wash twice with 100 mM Tris-HCl buffer (pH 8.0). Resuspend to a final cell dry weight (CDW) of 20 g/L.

  • Causality: Washing removes residual carbon sources, decoupling biomass generation from the bioconversion phase and preventing the metabolic diversion of the TMP substrate into the cell's central carbon metabolism.

Step 3: Self-Validating Bioconversion (The pH-Stat Method)

  • Initialize the bioreactor with 1.0 M TMP, 2.0 M ammonium formate, and the resting cell suspension.

  • Self-Validation Checkpoint: The overall reaction ( TMP−+NH4+​+HCOO−→L-Tle+CO2​+H2​O ) consumes protons and ammonia, naturally causing the pH to rise. Couple a pH-stat system to automatically titrate the reactor with a pre-mixed solution of 1M Formic Acid and 1M Ammonium Hydroxide to maintain pH 8.0.

  • Validation Logic: The volume of titrant dispensed provides a real-time, stoichiometric readout of the reaction kinetics. When the pH stabilizes and the titrant pump stops, the reaction has reached 100% conversion. This physical feedback loop validates the biochemical progression without requiring continuous HPLC sampling.

Step 4: Downstream Processing

  • Centrifuge to remove biocatalyst cells. Acidify the supernatant to pH 2.0 to precipitate unreacted impurities, then adjust to the isoelectric point of L-Tle (pH 6.0) to crystallize the pure product.

Quantitative Performance Data

The evolution of LeuDH enzymes and the implementation of coupled whole-cell systems have drastically improved the industrial viability of L-Tle production. The table below summarizes the progression of catalytic efficiencies across different engineered systems.

Biocatalyst SystemEnzyme SourceSubstrate (TMP) LoadingConversion Rate (%)Enantiomeric Excess (ee %)Space-Time Yield (g L⁻¹ d⁻¹)
Wild-type LeuDH L. sphaericus0.5 M~85.0%>99.0%666
Engineered LeuDH (H6 Mutant) L. sphaericus (Directed Evolution)0.5 M>95.0%>99.9%1,170
Co-expressed LeuDH / FDH L. sacchari / C. boidinii1.0 M>99.9%>99.9%~10.9 (Flask Scale)
Commercial Standard Chemical Synthesis (Reference)N/A~40.0% (Post-resolution)99.0%N/A

Data synthesized from comparative biocatalytic studies and commercial baseline metrics , .

References

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology (2021). URL:[Link]

  • Biosynthetic L-tert-leucine using Escherichia coli co-expressing a novel NADH-dependent leucine dehydrogenase and a formate dehydrogenase. Electronic Journal of Biotechnology (2020). URL:[Link]

  • Directed evolution of leucine dehydrogenase for improved efficiency of l-tert-leucine synthesis. Applied Microbiology and Biotechnology (2016). URL:[Link]

Exploratory

The Discovery and Therapeutic Evolution of 2-Amino-5,5-dimethylhexanoic Acid: From Unnatural Amino Acid to CNS-Penetrant Sortilin Inhibitors

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the landscape of modern peptidomimetic drug design,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the landscape of modern peptidomimetic drug design, the strategic incorporation of unnatural amino acids is a cornerstone for overcoming the pharmacokinetic limitations of endogenous peptides. 2-Amino-5,5-dimethylhexanoic acid (CAS: 142886-10-0) represents a masterclass in this approach[1]. Originally a niche chemical building block, it has become the structural lynchpin in the discovery of a novel class of blood-brain barrier (BBB) permeable sortilin (SORT1) antagonists[2]. This whitepaper dissects the chemical rationale, historical target discovery, and the rigorous experimental workflows that transitioned this molecule from a raw reagent into a clinical-stage therapeutic candidate for neurodegenerative diseases.

Chemical Identity and Structural Rationale

To understand the utility of 2-amino-5,5-dimethylhexanoic acid, we must analyze its structural causality in drug design.

The molecule features a hexanoic acid backbone terminating in a gem-dimethyl group at the C5 position, effectively creating a bulky tert-butyl-like tail[1].

  • Steric Shielding (Metabolic Stability): Endogenous peptides are rapidly cleaved by ubiquitous proteases. The massive steric bulk of the 5,5-dimethyl group physically obstructs the active sites of proteolytic enzymes, preventing the hydrolysis of adjacent amide bonds.

  • Lipophilicity for BBB Penetration: To treat central nervous system (CNS) disorders, a drug must cross the highly restrictive blood-brain barrier. The highly aliphatic, non-polar nature of this unnatural side chain drives up the LogP of the resulting molecule, enabling passive diffusion across endothelial tight junctions[2].

Table 1: Physicochemical Properties of the Core Building Block
PropertyValuePharmacokinetic Implication
IUPAC Name 2-amino-5,5-dimethylhexanoic acidStandardized nomenclature for derivative synthesis.
CAS Number 142886-10-0Registry identification[1].
Molecular Weight 159.23 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
Fsp3 (Fraction sp3) 0.875High 3D character correlates with improved clinical success and lower off-target toxicity[1].

Historical Context: Sortilin (SORT1) as a Therapeutic Target

The evolution of this compound is inextricably linked to the discovery of Sortilin (SORT1) as a primary driver of neurodegeneration. Sortilin is a Type I transmembrane protein belonging to the Vps10p domain receptor family[3].

While initially recognized merely as an intracellular sorting receptor, groundbreaking research revealed that SORT1 is the primary neuronal clearance receptor for Progranulin (PGRN) —a potent neuroprotective and anti-inflammatory protein[4]. In diseases such as frontotemporal dementia (FTD), Parkinson's, and Alzheimer's, overactive sortilin binds to extracellular progranulin and rapidly internalizes it for lysosomal degradation, starving neurons of vital survival signals[5]. Sortilin upregulation has also been implicated in diabetic retinal neurodegeneration[6].

Recognizing this, researchers at Aarhus University founded Insusense Therapeutics (now Vesper Bio), backed by the Lundbeck Foundation, to develop small-molecule sortilin inhibitors[7]. Their goal was to block the SORT1 receptor, thereby restoring extracellular progranulin levels to halt neurodegeneration[5].

Rational Drug Design: The Birth of SORT1-IN-3

To achieve this, Insusense utilized 2-amino-5,5-dimethylhexanoic acid as the core scaffold to synthesize a library of sortilin modulators[3]. The flagship outcome of this rational design is SORT1-IN-3 (Compound 5)[8].

By coupling the unnatural amino acid to specific aromatic and heterocyclic moieties, the researchers created a molecule that perfectly occupies the neurotensin-binding pocket of sortilin while maintaining a highly favorable unbound brain-to-plasma ratio ( Kp,uu,brain​ ) of 0.19[2].

Table 2: Pharmacological Profile of SORT1-IN-3 (Compound 5)
ParameterValueExperimental Significance
Target Affinity ( IC50​ ) 330 nMPotent competitive inhibition of the SORT1 receptor[2].
Kp,uu,brain​ (Mice) 0.19Confirms successful BBB penetration and CNS availability[2].
Binding Assay Scintillation ProximityValidated against [3H] neurotensin binding to His-tagged SORT1[2].

Mechanistic Visualization

The following diagram illustrates the logical flow of the disease state versus the therapeutic intervention utilizing the 2-amino-5,5-dimethylhexanoic acid derivative.

G PGRN Progranulin (PGRN) Neuroprotective Protein SORT1 Sortilin Receptor (SORT1) Target Protein PGRN->SORT1 Binds to receptor Endosome Endocytosis & Lysosomal Degradation SORT1->Endosome Internalization NeuroP Neuroprotection (Restored PGRN levels) SORT1->NeuroP Therapeutic Pathway Drug SORT1-IN-3 (2-Amino-5,5-dimethylhexanoic acid derivative) Drug->SORT1 Competitive Inhibition (IC50 = 330 nM) Drug->Endosome Prevents degradation NeuroD Neurodegeneration (Low extracellular PGRN) Endosome->NeuroD PGRN Depletion

Mechanism of Action: SORT1-IN-3 inhibiting Sortilin to prevent Progranulin degradation.

Key Experimental Workflows & Protocols

As a Senior Application Scientist, I stress that experimental data is only as reliable as the self-validating mechanisms built into the protocol. Below are the optimized methodologies for synthesizing and validating these derivatives.

Protocol 1: Amide Coupling Synthesis of SORT1-IN-3

Causality: Standard peptide coupling agents (like EDC/HOBt) often fail or cause racemization when dealing with highly sterically hindered unnatural amino acids. We utilize HATU because its superior leaving group (HOAt) accelerates the formation of the active ester, overcoming the steric bulk of the 5,5-dimethyl group.

  • Preparation: In an inert atmosphere (Nitrogen), dissolve 1.0 eq of the carboxylic acid partner in anhydrous DMF (Dimethylformamide).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIEA (Diisopropylethylamine).

    • Self-Validation/Causality: DIEA is a non-nucleophilic base. It deprotonates the acid without competing with the amine, preventing side reactions.

  • Coupling: After 15 minutes of activation, add 1.1 eq of 2-amino-5,5-dimethylhexanoic acid hydrochloride . Stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate.

  • Validation: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Confirm purity (>95%) via LC-MS and verify the retention of stereochemistry using 1H-NMR.

Protocol 2: Scintillation Proximity Assay (SPA) for SORT1 Binding

Causality: To validate the IC50​ of the synthesized derivatives, we use SPA rather than traditional filtration assays. SPA is a homogeneous assay (no wash steps), which preserves transient, low-affinity equilibrium interactions critical during early hit-to-lead optimization[9].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, 2 mM CaCl2​ , 0.1% BSA, pH 7.4).

  • Bead Selection: Utilize Yttrium Silicate (YSi) Copper-chelate SPA beads.

    • Causality: YSi beads are chosen over Polyvinyltoluene (PVT) because they have a higher density (settling rapidly without centrifugation) and exhibit lower non-specific binding to highly lipophilic compounds like our 5,5-dimethylhexanoic acid derivatives.

  • Complex Formation: Incubate His-tagged human sortilin (50 nM) with the YSi beads for 1 hour to allow the His-tag to bind the copper chelate.

  • Compound Addition: Dispense the test compound (e.g., SORT1-IN-3) in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Radioligand Addition: Add 2 nM of [3H] neurotensin[2].

  • Self-Validating Control: In parallel wells, add 10 µM of unlabeled neurotensin to define the Non-Specific Binding (NSB) baseline.

  • Readout: Incubate for 2 hours at room temperature to reach equilibrium, then read the microplate on a scintillation counter. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Future Perspectives

The utilization of 2-amino-5,5-dimethylhexanoic acid has fundamentally shifted the paradigm of sortilin inhibition. By solving the dual challenges of metabolic instability and BBB impermeability, this unnatural amino acid enabled the creation of clinical-stage candidates. Today, companies like Vesper Bio are advancing these exact molecular architectures into human clinical trials, aiming to provide the first true disease-modifying therapies for frontotemporal dementia and other severe neurological indications[5].

References

  • "2-Amino-5,5-dimethylhexanoic acid (CAS 142886-10-0) - Fluorochem", fluorochem.co.uk,
  • "Insusense patents sortilin antagonists | BioWorld", bioworld.com,
  • "SORT1-IN-3 | SORT1 Inhibitor | MedChemExpress", medchemexpress.com,
  • "WO2023031440A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modul
  • "Sortilin Inhibition Protects Neurons From Degeneration in the Diabetic Retina - PMC - NIH", nih.gov,
  • "Lundbeck Foundation doubles its investment in Aarhus-based Insusense Therapeutics", lundbeckfonden.com,
  • "Paul Little - BioLeader Interview - PIR Intern
  • "Rare nonsynonymous variants in SORT1 are associated with increased risk for frontotemporal dementia", ulisboa.pt,
  • "Ki Summary - BindingDB", ucsd.edu,

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of tert-Leucine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical physicochemical properties of tert-Leucine, a non-proteinogenic amino acid o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of tert-Leucine, a non-proteinogenic amino acid of significant interest in pharmaceutical development and organic synthesis. Its unique sterically hindered tert-butyl group confers distinct properties that are leveraged in the design of peptides with enhanced stability and as a chiral building block. This document delves into the structural, physical, and chemical characteristics of tert-Leucine, offering both established data and detailed experimental protocols for their determination.

Introduction: The Significance of tert-Leucine

tert-Leucine, systematically named (2S)-2-amino-3,3-dimethylbutanoic acid, is a chiral, non-natural amino acid.[1][2] Its structure is distinguished by a bulky tert-butyl side chain attached to the α-carbon, a feature that imparts considerable steric hindrance.[3] This steric bulk is the cornerstone of its utility in medicinal chemistry and materials science. By incorporating tert-Leucine into peptide structures, formulators can significantly enhance their resistance to enzymatic degradation, thereby prolonging their in-vivo half-life.[3] Furthermore, its rigid conformation makes it an invaluable chiral auxiliary and a template for asymmetric synthesis.[1]

This guide serves as a detailed resource for researchers and developers, providing in-depth information on the physicochemical properties that govern the behavior of tert-Leucine in various applications. Understanding these properties is paramount for its effective use in drug design, formulation, and synthesis.

Molecular Structure and Identification

A thorough understanding of the molecular structure of tert-Leucine is fundamental to appreciating its chemical behavior.

Chemical Structure

The structure of L-tert-Leucine is characterized by a chiral center at the α-carbon, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a tert-butyl group.

graph TLE_Structure {
  layout=neato;
  node [shape=plaintext];
  edge [style=bold];

C_alpha [label="Cα", pos="0,0!"]; N [label="H₂N", pos="-1.5,0.5!"]; COOH [label="COOH", pos="1.5,0.5!"]; H [label="H", pos="0,-1!"]; tBu [label="C(CH₃)₃", pos="0,1.5!"];

C_alpha -- N; C_alpha -- COOH; C_alpha -- H; C_alpha -- tBu; }

Caption: Workflow for Melting Point Determination.

Causality: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample and the heating block.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Caption: Workflow for Aqueous Solubility Determination.

Causality: Ensuring an excess of solid is present throughout the equilibration period is essential to guarantee that the resulting solution is saturated.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of ionizable groups.

Caption: Workflow for pKa Determination by Titration.

Causality: The use of a calibrated pH electrode is critical for accurate pH measurements, which directly translate to the determination of the pKa values.

Conclusion

tert-Leucine possesses a unique set of physicochemical properties, largely dictated by its sterically demanding tert-butyl group. Its high melting point suggests a stable crystalline structure, while its hydrophobicity results in limited aqueous solubility. A comprehensive understanding and experimental determination of these properties, as outlined in this guide, are essential for the successful application of tert-Leucine in the development of novel therapeutics and chiral materials. This guide provides a foundational framework for researchers and developers to harness the full potential of this valuable non-proteinogenic amino acid.

References

  • PubChem. L-tert-Leucine. [Link]

  • MDPI. Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. [Link]

  • Raw Material Suppliers. L-Tert-Leucine CAS 20859-02-3. [Link]

  • Japanese Pharmacopoeia. Part I / L-Leucine 569. [Link]

  • PubChem. L-tert-Leucine | C6H13NO2 | CID 164608. [Link]

  • PubMed Central (PMC). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. [Link]

  • PubChem. l-leucine degradation I. [Link]

  • Google Patents. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine.
  • ResearchGate. Leucine solubility in ethanol/water mixtures via TGA. [Link]

  • ResearchGate. Solubilities of amino acids in water at various pH values under 298.15 K. [Link]

  • PubMed Central (PMC). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

  • ResearchGate. The crystal structure of L-leucine hydrobromide. [Link]

  • ResearchGate. DSC curves of PAs containing an l-leucine moiety (second scan, heating rate of 20 °C/min). [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

  • Taylor & Francis Online. Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. [Link]

  • PubMed Central (PMC). The Crystal Structure of L-Leucine Dehydrogenase from Pseudomonas aeruginosa. [Link]

  • PubMed Central (PMC). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • ResearchGate. HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. [Link]

  • Journal of Chemical & Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • SciELO. High temperature Raman spectra of L-leucine crystals. [Link]

  • PubMed. Crystallization and preliminary X-ray analysis of substrate complexes of leucine dehydrogenase from Thermoactinomyces intermedius. [Link]

  • L-Tert-Leucine CAS 20859-02-3 | Raw Material Suppliers. [Link]

  • ResearchGate. Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase. [Link]

  • ACS Publications. Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. [Link]

  • ResearchGate. Study of Polymorphism From DSC Melting Curves; Polymorphs of Terfenadine. [Link]

  • SCIRP. Cu(II) Complex of L-Leucine Favor a Different Type of Crystal Structure from Cu(II)-L-Val and Cu(II)-L-Ile. [Link]

  • TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. [Link]

  • Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography. [Link]

  • JETIR. GROWTH AND CHARACTERIZATION OF A NEW NON LINEAR OPTICAL MATERIAL L- LEUCINE THIOUREA CRYSTAL. [Link]

  • PubMed Central (PMC). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • PubMed. Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems. [Link]

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Exploratory

The Privileged Scaffold: L-tert-Leucine in Advanced Peptidomimetics and Biocatalysis

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Structural Mandate of L-tert-Leucine In the landscape of modern drug discovery, the transition from native peptides to metabolically stable...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Structural Mandate of L-tert-Leucine

In the landscape of modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics is a critical evolutionary step. At the forefront of this transition is L-tert-Leucine (L-Tle) , a non-proteinogenic, highly branched aliphatic amino acid. Unlike canonical leucine or isoleucine, L-Tle possesses a bulky tert-butyl side chain directly adjacent to the α-carbon.

As a Senior Application Scientist, I frequently observe that the failure of peptide-based drug candidates typically stems from rapid in vivo clearance via proteolytic degradation[1]. The incorporation of L-Tle directly addresses this structural vulnerability. The extreme steric hindrance imposed by the tert-butyl group restricts the rotational freedom of the peptide backbone (limiting ϕ and ψ dihedral angles), forcing the molecule into stable secondary structures such as β -turns. More importantly, this steric bulk acts as a physical shield, preventing metalloendopeptidases from accessing and hydrolyzing adjacent peptide bonds[2].

G A Canonical Peptide (e.g., Leu/Ile) B Protease Active Site (Metalloendopeptidase) A->B Unrestricted Access C Rapid Cleavage (t1/2 < 5 mins) B->C D L-tert-Leucine Peptidomimetic E tert-Butyl Group Steric Shielding D->E Conformational Lock E->B Blocks Active Site F Extended Half-Life (t1/2 > 24 hrs) E->F Prevents Hydrolysis

Caption: Mechanism of proteolytic shielding by L-tert-Leucine's bulky side chain.

Rational Drug Design: L-Tle in Antiviral Therapeutics

The unique physicochemical properties of L-Tle have made it a cornerstone in the rational design of direct-acting antivirals (DAAs), particularly protease inhibitors[3]. The causality here is driven by the thermodynamics of target binding: the rigid hydrophobic bulk of L-Tle perfectly fills shallow, solvent-exposed lipophilic pockets in viral proteases without incurring the high entropic penalty associated with freezing the conformation of flexible side chains.

HIV and HCV Protease Inhibitors

In Atazanavir (an HIV-1 protease inhibitor), the molecule features a nearly symmetrical structure utilizing N-(methoxycarbonyl)-L-tert-leucine moieties at both the P2-P3 and P2'-P3' positions. This quasi-symmetry allows the drug to make highly analogous, stabilizing contacts with both monomers of the HIV-1 protease biological dimer, while simultaneously resisting host autolysis and oxidation[4].

Similarly, in the Hepatitis C Virus (HCV) NS3/4A protease inhibitors Boceprevir and Telaprevir , L-Tle serves as a critical P3 pharmacophore. The synthesis of Boceprevir heavily relies on a tert-leucine urea fragment (Fragment A), which is coupled with a dimethylcyclopropylproline analog[5].

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The optimization of Boceprevir derivatives led to the development of highly potent SARS-CoV-2 Mpro inhibitors, including Nirmatrelvir (PF-07321332). Structural analyses reveal that the P3 position of the Mpro substrate is optimally filled by L-Tle. Because the S3 pocket of Mpro lacks a deep cleft and is freely accessible to bulk solvent, the tert-butyl group of L-Tle makes ideal hydrophobic contacts with Met165 and the of Gln189, anchoring the inhibitor firmly into the active site[6].

Table 1: Structural Role of L-Tle in FDA-Approved Antivirals
Drug NameViral TargetPosition of L-TleMechanistic Rationale for L-Tle Inclusion
Atazanavir HIV-1 ProteaseP2-P3 & P2'-P3'Quasi-symmetry for dimer binding; prevents host protease degradation[4].
Boceprevir HCV NS3/4AP3 (Fragment A)Hydrophobic packing; stabilizes the α -ketoamide warhead trajectory[5].
Nirmatrelvir SARS-CoV-2 MproP3Optimal van der Waals contacts with S3 pocket (Met165/Gln189)[6].

Biocatalytic Synthesis of L-tert-Leucine

Chemical synthesis of L-Tle via asymmetric catalysis or kinetic resolution is notoriously inefficient, suffering from low theoretical yields (max 50% for resolution) and high energy consumption[7]. Consequently, the industry standard has shifted to biocatalysis , specifically the asymmetric reductive amination of trimethylpyruvate (TMP) catalyzed by Leucine Dehydrogenase (LeuDH) [8].

The Cofactor Regeneration Paradigm

LeuDH is an NAD(H)-dependent oxidoreductase. Because NADH is prohibitively expensive for stoichiometric industrial use, a cofactor regeneration system is mandatory. This is achieved by co-expressing a secondary enzyme—such as Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH)—which oxidizes a cheap sacrificial substrate (formate or glucose) to recycle NAD + back to NADH[8][9].

G TMP Trimethylpyruvate (TMP) LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH Amine NH4+ (Amine Donor) Amine->LeuDH LTle L-tert-Leucine (>99.9% ee) LeuDH->LTle Reductive Amination NAD NAD+ LeuDH->NAD NADH NADH NADH->LeuDH FDH Formate Dehydrogenase (FDH) NAD->FDH FDH->NADH CO2 CO2 (Volatilizes) FDH->CO2 Drives Equilibrium Formate Ammonium Formate (Sacrificial Substrate) Formate->FDH

Caption: Biocatalytic synthesis of L-tert-Leucine with continuous NADH cofactor regeneration.

Overcoming Substrate Inhibition

A fundamental biochemical challenge in this pathway is that high concentrations of the substrate, TMP, severely inhibit LeuDH. To circumvent this, process chemists utilize a fed-batch feeding strategy [8]. By feeding TMP continuously at a rate that matches the enzyme's turnover rate ( kcat​ ), the local concentration of TMP remains below the inhibition threshold, enabling massive product accumulation (up to 65–80 g/L)[7][8].

Table 2: Biocatalytic Performance of Engineered LeuDH Systems
Enzyme SourceCofactor SystemFeeding StrategyFinal Titer (g/L)Yield (%)Enantiomeric Excess
Pseudomonas balearica (PbLeuDH)GDH (Glucose)Fed-batch35.896.1%>99%[7]
Exiguobacterium sibiricum (EsiLeuDH)FDH (Formate)Fed-batch65.681.0%>99%[8]
GDH-LeuDH Fusion EnzymeIntramolecularBatch (200 mL)44.574.7%>99%[9]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal feedback loops that confirm the validity of the data in real-time.

Protocol A: Fed-Batch Whole-Cell Biocatalysis of L-Tle

Objective: Synthesize L-Tle from TMP while preventing substrate inhibition and maintaining cofactor balance.

  • Biocatalyst Preparation: Culture recombinant E. coli BL21(DE3) co-expressing EsiLeuDH and FDH. Harvest cells via centrifugation and resuspend in 100 mM Tris-HCl buffer (pH 8.5) to a final OD 600​ of 40.

  • Reaction Initialization: Transfer the whole-cell suspension to a bioreactor. Add initial substrates: 40 mM TMP, 100 mM ammonium formate, and 0.5 mM NAD + .

  • Self-Validating pH-Stat Control (The Causality Loop):

    • Mechanism: The reductive amination consumes NH 4+​ and generates L-Tle, causing the pH to drop.

    • Action: Connect the bioreactor to an automated pH-stat dispensing 2M NH 4​ OH.

    • Validation: The continuous addition of NH 4​ OH not only maintains the optimal pH of 8.5 but simultaneously replenishes the amine donor. The volume of NH 4​ OH consumed serves as a real-time, stoichiometric proxy for L-Tle formation. If the pH stops dropping, the reaction has stalled.

  • Fed-Batch Substrate Feeding: Monitor TMP concentration via HPLC. Program the feed pump to dose TMP and ammonium formate such that the bioreactor TMP concentration never exceeds 50 mM[8].

  • Downstream Processing: Terminate the reaction once the target titer (>60 g/L) is reached (approx. 24–30 hours). Centrifuge to remove cells, decolorize with activated carbon, and crystallize L-Tle by adjusting the pH to its isoelectric point.

Protocol B: Plasma Stability Assay for L-Tle Peptidomimetics

Objective: Quantify the proteolytic shielding effect of L-Tle incorporation compared to a wild-type peptide.

  • Matrix Preparation: Pre-warm pooled Sprague-Dawley rat plasma to 37°C in a shaking incubator.

  • Spiking: Add the L-Tle peptidomimetic (e.g., an L-Tle substituted Neurotensin analog[2]) and the wild-type control peptide to separate plasma aliquots at a final concentration of 5 μ M.

  • Kinetic Sampling: At time points t=0,15,30,60,120,240, and 1440 minutes, extract 50 μ L aliquots.

  • Self-Validating Quench & Extraction:

    • Action: Immediately quench the 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing 100 nM of a Stable Isotope-Labeled (SIL) internal standard .

    • Validation: The SIL standard validates the extraction efficiency. During LC-MS/MS analysis, if the absolute peak area of the SIL standard drops unexpectedly in a specific sample, it indicates a matrix effect or extraction failure, not enzymatic degradation. This prevents false-positive degradation rates.

  • Analysis: Centrifuge at 14,000 × g for 10 mins to pellet precipitated plasma proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining peak area ratio (Analyte/SIL) versus time to calculate the half-life ( t1/2​ ).

References

  • Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. MDPI.[Link]

  • Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. ACS Publications.[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC.[Link]

  • Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine. PMC.[Link]

  • Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics. ACS Pharmacology & Translational Science.[Link]

  • X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. PMC.[Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. Chemical Society Reviews (RSC Publishing).[Link]

  • Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. PMC.[Link]

  • From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. MDPI.[Link]

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Foundational

Technical Whitepaper: 2-Amino-5,5-dimethylhexanoic Acid in Modern Peptidomimetic Drug Design

Executive Summary 2-Amino-5,5-dimethylhexanoic acid (also known as 5,5-Dimethyl-L-norleucine) is a highly specialized, non-natural aliphatic amino acid. Characterized by a bulky tert-butyl terminal group on a hexanoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5,5-dimethylhexanoic acid (also known as 5,5-Dimethyl-L-norleucine) is a highly specialized, non-natural aliphatic amino acid. Characterized by a bulky tert-butyl terminal group on a hexanoic acid backbone, this compound has emerged as a critical building block in the synthesis of advanced peptidomimetics [1]. By introducing significant steric hindrance and lipophilicity, it enhances the proteolytic stability of peptide-based drugs while optimizing their binding affinity within deep, hydrophobic receptor pockets. Recently, this compound has gained prominence in the development of novel sortilin modulators aimed at treating central nervous system (CNS) disorders [3].

This whitepaper provides an in-depth analysis of its chemical identifiers, structural rationale, pharmacological applications, and validated synthetic workflows.

Chemical Identity & Physicochemical Profiling

Accurate identification is critical for procurement, regulatory compliance, and analytical verification. The compound exists in both racemic and enantiopure forms, with the (S)-enantiomer (L-form) being the biologically active configuration utilized in drug synthesis [1, 2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Amino-5,5-dimethylhexanoic acid
L-Enantiomer Name (2S)-2-Amino-5,5-dimethylhexanoic acid (5,5-Dimethyl-L-norleucine)
CAS Number (Racemic) 142886-10-0
CAS Number (S-isomer) 142886-13-3
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Monoisotopic Mass 159.1259 Da
PubChem CID (S-isomer) 87090971
Canonical SMILES CC(C)(C)CCC(N)C(=O)O
Isomeric SMILES CC(C)(C)CCN
InChIKey (S-isomer) HMQBHFUPSBOCOE-LURJTMIESA-N

Structural Biology & Pharmacological Relevance

The Rationale for 5,5-Dimethyl Substitution

In medicinal chemistry, replacing natural amino acids (like leucine or isoleucine) with non-natural analogues is a proven strategy to bypass enzymatic degradation. The 5,5-dimethyl substitution creates a tert-butyl tail that serves two mechanistic purposes:

  • Protease Shielding: The steric bulk severely restricts the conformational flexibility of the peptide backbone, preventing proteases from accessing and cleaving adjacent amide bonds.

  • Hydrophobic Anchoring: The highly lipophilic tail increases the entropic driving force for receptor binding, displacing ordered water molecules from hydrophobic binding pockets.

Application in Sortilin Modulation

Recent patent literature highlights the use of (S)-2-amino-5,5-dimethylhexanoic acid in synthesizing small-molecule modulators of Sortilin [3, 4]. Sortilin is a Vps10p-domain sorting receptor involved in the trafficking of proneurotrophins (such as pro-BDNF). Overactivation of sortilin by pro-BDNF triggers neuronal apoptosis and exacerbates neuropathic pain [3].

By incorporating 5,5-dimethyl-L-norleucine into dipeptide derivatives, researchers have successfully designed antagonists that block the neurotensin/pro-BDNF binding site on sortilin, thereby promoting neuroprotection.

SortilinPathway ProBDNF pro-BDNF (Apoptotic Ligand) Sortilin Sortilin Receptor (Vps10p Domain) ProBDNF->Sortilin Binds Apoptosis Neuronal Apoptosis & Pain Signaling Sortilin->Apoptosis Triggers Modulator 5,5-Dimethyl-L-norleucine Derivative Modulator->Sortilin Antagonizes Binding Site Neuroprotection Neuroprotection & Synaptic Plasticity Modulator->Neuroprotection Promotes

Sortilin modulation pathway highlighting the antagonistic role of 5,5-dimethyl-L-norleucine derivatives.

Synthetic Integration & Experimental Workflows

Incorporating an amino acid with significant aliphatic bulk requires optimized coupling conditions. Standard carbodiimide chemistry (EDC/HOBt) often yields poor conversion rates due to the steric shielding around the alpha-amine. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[4]. HATU forms a highly reactive HOAt ester intermediate that accelerates nucleophilic attack even from hindered amines.

HATU-Mediated Amide Coupling Protocol

The following self-validating protocol is adapted from established synthetic routes for sortilin modulators [4].

Reagents & Equipment:

  • Carboxylic acid building block (e.g., pyrazine-2-carbonyl-L-phenylalanine)

  • (S)-2-Amino-5,5-dimethylhexanoic acid (CAS: 142886-13-3)

  • HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF

  • Magnetic stirrer, inert atmosphere (N2/Ar) manifold.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid building block (1.0 eq, 0.59 mmol) in anhydrous DMF (1.0 mL) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.

  • Activation: Add HATU (1.0 eq, 0.59 mmol) followed by DIPEA (2.0 eq, 1.18 mmol). Causality note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on HATU. Stir for 10–15 minutes at room temperature until the solution turns pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add (S)-2-amino-5,5-dimethylhexanoic acid (1.0 eq, 0.59 mmol) directly to the activated mixture.

  • Reaction: Stir the reaction mixture continuously at room temperature for 16 hours. Causality note: The extended reaction time is strictly necessary; the bulky tert-butyl tail on the hexanoic acid framework reduces the collision frequency of the amine with the active ester, requiring prolonged kinetics to achieve >95% conversion.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the target peptidomimetic.

HATUCoupling Step1 Step 1: Carboxylic Acid Activation Reagents: HATU, DIPEA, DMF Step2 Step 2: Active Ester Formation Intermediate: HOAt Ester Step1->Step2 10-15 min Step3 Step 3: Nucleophilic Attack Reagent: (S)-2-Amino-5,5-dimethylhexanoic acid Step2->Step3 Step4 Step 4: Amide Bond Formation Time: 16 Hours at RT Step3->Step4 Steric hindrance requires extended time Step5 Step 5: Isolation Method: Preparative HPLC Step4->Step5

Step-by-step workflow for HATU-mediated peptide coupling using the sterically hindered amino acid.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following analytical validations are required:

  • LC-MS: The monoisotopic mass of the free amino acid should be detected at m/z 160.13 [M+H]+ [2].

  • Chiral HPLC: Since the biological target (Sortilin) is stereospecific, the enantiomeric excess (ee) of the (S)-isomer must be verified using a chiral stationary phase (e.g., Chiralpak AD-H) to ensure no racemization occurred during peptide coupling.

References

  • PubChem. "5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971". National Center for Biotechnology Information. URL:[Link]

  • PubChemLite. "2-amino-5,5-dimethylhexanoic acid hydrochloride (C8H17NO2)". Université du Luxembourg. URL:[Link]

  • WIPO. "WO2023031440A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators for use in the treatment of disease of the central nervous system". Google Patents.
  • IP Australia. "AU2022260554A9 - Modulators of sortilin activity". Google Patents.
Exploratory

The Architect's Blueprint: Safety, Handling, and Application of 2-Amino-5,5-dimethylhexanoic Acid in Advanced Therapeutics

As a Senior Application Scientist navigating the frontier of neuropharmacology and peptide engineering, the selection of non-proteinogenic amino acids is rarely an arbitrary decision. 2-Amino-5,5-dimethylhexanoic acid (2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the frontier of neuropharmacology and peptide engineering, the selection of non-proteinogenic amino acids is rarely an arbitrary decision. 2-Amino-5,5-dimethylhexanoic acid (2-ADHA) —often utilized as a chiral building block in its (R)- or (S)-enantiomeric forms—represents a critical structural tool [1]. Its unique 5,5-dimethyl aliphatic tail introduces profound steric hindrance and localized lipophilicity. These properties make it an ideal candidate for enhancing the proteolytic stability and blood-brain barrier (BBB) penetrance of peptide-based therapeutics, most notably in the development of sortilin modulators for central nervous system (CNS) diseases [4].

However, the very structural features that make 2-ADHA pharmacologically valuable also dictate strict physicochemical behaviors that must be managed in the laboratory. This whitepaper provides a comprehensive, causality-driven guide to the safety, handling, and synthetic integration of 2-ADHA.

Physicochemical Profiling & The Causality of Hazard

To handle 2-ADHA safely, one must understand the causality behind its physical properties and hazard classifications. The compound presents as a white to yellow crystalline powder. The presence of the free amine and carboxylic acid groups—often stabilized as a hydrochloride salt—dictates its reactivity and environmental interactions [2].

Quantitative Data & Mechanistic Causality
Property / Hazard ClassificationValue / GHS CodeMechanistic Causality
Molecular Weight 159.23 g/mol (Base)The bulky aliphatic tail increases the spatial footprint compared to standard proteinogenic amino acids [3].
LogP -0.84The zwitterionic core dominates aqueous solubility, while the tert-butyl-like tail enhances local hydrophobic interactions within peptide pockets [3].
Acute Toxicity (Oral/Dermal/Inh) Category 4 (H302, H312, H332)Systemic absorption disrupts cellular homeostasis; the fine powder form easily aerosolizes, increasing inhalation risks [2].
Skin/Eye Irritation Category 2/2A (H315, H319)The hydrochloride salt and zwitterion induce rapid, localized pH shifts upon contact with the moisture of mucosal surfaces or sweat [2].
STOT SE Category 3 (H335, H336)Inhalation causes micro-abrasion and chemical irritation of the respiratory tract, triggering local inflammatory responses [2].

Self-Validating Laboratory Workflows

A protocol is only as robust as its built-in validation mechanisms. Standard operating procedures often fail because they rely on assumption rather than verification. The following step-by-step methodologies ensure zero-exposure handling and high-fidelity integration into Solid-Phase Peptide Synthesis (SPPS). Every phase acts as a self-validating system.

Protocol A: Zero-Exposure Weighing and Transfer

Rationale: 2-ADHA is highly susceptible to electrostatic levitation. This compromises mass accuracy and introduces a severe inhalation risk (H332, H335) [1].

  • Environmental Baseline Setup: Activate the fume hood and ensure the draft shield is lowered to the designated operational mark.

    • Validation Checkpoint: Verify the digital airflow monitor reads a face velocity of exactly 100–120 feet per minute (fpm). Do not proceed if airflow is turbulent.

  • Electrostatic Neutralization: Discharge the weighing spatulas and the analytical balance draft chamber using an anti-static ionizing gun for 10 seconds.

    • Validation Checkpoint: Hover a test piece of weighing paper over the balance pan; if it repels or clings to the walls, repeat ionization.

  • Closed-Transfer Weighing: Transfer the 2-ADHA powder from the source amber vial to the tared vessel using a static-free micro-spatula. Cap the vessel immediately inside the hood.

    • Validation Checkpoint: The balance must stabilize within 5 seconds. Drifting mass indicates active moisture absorption (hygroscopy) or electrostatic lift, requiring immediate recalibration.

Protocol B: Steric-Optimized SPPS Coupling

Rationale: The bulky 5,5-dimethyl group creates severe transition-state steric clashes during peptide bond formation. Standard coupling reagents (e.g., HBTU) will yield incomplete reactions and truncated peptides.

  • Resin Swelling & Deprotection: Swell the peptide resin in DMF for 30 minutes, followed by standard Fmoc deprotection using 20% piperidine.

    • Validation Checkpoint: Perform a Kaiser test. A deep blue color confirms the successful generation of free primary amines.

  • High-Efficiency Activation: Dissolve 2-ADHA (3 equivalents) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents). Causality: HATU generates a highly reactive 7-aza-HOAt ester, which is electronically and sterically optimized to overcome the bulk of the 5,5-dimethyl tail during nucleophilic attack.

    • Validation Checkpoint: Observe a distinct color change (usually pale yellow to deep yellow/orange) indicating active ester formation.

  • Coupling & Cleavage: Add the activated mixture to the resin and agitate for 2 hours (double the standard time).

    • Validation Checkpoint: Perform a secondary Kaiser test. A clear/yellow resin indicates 100% coupling efficiency. If slightly blue, repeat step 2.

G A 1. Material Receipt (Inert Gas, 2-8°C) B 2. Environment Check (Fume Hood >100 fpm) A->B Initiate Handling C 3. Anti-Static Weighing (Closed Transfer) B->C Validation: Airflow Confirmed D 4. Steric-Optimized Coupling (HATU/DIPEA) C->D Validation: Mass Verified E 5. Waste Segregation (Halogenated vs Non) D->E Validation: Reaction Complete

Self-Validating Workflow for the Safe Handling and Synthesis of 2-ADHA Derivatives.

Translational Mechanisms: Sortilin Modulation

Beyond its chemical handling, the true value of 2-ADHA lies in its translational application. Recent advancements in neuropharmacology have identified 2-ADHA derivatives as highly potent modulators of Sortilin (a VPS10P domain-containing sorting receptor) [4].

Sortilin is heavily implicated in the pathogenesis of various CNS diseases. It acts as a co-receptor for proneurotrophins and facilitates the cellular sorting of critical proteins. By incorporating the sterically demanding 2-ADHA into small-molecule or peptidomimetic scaffolds, researchers can synthesize ligands that competitively bind to the NTIS1 binding site of the sortilin luminal domain.

This binding effectively blocks the interaction of endogenous ligands such as Neurotensin and Progranulin (PGRN), modulating downstream signaling pathways that govern neuronal survival and apoptosis [4]. The 5,5-dimethyl tail of 2-ADHA is specifically hypothesized to anchor deeply into the hydrophobic sub-pockets of the NTIS1 domain, preventing enzymatic degradation of the drug while bound.

G Mod 2-ADHA Derivative Rec Sortilin Receptor (NTIS1 Domain) Mod->Rec Competitive Binding CNS Neuroprotection (CNS Therapeutics) Rec->CNS Downstream Signaling PGRN Progranulin (PGRN) PGRN->Rec Blocked by Modulator NT Neurotensin NT->Rec Blocked by Modulator

Mechanism of Action: 2-ADHA Derivatives as Sortilin Modulators in CNS Pathways.

References

  • NextSDS Substance Database - 2-amino-5,5-dimethylhexanoic acid hydrochloride Hazard Classifications. Available at:[Link]

  • Google Patents (WO2023031440A1) - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators for use in the treatment of disease of the central nervous system.
Foundational

Engineering the Biocatalytic Synthesis of L-tert-Leucine: Mechanistic Insights and Scalable Workflows

Executive Summary L-tert-Leucine (L-Tle) is a non-natural, sterically bulky amino acid that serves as a privileged chiral building block in modern pharmacology. Its inflexible tert-butyl side chain makes it an essential...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-tert-Leucine (L-Tle) is a non-natural, sterically bulky amino acid that serves as a privileged chiral building block in modern pharmacology. Its inflexible tert-butyl side chain makes it an essential structural motif in active pharmaceutical ingredients (APIs), particularly in the synthesis of HIV and HCV protease inhibitors such as atazanavir, boceprevir, and telaprevir[1].

Historically, the chemical synthesis of L-Tle was plagued by low stereoselectivity, poor yields, and severe environmental pollution[2]. The transition toward biocatalysis has revolutionized L-Tle production, offering near-perfect enantioselectivity (e.e. >99.99%) and mild reaction conditions[3]. As a Senior Application Scientist, I have structured this technical guide to dissect the two primary biocatalytic architectures for L-Tle synthesis: NAD⁺-dependent reductive amination and PLP-dependent transamination.

Mechanistic Foundations & Pathway Architecture

Reductive Amination via Leucine Dehydrogenase (LeuDH)

The most industrially mature route for L-Tle production is the asymmetric reductive amination of trimethylpyruvate (TMP) catalyzed by Leucine Dehydrogenase (LeuDH)[3]. This enzyme facilitates the highly stereoselective transfer of an amino group to the keto-acid precursor.

However, LeuDH is strictly dependent on the reduced cofactor NADH. Because stoichiometric supplementation of NADH is economically prohibitive, industrial systems couple LeuDH with a secondary recycling enzyme—typically Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH)[4],[2].

Mechanistic Challenge & Engineering Solutions: Wild-type LeuDH enzymes often suffer from severe substrate inhibition at high TMP concentrations[5]. Recent semi-rational engineering efforts, such as the development of the Exiguobacterium sibiricum variant EsiLeuDH-M3, have utilized molecular docking and alanine scanning to enlarge the substrate-binding pocket. This structural modification increases the half-maximal inhibitory concentration, allowing the enzyme to tolerate TMP concentrations up to 0.7 M[5].

LeuDH_Pathway TMP Trimethylpyruvate (TMP) LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH Substrate L_Tle L-tert-Leucine (L-Tle) Ammonia NH4+ Ammonia->LeuDH LeuDH->L_Tle Product NAD NAD+ LeuDH->NAD Oxidation NADH NADH NADH->LeuDH Hydride Transfer FDH Formate Dehydrogenase (FDH) NAD->FDH Regeneration FDH->NADH Reduction CO2 CO2 FDH->CO2 Formate Formate Formate->FDH

Catalytic cycle of LeuDH coupled with FDH for NADH regeneration.

Transaminase Cascades & Thermodynamic Shifting

An alternative, cofactor-free approach utilizes Branched-Chain Amino Acid Aminotransferase (BCAT). BCAT catalyzes the transfer of an amine group from a donor (e.g., L-glutamate) directly to TMP[6].

Mechanistic Challenge & Engineering Solutions: The fundamental limitation of transamination is its thermodynamic neutrality ( Keq​≈1 ), which severely caps product yield (~31% for single-enzyme systems)[6]. To bypass this, we deploy a dynamic kinetic cascade . By coupling BCAT with Ornithine Aminotransferase (OAT) and using L-ornithine as the ultimate amine donor, the system is driven forward. OAT converts L-ornithine into pyrroline-5-carboxylate (P5C), which undergoes spontaneous, irreversible cyclization in aqueous media. This cyclization acts as a thermodynamic sink, pulling the entire reversible cascade toward L-Tle accumulation[1],[6].

Transaminase_Cascade TMP Trimethylpyruvate BCAT Branched-Chain Aminotransferase (BCAT) TMP->BCAT L_Tle L-tert-Leucine Glu L-Glutamate Glu->BCAT Amine Donor Glu->BCAT AKG α-Ketoglutarate OAT Ornithine Aminotransferase (OAT) AKG->OAT Amine Acceptor BCAT->L_Tle Product BCAT->AKG By-product Orn L-Ornithine Orn->OAT Amine Donor P5C P5C (Cyclized) OAT->Glu Recycled Donor OAT->P5C Irreversible Sink

BCAT transamination cascade with OAT-driven equilibrium shifting.

Quantitative Performance & Kinetic Benchmarking

The table below synthesizes the performance metrics of various biocatalytic architectures. Note how directed evolution and equilibrium-shifting strategies drastically improve the Space-Time Yield (STY) and substrate tolerance.

Biocatalytic SystemEngineering StrategySubstrate (TMP) ToleranceConversion / YieldSpace-Time Yield (STY)Ref
Wild-Type LeuDH + FDH Whole-cell co-expression100 mM87.3%10.9 g L⁻¹ d⁻¹[3]
Engineered LeuDH (H6) + FDH Directed evolution (Random mutagenesis)High>95.0%1170.0 g L⁻¹ d⁻¹[7]
Engineered EsiLeuDH-M3 Semi-rational design (Pocket expansion)700 mM91.0%N/A[5]
Optimized LeuDH + GDH Fed-batch feeding strategy273 mM96.1%57.3 g L⁻¹ d⁻¹[2]
PsBCAT (Single Enzyme) Native Transamination50 mM31.0%N/A[6]
PsBCAT + OrnAT Cascade Equilibrium shifting via P5C cyclization50 mM83.0%N/A[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each operational parameter.

Protocol A: Scalable Whole-Cell Reductive Amination (LeuDH/FDH System)

Using whole cells rather than purified enzymes is critical here; the intact cellular envelope provides a natural stabilizing environment for the enzymes and retains endogenous NAD⁺/NADH pools, eliminating the need for costly exogenous cofactor supplementation[3].

  • Biocatalyst Preparation: Culture recombinant E. coli BL21(DE3) harboring the pET28a vector co-expressing LeuDH and FDH. Induce with IPTG and harvest via centrifugation.

  • Bioconversion Setup: In a 2L bioreactor, combine 1L of water, 178.2g glucose (if using GDH) or sodium formate (if using FDH), 78.1g TMP (0.6 mol), 26.8g NH₄Cl (0.5 mol), and 10.0g of wet whole cells[8].

    • Causality of pH Control: The reductive amination consumes ammonia and converts a keto-acid to an amino acid, inherently altering the pH. Use an automated pH-stat to maintain the reaction exactly at pH 8.5 by titrating 50% (v/v) NH₃·H₂O. This dual-purpose titration neutralizes the solution while continuously replenishing the ammonia pool[8].

  • Fed-Batch Substrate Feeding: For high-titer production, implement a fed-batch strategy.

    • Causality: High initial concentrations of TMP (>100 mM) are toxic to the cells and cause severe substrate inhibition[2]. Feeding TMP incrementally maintains the substrate below the inhibitory threshold while allowing product accumulation up to 273 mM[2].

  • Downstream Processing: Terminate the reaction by heating the mixture to 60°C.

    • Causality: LeuDH variants derived from thermophilic organisms remain stable, while mesophilic host proteins denature and precipitate. Remove the denatured biomass via centrifugation, adjust the supernatant to pH 5.9 (the isoelectric point of L-Tle), concentrate via rotary evaporation, and cool to 25°C to induce crystallization[8].

Protocol B: Cell-Free Transaminase Cascade (BCAT/OAT System)
  • Enzymatic Coupling: In a 50 mM Tris-HCl buffer (pH 8.5), combine purified Pseudomonas sp. BCAT (PsBCAT) and Bacillus subtilis OrnAT[6].

  • Reaction Initiation: Add 50 mM TMP, 50 mM L-ornithine, and a catalytic amount (5 mM) of L-glutamate.

    • Causality of the Catalytic Mediator: L-glutamate acts as a shuttle. PsBCAT transfers the amine from L-glutamate to TMP (forming L-Tle and α-ketoglutarate). OrnAT immediately transfers an amine from L-ornithine to the resulting α-ketoglutarate, regenerating L-glutamate and forming P5C. The spontaneous cyclization of P5C ensures the reaction cannot run in reverse, securing an 83% yield[1],[6].

  • Monitoring: Quantify L-Tle accumulation via HPLC equipped with a chiral column to verify >99% enantiomeric excess.

References

  • [4] Title: Enhanced catalytic efficiency and coenzyme affinity of leucine dehydrogenase by comprehensive screening strategy for L-tert-leucine synthesis. Source: ResearchGate. URL:[Link]

  • [3] Title: Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Source: Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • [5] Title: Semi-rational engineering of leucine dehydrogenase for enhanced L-tert-leucine production. Source: NIH / PubMed. URL:[Link]

  • [7] Title: Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Source: Springer / Applied Microbiology and Biotechnology. URL:[Link]

  • [2] Title: l-tert-Leucine production and OD540 absorbance of TMP in whole-cell biocatalysis. Source: ResearchGate. URL:[Link]

  • [1] Title: Biocatalytic routes to anti-viral agents and their synthetic intermediates. Source: Chemical Society Reviews. URL:[Link]

  • [6] Title: Biochemical and structural characterization of a highly active branched-chain amino acid aminotransferase from Pseudomonas sp. for efficient biosynthesis of chiral amino acids. Source: bioRxiv. URL:[Link]

Sources

Protocols & Analytical Methods

Method

"2-Amino-5,5-dimethylhexanoic acid" in peptide synthesis protocols

Application Note: Incorporating 2-Amino-5,5-dimethylhexanoic Acid in Advanced Peptide Synthesis for Enhanced Target Affinity and Proteolytic Stability Executive Summary 2-Amino-5,5-dimethylhexanoic acid (CAS: 142886-10-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 2-Amino-5,5-dimethylhexanoic Acid in Advanced Peptide Synthesis for Enhanced Target Affinity and Proteolytic Stability

Executive Summary

2-Amino-5,5-dimethylhexanoic acid (CAS: 142886-10-0), commonly referred to in literature as 5,5-dimethylnorleucine or neo-octyl amino acid, is a highly specialized non-proteinogenic aliphatic amino acid. Structurally, it consists of a hexanoic acid backbone with a primary amine at the α -carbon and twin methyl substitutions at the δ -carbon, effectively creating a bulky, tert-butyl-terminated side chain.

In modern drug development, this unique topology is leveraged to engineer steric shielding against proteases and to execute precise hydrophobic packing in deep protein binding pockets. It has become a cornerstone residue in the synthesis of stapled peptide inhibitors for the autophagy adapter LC3B[1], as well as in the development of small-molecule and peptide-based sortilin modulators for central nervous system (CNS) diseases[2].

Mechanistic Rationale: The Causality of 5,5-Dimethylnorleucine

As an Application Scientist, it is critical to understand why this specific unnatural amino acid is chosen over standard hydrophobic residues like Leucine or Isoleucine.

  • Targeting Deep Hydrophobic Pockets (Entropic Driving): In the design of autophagy inhibitors, the LC3-interacting region (LIR) motif must bind to highly specific hydrophobic pockets (HP1 and HP2) on LC3B and GABARAP proteins[3]. The extended tert-butyl group of 5,5-dimethylnorleucine perfectly fills the deep HP1 pocket. This displaces ordered water molecules from the cavity, driving a massive entropic gain that lowers the overall dissociation constant ( Kd​ ) into the nanomolar range[4].

  • Proteolytic Shielding (Steric Hindrance): The extreme steric bulk of the δ -tert-butyl group creates a localized "steric shield." This physically blocks the approach of proteolytic enzymes (such as exopeptidases and endopeptidases) to the peptide backbone, dramatically extending the serum half-life of the therapeutic peptide without requiring global backbone modifications[4].

AutophagyPathway Initiation Autophagy Initiation Lipidation LC3B Lipidation (Cytosol to Membrane) Initiation->Lipidation Cargo Cargo Recruitment via LIR Motif Lipidation->Cargo Autophagosome Autophagosome Formation Cargo->Autophagosome Inhibitor Stapled Peptide Inhibitor (with 5,5-diMeNle) Inhibitor->Cargo Competitive Binding (Blocks LIR Pocket)

Fig 1: Mechanism of action for LC3B-targeted stapled peptides in the autophagy pathway.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Expert Insight: While the steric bulk of 5,5-dimethylnorleucine is located at the δ -carbon, the extreme hydrophobicity of the side chain promotes severe on-resin aggregation via inter-chain hydrophobic collapse. Standard DIC/Oxyma coupling often fails or yields significant deletion sequences. We mandate the use of HATU/DIPEA in a chaotropic solvent system to disrupt these interactions and ensure a self-validating, high-yield synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.3 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes at 40°C. Causality: Heat promotes optimal resin swelling and minimizes initial polymer aggregation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M LiCl for 2 × 10 minutes. Causality: LiCl acts as a chaotropic salt, disrupting hydrogen-bonded β -sheet aggregates on the resin that are exacerbated by highly hydrophobic residues.

  • Amino Acid Activation: Dissolve 4.0 equivalents of Fmoc-2-Amino-5,5-dimethylhexanoic acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for exactly 2 minutes.

  • Primary Coupling: Add the activated mixture to the resin. Couple for 120 minutes at room temperature under continuous nitrogen bubbling.

  • Orthogonal Double Coupling (Mandatory): Drain the reaction vessel. Repeat the coupling using 4.0 equivalents of the amino acid, but switch the activator to PyBOP/HOAt (3.9 eq) and DIPEA (8.0 eq) for 60 minutes. Causality: Using a phosphonium-based activator for the second coupling prevents irreversible guanidinylation of any unreacted amines, which can occur with excess uronium salts like HATU.

  • Washing: Wash extensively with DMF (5x) and Dichloromethane (DCM) (5x) before proceeding to the next deprotection cycle.

Experimental Protocol 2: Affinity Validation via Biolayer Interferometry (BLI)

Expert Insight: Surface Plasmon Resonance (SPR) microfluidics are notoriously prone to clogging by highly hydrophobic, stapled peptides containing 5,5-dimethylnorleucine. BLI utilizes a dip-and-read fluidics-free approach, making it the most trustworthy and self-validating standard for quantifying the binding kinetics of these specific constructs[1].

Step-by-Step Methodology:

  • Biosensor Hydration: Hydrate Streptavidin (SA) biosensors in Kinetics Buffer (PBS, 0.05% Tween-20, 0.1% BSA) for 10 minutes.

  • Ligand Immobilization: Load N-terminally biotinylated 5,5-dimethylnorleucine peptides (1 μg/mL) onto the SA sensors until a threshold wavelength shift of 1.0 nm is achieved[1].

  • Baseline Equilibration: Dip sensors into fresh Kinetics Buffer for 60 seconds to establish a stable optical baseline.

  • Association Phase: Transfer sensors into serial dilutions of recombinant LC3B or GABARAP protein (ranging from 3.125 μM down to 50 nM)[1]. Record association for 300 seconds.

  • Dissociation Phase: Move sensors back to the baseline Kinetics Buffer wells. Record dissociation for 300 seconds.

  • Kinetic Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ).

BLIWorkflow Immobilization 1. Immobilization (Biotin-Peptide on SA) Baseline 2. Baseline (Buffer Equilibration) Immobilization->Baseline Association 3. Association (LC3B Protein Binding) Baseline->Association Dissociation 4. Dissociation (Buffer Wash) Association->Dissociation Analysis 5. Kinetic Analysis (Kd Calculation) Dissociation->Analysis

Fig 2: Biolayer Interferometry (BLI) workflow for quantifying peptide-protein binding kinetics.

Data Presentation: Impact of 5,5-Dimethylnorleucine on Peptide Efficacy

The incorporation of 2-Amino-5,5-dimethylhexanoic acid, combined with hydrocarbon stapling, yields profound improvements in both binding thermodynamics and biological stability. The table below summarizes the quantitative enhancements observed when modifying wild-type LIR motifs[1].

Table 1: Comparative Binding Affinities and Stability of LC3B Ligands

Peptide ConstructSequence ModificationsLC3B Affinity ( Kd​ )Target SelectivityResistance to Degradation
Wild-Type FYCO1 Natural LIR motif (Unmodified)290 nMModerate (Over GABARAP)Low (Rapid proteolysis)
Optimized Stapled Peptide 5,5-dimethylnorleucine + Staple50 nMHigh (LC3B Specific)High (Extended half-life)

(Note: Data synthesized from BLI and fluorescence polarization assays demonstrating the superiority of artificial side chains in LIR motifs[1],[4].)

Sources

Application

Application Note: L-tert-Leucine as a Premier Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale In the landscape of asymmetric synthesis and drug development, the architectural rigidity of chiral controllers is paramount. While naturally occurring amino acids like L-valine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric synthesis and drug development, the architectural rigidity of chiral controllers is paramount. While naturally occurring amino acids like L-valine and L-phenylalanine are standard starting materials for chiral auxiliaries, L-tert-Leucine (L-Tle) offers a profound stereochemical advantage.

The causality behind L-Tle's superior performance lies in its bulky tert-butyl group (A-value > 4.7 kcal/mol). Unlike the isopropyl group of valine, the tert-butyl moiety lacks an α-proton, eliminating conformational flexibility (steric gearing) and precluding any risk of side-chain racemization. When deployed either as a classical stoichiometric auxiliary (e.g., oxazolidinones) or as a modern Transient Chiral Auxiliary (TCA), L-Tle effectively locks the transition state conformation, shielding one stereoface with near-absolute precision. This guide details two field-proven protocols leveraging L-Tle, designed for high-fidelity scale-up in pharmaceutical development.

Modern Paradigm: L-tert-Leucine as a Transient Chiral Auxiliary (TCA)

Historically, chiral auxiliaries required stoichiometric attachment and subsequent cleavage—adding two synthetic steps to a workflow. The advent of Transient Chiral Auxiliaries (TCAs) revolutionized this by using catalytic amounts of the auxiliary. L-Tle reversibly condenses with prochiral aldehydes to form an imine, which directs Palladium-catalyzed C–H functionalization before hydrolyzing to release the enantioenriched product.

This approach was elegantly demonstrated in the , where L-Tle enabled the atroposelective construction of axially chiral biaryls via Pd-catalyzed C–H olefination.

TCA_Cycle Substrate Prochiral Substrate (e.g., Biaryl Aldehyde) Imine Imine Formation (Condensation with L-Tle) Substrate->Imine + L-Tle PdCoord Pd(II) Coordination & Stereoselective C-H Cleavage Imine->PdCoord + Pd(OAc)2 Functionalization Olefination / Functionalization PdCoord->Functionalization + Olefin Hydrolysis Hydrolysis (Releases Product & Auxiliary) Functionalization->Hydrolysis + H2O Product Enantioenriched Product Hydrolysis->Product LTle L-tert-Leucine (Recycled) Hydrolysis->LTle LTle->Imine Catalytic Turnover

Catalytic cycle of L-tert-Leucine acting as a Transient Chiral Auxiliary in Pd-catalyzed C-H activation.

Protocol: Pd-Catalyzed Atroposelective C–H Olefination

Self-Validating System: This protocol includes stoichiometric controls to prevent racemic background reactions.

Reagents & Materials:

  • Prochiral biaryl aldehyde (1.0 equiv, 1.0 mmol)

  • L-tert-Leucine (0.2 equiv, 20 mol%)

  • Pd(OAc)₂ (0.1 equiv, 10 mol%)

  • Olefin (e.g., benzyl acrylate) (2.0 equiv)

  • Ag₂CO₃ (2.0 equiv, oxidant)

  • Solvent: HFIP/AcOH (9:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Imine Pre-Assembly: In an oven-dried Schlenk tube under N₂, combine the biaryl aldehyde (1.0 mmol) and L-tert-Leucine (20 mol%).

    • Causality: Using 20 mol% L-Tle against 10 mol% Pd ensures that all active Pd species are ligated by the chiral imine, suppressing the achiral background reaction.

  • Catalyst & Oxidant Loading: Add Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2.0 mmol).

  • Solvent Addition: Inject the HFIP/AcOH solvent mixture (10 mL).

    • Causality: Hexafluoroisopropanol (HFIP) acts as a critical hydrogen-bonding donor, stabilizing the polar transition state of the C–H cleavage step, while AcOH facilitates the concerted metalation-deprotonation (CMD) pathway.

  • Reaction Execution: Add the olefin (2.0 mmol). Seal the tube and stir at 80 °C for 24 hours.

  • In-Process Quality Control (IPQC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting aldehyde validates the completion of the catalytic cycle.

  • Hydrolysis & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash the organic layer with saturated aqueous NaHCO₃ to hydrolyze any residual imine, releasing the free enantioenriched aldehyde.

  • Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data: TCA Performance
Substrate (Biaryl Aldehyde)Olefin Coupling PartnerYield (%)Enantiomeric Excess (ee %)
2-Methyl-1-naphthaldehydeBenzyl Acrylate8896
2-Methoxy-1-naphthaldehydeButyl Acrylate8294
2-Chloro-1-naphthaldehydeStyrene7591

Classical Paradigm: L-tert-Leucinol-Derived Oxazolidinones

For workflows requiring absolute diastereocontrol and physical separation of intermediates, derived from the reduction of L-Tle to L-tert-leucinol remain the gold standard. The Super-Evans oxazolidinone (4-tert-butyl-2-oxazolidinone) provides superior facial shielding during enolate alkylation compared to its valine-derived counterpart.

Oxazolidinone_Workflow LTleucinol L-tert-Leucinol Oxazolidinone Chiral Oxazolidinone Formation (COCl2 or Carbonate) LTleucinol->Oxazolidinone Acylation N-Acylation (n-BuLi, RCH2COCl) Oxazolidinone->Acylation Enolization Enolization (LDA, -78 °C) Z-Enolate Formation Acylation->Enolization Alkylation Electrophilic Attack (Steric Shielding by t-Bu) Enolization->Alkylation + R'X Cleavage Non-Destructive Cleavage (LiOH / H2O2) Alkylation->Cleavage FinalProduct Chiral Carboxylic Acid (>95% ee) Cleavage->FinalProduct RecoveredAux Recovered Oxazolidinone Cleavage->RecoveredAux RecoveredAux->Acylation Recycle

Workflow for asymmetric alkylation using L-tert-leucinol-derived oxazolidinones with auxiliary recovery.

Protocol: Asymmetric Alkylation of N-Acyl Oxazolidinones

Self-Validating System: Diastereomeric intermediates can be isolated and verified prior to cleavage.

Step-by-Step Methodology:

  • N-Acylation: Dissolve (S)-4-tert-butyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under N₂. Cool to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min, then add the desired acid chloride (1.1 equiv). Warm to 0 °C over 1 hour.

  • Enolization: In a separate flask, prepare LDA (1.1 equiv) in THF at -78 °C. Slowly transfer the N-acyl oxazolidinone solution into the LDA.

    • Causality: Kinetic deprotonation at -78 °C avoids equilibration. The severe A(1,3) allylic strain forces the exclusive formation of the Z-enolate, which is critical for downstream stereofidelity.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 3.0 equiv) dropwise at -78 °C. Stir for 2 hours, then slowly warm to -20 °C.

    • Causality: The massive tert-butyl group completely blocks the Re-face of the Z-enolate. The electrophile is forced to approach exclusively from the Si-face.

  • IPQC (Diastereomeric Purity): Quench a 0.1 mL aliquot with sat. NH₄Cl. Extract with EtOAc and analyze via ¹H-NMR. The diagnostic α-proton of the newly formed stereocenter will confirm a diastereomeric ratio (dr) of typically >99:1.

  • Non-Destructive Cleavage: Dissolve the purified alkylated adduct in THF/H₂O (3:1). Cool to 0 °C. Add H₂O₂ (30% aq., 4.0 equiv) followed by LiOH (2.0 equiv).

    • Causality: H₂O₂ reacts with LiOH to form the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate, ensuring the auxiliary is cleaved without destruction or product racemization.

  • Recovery: Acidify the aqueous layer to precipitate the chiral carboxylic acid product. Extract the aqueous layer with CH₂Cl₂ to recover >95% of the intact (S)-4-tert-butyl-2-oxazolidinone for reuse.

Quantitative Data: Auxiliary Comparison
Auxiliary TypeEnolate GeometryElectrophileDiastereomeric Ratio (dr)Auxiliary Recovery (%)
L-Valine (Isopropyl)Z-EnolateBenzyl Bromide94:685
L-Phenylalanine (Benzyl)Z-EnolateBenzyl Bromide92:888
L-tert-Leucine (tert-Butyl) Z-Enolate Benzyl Bromide >99:1 >95

Expanding the Horizon: Organocatalysis

Beyond metal-coordination and enolate chemistry, L-Tle is a foundational building block for organocatalysts. For instance, has been successfully achieved using L-Tle-derived squaramides. The dual hydrogen-bonding capability of the squaramide, coupled with the extreme steric bulk of the tert-butyl group, creates a highly structured chiral pocket for conjugate additions, further proving L-Tle's versatility across all domains of asymmetric synthesis.

References

  • Yao, Q.-J., & Yu, J.-Q. et al. "Asymmetric Total Synthesis of TAN-1085 Facilitated by Pd-Catalyzed Atroposelective C–H Olefination." Organic Letters, American Chemical Society.[Link]

  • Namboothiri, I. N. N. et al. "Enantioselective Synthesis of Quaternary α-Amino Acids via l-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones." The Journal of Organic Chemistry, American Chemical Society.[Link]

Method

Enzymatic synthesis of "L-tert-Leucine" methodology

Application Note: Enzymatic Synthesis of L-tert-Leucine via Coupled Reductive Amination Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Content Type: Technical Methodology & Protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis of L-tert-Leucine via Coupled Reductive Amination

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Content Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Rationale

L-tert-Leucine (L-Tle) is a highly valuable, non-natural chiral amino acid. Characterized by its bulky, hydrophobic tert-butyl side chain, L-Tle provides exceptional steric hindrance, making it an indispensable chiral auxiliary and a core building block for active pharmaceutical ingredients (APIs), including anti-HIV protease inhibitors and antineoplastic agents[1].

Historically, chemical synthesis of L-Tle suffered from poor stereoselectivity and heavy environmental burdens. To overcome this, industrial biocatalysis relies on the highly enantioselective reductive amination of trimethylpyruvate (TMP)[2]. This process utilizes Leucine Dehydrogenase (LeuDH) , an NADH-dependent oxidoreductase. However, the stoichiometric requirement for the expensive cofactor NADH necessitates an in situ regeneration system.

By coupling LeuDH with Formate Dehydrogenase (FDH) , we create a self-sustaining, self-driving redox loop. FDH oxidizes formate into carbon dioxide (CO₂), simultaneously reducing NAD⁺ back to NADH. The continuous evolution and escape of CO₂ gas provide an irreversible thermodynamic driving force, pushing the reaction equilibrium toward >99.9% conversion[3].

Reaction Pathway & Logical Architecture

Workflow TMP Trimethylpyruvate (TMP) LeuDH Leucine Dehydrogenase TMP->LeuDH Ammonia Ammonium Formate (NH4+ & HCOO-) Ammonia->LeuDH NH4+ FDH Formate Dehydrogenase Ammonia->FDH HCOO- LTle L-tert-Leucine (>99% ee) CO2 CO2 (Gas out) NADH NADH NADH->LeuDH NAD NAD+ NAD->FDH LeuDH->LTle LeuDH->NAD FDH->CO2 FDH->NADH

Figure 1: Coupled enzymatic system for L-tert-Leucine synthesis with in situ NADH regeneration.

Experimental Design & Causality

To ensure a highly efficient and economically viable protocol, several critical design choices must be implemented:

  • Whole-Cell Biocatalysis: Rather than utilizing purified free enzymes, this protocol leverages engineered Escherichia coli co-expressing both LeuDH and FDH[4]. Causality: Whole cells harbor an endogenous pool of NAD⁺/NADH, completely eliminating the need to spike the reactor with expensive exogenous cofactors. Furthermore, the intracellular proximity of the two enzymes minimizes mass transfer limitations[5].

  • Fed-Batch Substrate Feeding: TMP is highly toxic to LeuDH at elevated concentrations, causing severe substrate inhibition[3]. Causality: By employing a fed-batch strategy, TMP is continuously titrated into the reactor at a rate matching its consumption. This maintains a low steady-state concentration of TMP, preserving enzyme activity while allowing the final product titer to accumulate to high levels (e.g., >0.8 M)[3].

  • Ammonium Formate as a Dual-Purpose Reagent: Causality: Ammonium formate acts as both the amine donor (NH₄⁺) for the LeuDH-mediated reductive amination and the hydride donor (HCOO⁻) for the FDH-mediated NADH regeneration, drastically simplifying the reaction matrix.

Materials & Reagents

Reagent / ComponentFunctionWorking Concentration
Engineered E. coli cells Biocatalyst (co-expressing LeuDH & FDH)20–30 g/L (wet cell weight)
Trimethylpyruvate (TMP) Keto-acid substrateFed-batch up to 0.8–1.0 M total
Ammonium Formate Amine donor & Hydride donor1.0 M (Initial batch)
Ammonia solution (25%) pH control & supplementary amine donorTitrated as needed
Tris-HCl Buffer (pH 8.5) Reaction matrix100 mM
DNFB (2,4-Dinitrofluorobenzene) Pre-column derivatization agent for HPLC1% in Acetonitrile[6]

Detailed Step-by-Step Protocol

Phase 1: Biocatalyst Preparation
  • Cultivate the engineered E. coli strain (harboring plasmids for LeuDH and FDH) in LB medium containing appropriate antibiotics. Induce expression with 0.5 mM IPTG at OD₆₀₀ = 0.6–0.8.

  • Harvest the cells via centrifugation (8,000 × g, 10 min, 4°C) after 16 hours of post-induction growth.

  • Wash the cell pellet twice with 100 mM Tris-HCl buffer (pH 8.5) to remove residual media components.

  • Resuspend the wet cells in the same buffer to a final concentration of 30 g/L (wet cell weight). Note: Resting cells are used directly; cell lysis is not required due to the high permeability of TMP and formate.

Phase 2: Reaction Setup (Self-Validating Batch Phase)
  • In a temperature-controlled bioreactor, combine the resting cell suspension with 1.0 M Ammonium Formate.

  • Equilibrate the reactor to 35°C with moderate agitation (300–400 rpm).

  • Initial Substrate Spike: Add TMP to a final concentration of 50 mM.

  • Validation Check: Monitor the pH. The reductive amination consumes NH₄⁺, causing a slight pH drop. The system validates its own initiation when the automated pH controller begins dispensing 25% ammonia to maintain pH 8.5.

Phase 3: Fed-Batch Bioconversion
  • Feeding Strategy: Once the initial 50 mM TMP is depleted (verified by a plateau in pH and confirmed via HPLC), initiate a continuous feed of a highly concentrated TMP stock (e.g., 2.0 M).

  • Set the feed rate to match the maximum specific consumption rate of the biocatalyst (typically 10–15 mmol/L/h).

  • Dynamic Control: If TMP begins to accumulate >100 mM in the reactor, pause the feed. This prevents substrate inhibition and ensures the catalytic loop remains unbroken[3].

  • Continue the reaction for 24–30 hours until the desired total TMP loading (e.g., 0.8 M) has been added and fully converted.

Phase 4: Downstream Processing (DSP) & Analytical QC
  • Terminate the reaction by centrifuging the mixture (10,000 × g, 15 min) to remove the whole-cell biocatalyst.

  • Analytical QC: Derivatize a 10 µL aliquot of the supernatant with DNFB and analyze via Chiral HPLC (e.g., Chiralpak IG column)[6]. Confirm that the enantiomeric excess (ee) of L-Tle is >99.9%.

  • Purification: Adjust the pH of the cell-free supernatant to 2.0 using HCl to precipitate any unreacted TMP. Filter the solution.

  • Adjust the filtrate pH to the isoelectric point of L-tert-Leucine (pH ~6.0) and concentrate via rotary evaporation until crystallization occurs. Wash crystals with cold ethanol and dry under a vacuum.

Quantitative Data & Optimization Summary

The implementation of a fed-batch strategy with whole-cell biocatalysts yields vastly superior metrics compared to traditional batch reactions using free enzymes.

ParameterFree Enzyme (Batch)Whole-Cell (Fed-Batch)Causality / Rationale
Max Tolerated TMP ~100 mM>800 mM[3]Fed-batch prevents active-site saturation and substrate inhibition.
Exogenous NADH Required (0.1 - 1 mM)None (0 mM)[4]Whole cells utilize and recycle endogenous intracellular NAD⁺/NADH pools.
Final Product Titer ~13 g/L>65 g/L[3]Continuous feeding and pH control allow for high-density product accumulation.
Enantiomeric Excess >99%>99.99%[7]The strict stereospecificity of LeuDH is maintained in whole-cell environments.

References

  • The Development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade Improves the Biosynthsis of L-tert-Leucine. PubMed.[Link]

  • Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. PMC.[Link]

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers.[Link]

  • Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. MDPI.[Link]

  • An Efficient and Selective Enzymatic Oxidation System for the Synthesis of Enantiomerically Pure d-tert-Leucine. ACS Publications.[Link]

  • A novel salt- and organic solvent-tolerant phosphite dehydrogenase from Cyanothece sp. ATCC 51142. Frontiers.[Link]

Sources

Application

Application Note: Enantiomeric Resolution of tert-Leucine by High-Performance Liquid Chromatography (HPLC)

Executive Summary tert-Leucine (2-amino-3,3-dimethylbutanoic acid) is a highly sterically hindered, unnatural amino acid widely utilized as a chiral auxiliary and a critical building block in the synthesis of active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Leucine (2-amino-3,3-dimethylbutanoic acid) is a highly sterically hindered, unnatural amino acid widely utilized as a chiral auxiliary and a critical building block in the synthesis of active pharmaceutical ingredients (APIs), such as antiviral protease inhibitors. Accurate determination of its enantiomeric excess ( ee ) is paramount for drug safety and efficacy. This application note provides a comprehensive, self-validating guide to the chiral separation of tert-leucine enantiomers, detailing both direct separation via macrocyclic antibiotic/zwitterionic stationary phases and indirect separation via pre-column diastereomeric derivatization.

Mechanistic Rationale: The tert-Leucine Challenge

Unlike naturally occurring aliphatic amino acids, tert-leucine possesses a bulky tert-butyl side chain that severely restricts the molecule's conformational flexibility. This structural rigidity presents unique chromatographic challenges and opportunities:

Absence of Secondary Interactions:tert-Leucine lacks π

π interaction sites (unlike phenylalanine) or secondary hydrogen-bonding groups (unlike serine). Chiral recognition must rely entirely on the spatial orientation of the α -amino and carboxylate groups.
  • Direct Separation Causality: When utilizing macrocyclic antibiotic chiral stationary phases (CSPs) like Teicoplanin (CHIROBIOTIC T), the primary amine and carboxylic acid of tert-leucine form strong hydrogen bonds and ionic interactions within the peptide cleft of the stationary phase. The massive steric bulk of the tert-butyl group forces the molecule into a highly restricted orientation, amplifying the differential binding energies between the (R)- and (S)-enantiomers and resulting in high enantioselectivity (). Advanced multidimensional LC-MS setups also exploit this steric bulk using tandem zwitterionic columns (e.g., QN-AX and ZWIX) to achieve sub-minute baseline separations (1[1]).

  • Indirect Separation Causality: Pre-column derivatization with Marfey’s Reagent (FDAA) converts the enantiomers into stable diastereomers. The nucleophilic aromatic substitution of FDAA's fluorine atom by tert-leucine's primary amine creates two diastereomers with distinct hydrophobic profiles and dipole moments, allowing for robust separation on standard achiral C18 columns (2[2]).

  • Decision Matrix & Workflow Visualization

    G Start tert-Leucine Sample Direct Direct Separation (Underivatized) Start->Direct Fast, no sample prep Indirect Indirect Separation (Pre-column Deriv.) Start->Indirect High sensitivity needed CSP1 Zwitterionic CSP (e.g., ZWIX) Direct->CSP1 CSP2 Macrocyclic Antibiotic (e.g., CHIROBIOTIC T) Direct->CSP2 Deriv1 Marfey's Reagent (FDAA) Indirect->Deriv1 Deriv2 OPA / IBLC Indirect->Deriv2 MS LC-MS / UV Detection CSP1->MS CSP2->MS RP Achiral RP-HPLC (C18 Column) Deriv1->RP Deriv2->RP RP->MS

    Caption: Decision matrix for selecting direct vs. indirect chiral separation of tert-leucine.

    Experimental Protocols

    Protocol A: Direct Enantioseparation (Underivatized)

    This method utilizes a macrocyclic antibiotic stationary phase operating in Polar Ionic Mode (PIM), which is ideal for zwitterionic molecules like tert-leucine.

    Materials & Reagents:

    • Column: CHIROBIOTIC™ T (Teicoplanin), 250 mm × 4.6 mm, 5 µm.

    • Mobile Phase: Methanol / Water / Ammonium Formate (80:20:0.1 v/v/w). Note: The ammonium formate acts as an ionic displacer, modulating the electrostatic interactions between the amino acid and the CSP.

    • Sample Solvent: 50:50 Methanol/Water.

    Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL (Sample concentration: 1.0 mg/mL).

    • Detection: UV at 210 nm, or ESI-MS (Positive Ion Mode, m/z 132.1 [M+H]+ ).

    Protocol B: Indirect Separation via Pre-Column Derivatization

    When ultra-high sensitivity is required (low picomolar range) or chiral columns are unavailable, derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard (2[2]).

    Workflow Step1 Sample Prep (1 mg/mL t-Leu) Step2 Add Base (Triethylamine) Step1->Step2 Step3 Add CDA (1% FDAA) Step2->Step3 Step4 Incubation (50°C, 1 hour) Step3->Step4 Step5 Quench (5% Acetic Acid) Step4->Step5 Step6 RP-HPLC Analysis Step5->Step6

    Caption: Step-by-step workflow for the pre-column derivatization of tert-leucine using Marfey's reagent.

    Derivatization Step-by-Step:

    • Transfer 1 µL of an aqueous tert-leucine solution (1 µg/µL) into a microcentrifuge tube.

    • Add 10 µL of 6% Triethylamine (TEA) to establish basic conditions (pH ~11.9) necessary for the nucleophilic attack.

    • Add 10 µL of a 1% solution of FDAA in acetone.

    • Vortex briefly and incubate the mixture at 50 °C for exactly 60 minutes.

    • Quench the reaction by adding 10 µL of 5% Acetic Acid to neutralize the pH and stabilize the diastereomers.

    • Dilute with 20 µL of mobile phase prior to injection.

    Chromatographic Conditions:

    • Column: Standard C18 Reversed-Phase Column (e.g., 150 mm × 2.1 mm, 3 µm).

    • Mobile Phase A: 5% Acetic Acid in Water (pH 2.6).

    • Mobile Phase B: Acetonitrile containing 10% Methanol.

    • Gradient: Linear gradient from 5% B to 50% B over 50 minutes. Wash at 100% B for 5 minutes.

    • Flow Rate: 0.25 mL/min.

    • Detection: UV at 340 nm (optimal for FDAA derivatives) or ESI-MS.

    Data Interpretation & System Suitability

    To ensure the integrity of the analytical method, the system must act as a self-validating entity. Before sample analysis, a racemic standard of tert-leucine must be injected to verify the following System Suitability Testing (SST) parameters:

    • Enantiomeric Resolution ( Rs​ ): Must be ≥1.5 (Baseline separation).

    • Tailing Factor ( Tf​ ): Must be between 0.8 and 1.5 for both peaks.

    • Retention Time Precision: The %RSD for 5 replicate injections must be ≤2.0% .

    Table 1: Comparison of Chromatographic Parameters for tert-Leucine
    ParameterProtocol A (Direct - CHIROBIOTIC T)Protocol B (Indirect - FDAA Deriv.)
    Stationary Phase Teicoplanin (Macrocyclic Antibiotic)C18 (Reversed-Phase Achiral)
    Analyte Form Underivatized ZwitterionFDAA-Diastereomer
    Elution Order (D)-tert-Leucine elutes before (L)Varies by gradient; typically L before D
    Typical Resolution ( Rs​ ) 1.8 – 2.5> 3.0
    Detection Limit (LOD) ~ 1 - 5 µg/mL (UV 210 nm)Low picomolar range (UV 340 nm / MS)
    Primary Advantage Rapid, no sample preparation artifactsUltra-high sensitivity, uses standard columns

    References

    • Sigma-Aldrich / Astec - Amino Acid and Peptide Chiral Separations: tert-Leucine (CHIROBIOTIC Handbook).
    • National Institutes of Health (NIH PMC)
    • Molnar Institute - Enantioselective multiple heart cutting online two-dimensional liquid chromatography-mass spectrometry of all proteinogenic amino acids....

    Sources

    Method

    Application Note: Biocatalytic Production of L-tert-Leucine via Coupled Enzymatic Reductive Amination

    Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Strategic Rationale & System Architecture L-tert-Leucine (L-Tle)...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

    Strategic Rationale & System Architecture

    L-tert-Leucine (L-Tle) is a sterically bulky, non-proteinogenic amino acid that serves as an indispensable chiral building block for modern pharmaceuticals, most notably in the synthesis of HIV and HCV protease inhibitors such as atazanavir, boceprevir, and telaprevir[1]. Traditional chemical synthesis of L-Tle is plagued by poor stereoselectivity and necessitates complex, low-yield kinetic resolutions[1].

    To circumvent these limitations, the industry standard has shifted to a highly elegant biocatalytic approach: the single-step asymmetric reductive amination of trimethylpyruvate (TMP)[1]. This process utilizes Leucine Dehydrogenase (LeuDH) to achieve >99.9% enantiomeric excess (ee). However, because LeuDH requires stoichiometric amounts of the costly reduced cofactor NADH, the reaction is economically unviable without an orthogonal cofactor regeneration system[1].

    By coupling LeuDH with Formate Dehydrogenase (FDH), we create a self-sustaining catalytic loop. The oxidation of cheap ammonium formate to carbon dioxide by FDH is thermodynamically irreversible under standard conditions[2]. This irreversibility acts as a powerful thermodynamic sink, forcefully driving the LeuDH amination equilibrium toward complete substrate conversion[2].

    BiocatalyticCascade TMP Trimethylpyruvate (TMP) LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH Amination LTle L-tert-Leucine (>99% ee) Formate Ammonium Formate (NH4+ & HCOO-) FDH Formate Dehydrogenase (FDH) Formate->FDH Oxidation CO2 CO2 (Gas) Thermodynamic Sink LeuDH->LTle NAD NAD+ LeuDH->NAD FDH->CO2 NADH NADH FDH->NADH NADH->LeuDH NAD->FDH

    Coupled LeuDH/FDH biocatalytic cascade for L-tert-Leucine synthesis with NADH regeneration.

    Experimental Design & Causality

    When designing this biotransformation, every reagent choice must be deliberate to ensure kinetic efficiency and downstream purity.

    • The Dual-Role Reagent (Ammonium Formate): Instead of adding separate amine donors and hydride sources, we utilize ammonium formate. It provides the NH4+​ required for the initial imine formation by LeuDH, and the HCOO− required for NADH regeneration by FDH[2]. As the reaction proceeds, the net consumption of these ions is perfectly balanced, minimizing drastic pH shifts.

    • Catalytic NAD+ Priming: We do not add the expensive, unstable NADH. Instead, we prime the reactor with a catalytic trace of NAD+ (0.5 mM). Upon enzyme addition, FDH immediately reduces NAD+ to NADH, kickstarting the cycle.

    • Enzyme Ratio Causality: FDH is dosed at twice the volumetric activity of LeuDH (2:1 ratio). This ensures that cofactor regeneration never becomes the kinetic bottleneck, keeping the steady-state concentration of NADH high to push the amination forward.

    Self-Validating Protocol: 1-Liter Batch Synthesis

    This protocol is designed with built-in diagnostic checkpoints. Do not proceed blindly; use the in-process controls (IPC) to validate the system's health.

    Phase 1: Reaction Matrix Assembly
    • In a 1 L jacketed bioreactor, dissolve 65.0 g (0.5 M) of Trimethylpyruvate (TMP) sodium salt in 700 mL of deionized water.

    • Add 63.0 g (1.0 M) of Ammonium Formate . The 2-fold molar excess ensures complete amination and drives the thermodynamic sink.

    • Add 0.33 g (0.5 mM) of NAD+ (free acid).

    • Add 100 mL of 1.0 M Potassium Phosphate buffer.

    • Adjust the total volume to 950 mL with deionized water and titrate the pH to 8.0 using 2 M NH4​OH or 2 M HCl .

      • Causality: pH 8.0 is the optimal intersection for LeuDH amination kinetics and FDH stability.

    Phase 2: Biocatalytic Initiation & Kinetic Diagnostics
    • Equilibrate the reactor to 30°C with gentle impeller agitation (150 rpm).

    • Initiate the cascade by adding 5,000 Units of LeuDH and 10,000 Units of FDH (dissolved in 50 mL of buffer).

    • Self-Validation Checkpoint (Real-Time UV-Vis): Pull a 100 µL aliquot every 30 minutes, dilute 1:10, and measure absorbance at 340 nm ( A340​ ) to track NADH.

      • Healthy State: A340​ spikes immediately and plateaus, indicating balanced cofactor cycling.

      • Diagnostic A (FDH Failure): If A340​ drops near zero, FDH has denatured or formate is depleted. The system is starved of hydrides.

      • Diagnostic B (LeuDH Failure): If A340​ remains at the theoretical maximum but HPLC shows no TMP conversion, LeuDH is inhibited (check for heavy metal contamination or pH crash).

    • Allow the reaction to proceed for 12–24 hours until TMP peak area is <1% via HPLC (UV 210 nm).

    Phase 3: Downstream Processing (DSP)
    • Terminate the reaction by adjusting the pH to 2.0 with 6 M HCl and heating to 60°C for 10 minutes to precipitate the biocatalysts. Centrifuge at 10,000 × g for 15 minutes.

    • Load the clarified supernatant onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form).

    • Wash the column with 3 column volumes (CV) of deionized water to elute unreacted formate and TMP.

    • Elute the bound L-tert-Leucine using 1.0 M aqueous ammonia.

    • Concentrate the eluate in vacuo and recrystallize from hot ethanol/water to yield pure white crystals.

    Quantitative Performance Benchmarks

    The biocatalytic production of L-Tle has evolved significantly. While classic isolated enzyme systems in membrane reactors achieved commercial viability[1], modern whole-cell biocatalysts (co-expressing LeuDH and a regenerating enzyme) and directed evolution have pushed space-time yields to over 1 kg/L/day [1],[3],[4].

    Biocatalytic System ArchitectureCofactor RegenerationMax Substrate Load (M)Space-Time Yield (g/L/d)Enantiomeric Excess (%)
    Classic Isolated Enzymes (Membrane Reactor)[1]FDH0.5638>99.9
    Engineered Whole-Cell (E. coli co-expression)[4]GDH0.5945>99.9
    Directed Evolution (Mutant H6 LeuDH)[1],[4]FDH0.51170>99.9
    Uniform Design Optimization (Whole-Cell)[3]FDH0.5505.9>99.0

    Data synthesized from historical commercial processes and recent optimization studies.

    References

    • [1] Biocatalytic routes to anti-viral agents and their synthetic intermediates. Chemical Society Reviews (RSC Publishing). 1

    • [3] Establishing a Mathematical Equations and Improving the Production of L-tert-Leucine by Uniform Design and Regression Analysis. PubMed (Applied Biochemistry and Biotechnology). 3

    • [4] From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. ResearchGate. 4

    • [2] Biocatalytic Tools for Enzymatic Cascades. BORIS Theses - Universität Bern. 2

    Sources

    Application

    Use of "tert-Leucine" in the synthesis of pharmaceutical intermediates

    An Application Guide to the Strategic Use of tert-Leucine in the Synthesis of Pharmaceutical Intermediates Abstract This document provides a detailed technical guide for researchers, chemists, and drug development profes...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to the Strategic Use of tert-Leucine in the Synthesis of Pharmaceutical Intermediates

    Abstract

    This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of tert-Leucine, a non-proteinogenic amino acid, in the synthesis of pharmaceutical intermediates. We will explore the unique structural attributes of tert-Leucine, particularly its bulky tert-butyl group, which imparts significant steric influence, making it an invaluable chiral building block. This guide delves into its primary roles as a chiral auxiliary, a foundational component in the direct synthesis of Active Pharmaceutical Ingredients (APIs), and as a precursor for sophisticated ligands in asymmetric catalysis. Detailed, field-proven protocols and mechanistic insights are provided to enable practical application in a laboratory setting.

    Introduction: The Strategic Importance of tert-Leucine

    In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single stereoisomer, making stereocontrol a critical aspect of drug design and manufacturing. L-tert-Leucine (L-Tle), with its distinctive and sterically demanding tert-butyl side chain, has emerged as a powerhouse chiral building block.[1][2] This bulkiness is not a liability but a strategic asset; it effectively shields one face of a reactive center, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of a reaction with high fidelity.

    This unique combination of a chiral center and significant, conformationally rigid steric hindrance makes L-tert-Leucine a versatile tool for:

    • Inducing Asymmetry: Acting as a temporary chiral auxiliary to guide stereoselective transformations.[3]

    • Serving as a Core Scaffold: Direct incorporation into drug molecules where the tert-butyl group plays a crucial role in binding to biological targets, such as enzyme active sites.[4][5]

    • Forming Chiral Environments: Use in the synthesis of chiral ligands and organocatalysts that create a highly selective environment for asymmetric reactions.[6][7]

    This guide will explore these applications through specific case studies of prominent antiviral drugs and provide robust protocols for the synthesis and utilization of this critical intermediate.

    Core Applications in Pharmaceutical Synthesis

    tert-Leucine as a Chiral Auxiliary

    A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer.[3] The auxiliary is later removed, having fulfilled its role of transferring its "chiral information" to the molecule of interest. The bulky tert-butyl group of tert-Leucine makes its derivatives, such as oxazolidinones and camphorsultams, exceptionally effective auxiliaries.

    The causality behind this effectiveness lies in steric hindrance. By attaching a tert-Leucine-derived auxiliary to a prochiral substrate (e.g., a carboxylic acid to form an amide), the auxiliary's tert-butyl group effectively blocks one face of the molecule. Subsequent reactions, such as enolate alkylation or aldol additions, are forced to occur from the less sterically hindered face, resulting in a high degree of diastereoselectivity.

    G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attach_Aux Attach Chiral Auxiliary (tert-Leucine Derivative) Prochiral_Substrate->Attach_Aux Covalent Bonding Chiral_Intermediate Chiral Intermediate Attach_Aux->Chiral_Intermediate Diastereoselective_Rxn Diastereoselective Reaction (e.g., Alkylation) Chiral_Intermediate->Diastereoselective_Rxn Stereocontrol via Steric Hindrance Product_Aux Product + Auxiliary Diastereoselective_Rxn->Product_Aux Cleave_Aux Cleave Auxiliary Product_Aux->Cleave_Aux Final_Product Enantiopure Product Cleave_Aux->Final_Product Recovered_Aux Recovered Auxiliary Cleave_Aux->Recovered_Aux

    Caption: Role of L-tert-Leucine (P3) in binding to a protease active site.

    Use in Asymmetric Catalysis

    Beyond direct incorporation, tert-Leucine is a valuable precursor for synthesizing chiral ligands and organocatalysts. Its rigid structure and bulky substituent are ideal for creating a well-defined and sterically hindered chiral environment around a catalytic center. For example, L-tert-Leucine is used to synthesize chiral phosphinooxazoline (PHOX) ligands. [6]When complexed with metals like copper or palladium, these ligands catalyze a range of asymmetric reactions, including acylations and Henry reactions, with moderate to high enantioselectivity. [6][7]

    Data and Physicochemical Properties

    For any synthesis, understanding the properties of the starting materials is crucial.

    Table 1: Physicochemical Properties of L-tert-Leucine

    Property Value
    CAS Number 20859-02-3
    Molecular Formula C₆H₁₃NO₂
    Molecular Weight 131.17 g/mol
    Appearance White crystalline powder
    Melting Point ≥300 °C
    Optical Rotation [α]20/D -9.5° (c = 3 in H₂O)

    | Optical Purity | Typically ≥99% ee (enantiomeric excess) |

    Synthetic Protocols and Methodologies

    The practical application of tert-Leucine relies on robust and scalable synthetic methods, both for its own production and its subsequent use. Enzymatic methods have become prevalent for producing L-tert-Leucine due to their high stereoselectivity and environmentally benign conditions compared to classical chemical synthesis. [8]

    Protocol 1: Enzymatic Synthesis of L-tert-Leucine via Reductive Amination

    This protocol describes the asymmetric synthesis of L-tert-Leucine from trimethylpyruvic acid (TMP) using a leucine dehydrogenase (LeuDH) enzyme, coupled with a formate dehydrogenase (FDH) for cofactor (NADH) regeneration. This whole-cell or isolated enzyme approach is highly efficient and stereoselective. [9][10] Rationale: LeuDH catalyzes the stereoselective addition of an amino group to the keto acid TMP, producing L-tert-Leucine. This reaction consumes NADH. The FDH enzyme simultaneously oxidizes formate to CO₂ while reducing NAD⁺ back to NADH, creating a closed-loop, atom-economic regeneration system. This avoids the need to use stoichiometric amounts of the expensive NADH cofactor.

    G cluster_main L-tert-Leucine Synthesis Cycle cluster_regen Cofactor Regeneration TMP Trimethylpyruvate (TMP) LeuDH LeuDH TMP->LeuDH NH₄⁺ Tle L-tert-Leucine LeuDH->Tle NAD NAD⁺ LeuDH->NAD NADH NADH NADH->LeuDH H⁺ FDH FDH NAD->FDH FDH->NADH CO2 CO₂ FDH->CO2 Formate Formate Formate->FDH

    Sources

    Method

    Application Note: Analytical Derivatization Strategies for 2-Amino-5,5-dimethylhexanoic Acid

    Introduction & Mechanistic Rationale 2-Amino-5,5-dimethylhexanoic acid (CAS: 142886-12-2 for the (R)-enantiomer) is a highly branched, non-proteinogenic aliphatic amino acid[1]. In modern drug development, the incorporat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    2-Amino-5,5-dimethylhexanoic acid (CAS: 142886-12-2 for the (R)-enantiomer) is a highly branched, non-proteinogenic aliphatic amino acid[1]. In modern drug development, the incorporation of such unnatural amino acids into peptidomimetics is a proven strategy to enhance proteolytic stability and modulate lipophilicity[1][2].

    However, the precise quantification of this compound in biological matrices or synthetic batches presents significant analytical challenges. Like most aliphatic amino acids, it exists as a highly polar zwitterion at physiological pH and lacks a conjugated π-electron system, rendering it invisible to standard UV or fluorescence detectors[3]. Furthermore, its polarity prevents direct volatilization for Gas Chromatography-Mass Spectrometry (GC-MS)[3].

    To achieve high-sensitivity detection, chemical derivatization is mandatory. This application note details two field-proven, self-validating derivatization workflows:

    • Pre-column OPA Derivatization for HPLC-FLD: For high-throughput, automated liquid chromatography.

    • MTBSTFA Silylation for GC-MS: For high-resolution mass spectrometric profiling and metabolomic integration.

    Table 1: Physicochemical Profile of the Target Analyte
    PropertyValue / DescriptionAnalytical Implication
    Molecular Formula C₈H₁₇NO₂Requires addition of chromophore/fluorophore for LC-UV/FLD.
    Molecular Weight 159.23 g/mol Low mass; susceptible to matrix interference in low-res MS without derivatization.
    Functional Groups Primary amine (-NH₂), Carboxylic acid (-COOH)Dual targets for silylation; primary amine is ideal for OPA reaction.
    Steric Profile 5,5-dimethyl (tert-butyl tail)The bulky tail increases lipophilicity but does not sterically hinder the α-amine during derivatization.

    Strategy A: Automated Pre-Column Derivatization for HPLC-FLD

    Causality & Chemical Mechanism

    For liquid chromatography, o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) is the gold standard for primary amines[4][5]. We select OPA over 9-fluorenylmethyl chloroformate (FMOC-Cl) because 2-amino-5,5-dimethylhexanoic acid is a primary amine, and OPA reactions are nearly instantaneous at room temperature, making them ideal for automated, in-needle autosampler routines[6][7].

    The reaction requires an alkaline environment (pH 9.9 borate buffer) to ensure the α-amine is deprotonated and nucleophilic[4]. The nucleophilic attack of the amine on the dialdehyde, followed by thiol incorporation, yields a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole[5].

    Protocol: HPLC-FLD Workflow

    System Suitability & Self-Validation: To ensure the derivatization efficiency is consistent across varying sample matrices, Norvaline is spiked into all samples as an internal standard (IS) prior to derivatization[4].

    Reagents:

    • 0.1 M Borate buffer (pH 9.9)[4].

    • OPA/3-MPA Reagent: 10 mg/mL OPA in 0.02 M borate buffer with 0.8% 3-MPA[4].

    • Mobile Phase A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

    Automated Autosampler Steps (e.g., Agilent 1260 Infinity II):

    • Draw 2.5 µL of Borate buffer (pH 9.9).

    • Draw 0.5 µL of sample (containing 2-amino-5,5-dimethylhexanoic acid and Norvaline IS).

    • Mix in wash port (5 times) to ensure alkaline pH.

    • Draw 0.5 µL of OPA/3-MPA reagent.

    • Mix in wash port (10 times) and incubate for exactly 1.0 minute at 4 °C to maximize isoindole stability[6][7].

    • Inject immediately onto a C18 superficially porous column (e.g., AdvanceBio AAA)[6][7].

    • Detection: Fluorescence Detector (FLD) set to Excitation = 340 nm, Emission = 455 nm[5][6].

    G A 2-Amino-5,5-dimethylhexanoic acid + Norvaline (IS) B Borate Buffer (pH 9.9) (Amine Deprotonation) A->B C OPA / 3-MPA Reagent (Nucleophilic Attack) B->C D Fluorescent Isoindole Derivative C->D E RP-HPLC Separation (C18 Column) D->E F FLD Detection (Ex: 340nm, Em: 455nm) E->F

    Workflow of automated OPA pre-column derivatization for HPLC-FLD analysis.

    Strategy B: MTBSTFA Silylation for GC-MS

    Causality & Chemical Mechanism

    To analyze 2-amino-5,5-dimethylhexanoic acid via GC-MS, the polar active hydrogens on the amine and carboxylic acid must be replaced with nonpolar moieties to increase volatility and thermal stability. While BSTFA is a common silylating agent, we mandate the use of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% t-BDMCS as a catalyst[3].

    Why MTBSTFA? MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives. The bulky tert-butyl group provides immense steric shielding to the silicon-oxygen and silicon-nitrogen bonds, making the resulting di-TBDMS derivative of 2-amino-5,5-dimethylhexanoic acid highly resistant to moisture-induced hydrolysis compared to standard TMS derivatives[8]. Furthermore, TBDMS derivatives yield a characteristic [M-57]⁺ fragment ion (loss of the tert-butyl group) under Electron Ionization (EI), which is highly abundant and perfect for Selected Ion Monitoring (SIM) quantitation.

    Protocol: GC-MS Silylation Workflow

    System Suitability & Self-Validation: Moisture is the enemy of silylation. Poor reaction yields are almost exclusively due to residual water[9]. The protocol mandates strict anhydrous conditions and the use of Pyridine as an acid scavenger and catalyst[3].

    Steps:

    • Drying: Transfer 50 µL of the aqueous sample/extract to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40 °C[9].

    • Azeotropic Water Removal (Optional but recommended): Add 50 µL of anhydrous acetonitrile and dry again under N₂ to remove trace bound water[9].

    • Derivatization: Add 70 µL of neat MTBSTFA (containing 1% t-BDMCS) and 30 µL of anhydrous Pyridine to the dried residue[3].

    • Incubation: Seal the vial tightly with a PTFE-lined cap. Heat in a block at 90–100 °C for 2 hours. This extended time and elevated temperature are required to fully derivatize both the sterically hindered carboxylic acid and the amine[3].

    • Cooling & Injection: Cool to room temperature. Inject 1 µL into the GC-MS (Split ratio 10:1) onto a 5% phenyl PDMS capillary column (e.g., SLB-5ms, 20 m x 0.18 mm, 0.18 µm).

    GCMS N1 Dry Amino Acid Residue (N2 Stream to remove H2O) N2 Add 70 µL MTBSTFA + 1% t-BDMCS & 30 µL Pyridine N1->N2 N3 Incubation Block (90-100°C for 2 hours) N2->N3 N4 Di-TBDMS Derivative (Highly Stable & Volatile) N3->N4 N5 Capillary GC Separation (e.g., 5% Phenyl PDMS) N4->N5 N6 EI-MS Detection (Monitor [M-57]+ in SIM) N5->N6

    GC-MS sample preparation and silylation pathway using MTBSTFA.

    Method Comparison & Data Summary

    To assist in method selection, Table 2 summarizes the operational parameters and performance metrics of both derivatization strategies when applied to branched aliphatic amino acids.

    Table 2: Comparison of Derivatization Strategies
    ParameterHPLC-FLD (OPA/3-MPA)GC-MS (MTBSTFA)
    Derivatization Time ~1–3.5 minutes (Automated)[6]2 hours (Manual/Batch)[3]
    Moisture Sensitivity None (Aqueous buffer used)Extreme (Requires strict drying)[9]
    Derivative Stability Low (Must inject immediately)[5]High (Stable for days if sealed)[3]
    Selectivity Primary amines only[5][10]Universal (OH, NH₂, COOH, SH)
    Typical LOD ~0.2 – 0.5 pmol/µL[6]~1 – 5 pmol/µL (SIM mode)[9]
    Best Used For High-throughput QA/QC, Aqueous samplesComplex matrix profiling, Structural confirmation

    References

    • Jackson, G. "Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry." West Virginia University. Available at: [Link]

    • Chemetrix / Agilent. "Automation of Sample Derivatization Using the Agilent 1260 Infinity II Prime LC System for Amino Acid Analysis." Chemetrix Application Notes. Available at:[Link]

    • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS." MDPI Publications. Available at: [Link]

    • Agilent Technologies. "Amino Acid Analysis - AdvanceBio AAA end-to-end solution." Agilent Technical Documentation. Available at:[Link]

    • Agilent Technologies / HPST. "Agilent ZORBAX Eclipse AAA Instructions for Use." HPST Application Guides. Available at: [Link]

    • Slovenian Chemical Society. "Amino Acid Quantification in the Presence of Sugars using HPLC and Pre-Column Derivatization with 3-MPA/OPA and FMOC-Cl." Acta Chimica Slovenica. Available at: [Link]

    • My Food Research. "Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review." Food Research. Available at: [Link]

    Sources

    Application

    Application Notes and Protocols: The tert-Leucine Mediated Asymmetric Aldol Reaction

    For Researchers, Scientists, and Drug Development Professionals Abstract The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its ability to construct complex molecular a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its ability to construct complex molecular architectures with stereocontrol has made it an invaluable tool in the synthesis of natural products and pharmaceuticals.[1] This application note provides a detailed protocol and technical guide for conducting the asymmetric aldol reaction mediated by the chiral amino acid, tert-Leucine. We will delve into the mechanistic underpinnings of this organocatalytic transformation, offer a step-by-step experimental procedure, and discuss key considerations for achieving high yields and stereoselectivity. The bulky and hydrophobic nature of tert-Leucine's tert-butyl side chain makes it a compelling organocatalyst for inducing asymmetry in the formation of β-hydroxy carbonyl compounds.[3][4]

    Introduction: The Power of Organocatalysis in Aldol Reactions

    The asymmetric aldol reaction has traditionally been the domain of chiral auxiliaries and metal-based catalysts.[5] However, the emergence of organocatalysis, which utilizes small, purely organic molecules to accelerate chemical reactions, has offered a more sustainable and often complementary approach.[6] Amino acids, such as proline and its derivatives, have been at the forefront of this revolution, operating through an enamine-based catalytic cycle.[7][8] tert-Leucine, a non-proteinogenic amino acid, has garnered significant interest due to its unique steric profile, which can impart high levels of stereocontrol in various asymmetric transformations.[3][9]

    Mechanistic Insights: The Enamine Catalytic Cycle

    The tert-Leucine mediated aldol reaction proceeds through a well-established enamine catalytic cycle, analogous to that of proline.[8] The secondary amine of tert-Leucine is crucial for this mechanism.

    The key steps are as follows:

    • Enamine Formation: The catalytic cycle begins with the reaction between the ketone donor and the secondary amine of tert-Leucine to form a nucleophilic enamine intermediate. This step is often the rate-determining step.[8]

    • Nucleophilic Attack: The enamine then attacks the carbonyl group of the aldehyde acceptor. The stereochemical outcome of this step is directed by the chiral environment created by the tert-Leucine catalyst. The bulky tert-butyl group plays a critical role in facial selectivity.

    • Hydrolysis: The resulting iminium ion is subsequently hydrolyzed to release the β-hydroxy carbonyl product and regenerate the tert-Leucine catalyst, allowing it to re-enter the catalytic cycle.

    Aldol_Mechanism cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + tert-Leucine - H2O Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion tert-Leucine tert-Leucine tert-Leucine->Enamine Enamine->Iminium_Ion + Aldehyde Product Product Iminium_Ion->Product + H2O Product->tert-Leucine Catalyst Regeneration

    Caption: Proposed catalytic cycle for the tert-Leucine mediated aldol reaction.

    Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

    This protocol provides a general procedure that can be adapted for other ketones and aldehydes.

    Materials and Reagents:

    • L-tert-Leucine (catalyst)

    • Cyclohexanone (enolizable ketone)

    • 4-Nitrobenzaldehyde (aldehyde acceptor)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or nitrogen gas supply (for inert atmosphere)

    • Syringes and needles

    • Silica gel for column chromatography

    Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-tert-Leucine (0.1 mmol, 20 mol%).

    • Solvent and Reactants: Under an inert atmosphere (argon or nitrogen), add anhydrous DMSO (1.0 mL). Stir the mixture until the catalyst is fully dissolved.

    • Add cyclohexanone (1.0 mmol, 5 equivalents).

    • Stir the solution for 10-15 minutes at room temperature.

    • Add 4-nitrobenzaldehyde (0.2 mmol, 1 equivalent).

    • Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).

    • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired β-hydroxy ketone.

    • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

    Key Reaction Parameters and Optimization

    The success of the tert-Leucine mediated aldol reaction is influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

    ParameterGeneral GuidelineRationale & Optimization Tips
    Catalyst Loading 10-30 mol%Higher catalyst loading can increase the reaction rate but may also lead to the formation of byproducts.[8] Start with 20 mol% and adjust as needed.
    Solvent Polar aprotic (e.g., DMSO, DMF)These solvents are effective at dissolving the amino acid catalyst and promoting the reaction.[10] The presence of small amounts of water can sometimes be beneficial.[10]
    Temperature Room temperature to 0 °CLowering the temperature can often improve stereoselectivity (both d.r. and ee) at the cost of a longer reaction time.[1]
    Substrate Scope Ketones: Cyclohexanone, acetoneAldehydes: Aromatic aldehydesThe bulky tert-Leucine catalyst generally works well with sterically demanding substrates. Electron-withdrawing groups on the aromatic aldehyde can enhance its electrophilicity and improve reaction rates.
    Reaction Time 24-72 hoursReaction times can be long, so patience and careful monitoring by TLC are essential.

    Troubleshooting

    IssuePossible CauseSuggested Solution
    Low Conversion - Insufficient reaction time- Low catalyst activity- Deactivated catalyst- Extend the reaction time.- Increase catalyst loading.- Ensure the use of high-purity, dry reagents and solvents.
    Low Stereoselectivity - Reaction temperature is too high- Inappropriate solvent- Perform the reaction at a lower temperature (e.g., 0 °C or -10 °C).- Screen different polar aprotic solvents.
    Byproduct Formation - Self-aldol reaction of the ketone- Dehydration of the aldol product- Use a larger excess of the ketone donor.- Ensure the workup is performed under neutral or mildly acidic conditions to prevent base-catalyzed dehydration.

    Conclusion

    The tert-Leucine mediated asymmetric aldol reaction is a powerful and practical method for the enantioselective synthesis of β-hydroxy carbonyl compounds. Its operational simplicity, use of a readily available and inexpensive organocatalyst, and avoidance of toxic metals make it an attractive strategy for both academic research and industrial applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this protocol to construct chiral building blocks for the synthesis of complex molecules.

    References

    • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

    • Organocatalyzed Asymmetric Aldol Reaction of α-Keto Amides with A Tripeptide Catalyst. (n.d.). Retrieved March 11, 2026, from [Link]

    • Recent Advancement and Novel Application of Organocatalyzed Aldol Condensation Reactions: A Comprehensive Review - Bentham Science. (2022, September 1). Retrieved March 11, 2026, from [Link]

    • The direct catalytic asymmetric aldol reaction - Chemical Society Reviews (RSC Publishing). (2010, February 17). Retrieved March 11, 2026, from [Link]

    • Aldol reaction of cyclic ketones promoted by l‐tert‐leucine 116. - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

    • Proline Catalysed Aldol Reaction Related with Organocatalysis - Longdom Publishing. (2022, September 20). Retrieved March 11, 2026, from [Link]

    • Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines - PubMed. (1976, November 10). Retrieved March 11, 2026, from [Link]

    • The first example of enamine–Lewis acid cooperative bifunctional catalysis: application to the asymmetric aldol reaction - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 11, 2026, from [Link]

    • Enamine Catalysis. (n.d.). Retrieved March 11, 2026, from [Link]

    • The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. (n.d.). Retrieved March 11, 2026, from [Link]

    • Aldol Reaction - Chemistry LibreTexts. (2024, July 16). Retrieved March 11, 2026, from [Link]

    • Asymmetric Enamine Catalysis | Chemical Reviews - ACS Publications. (2007, December 12). Retrieved March 11, 2026, from [Link]

    • Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 11, 2026, from [Link]

    • Asymmetric Catalysis Mediated by Synthetic Peptides | Chemical Reviews. (2007, December 12). Retrieved March 11, 2026, from [Link]

    • Synthesis of L-tert-leucine by LeuDH coupling with GDH - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

    • Synthesis of tert-Leucine and Related Amino Acids. (n.d.). Retrieved March 11, 2026, from [Link]

    • Aldol reaction - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

    • Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation - MDPI. (2023, July 11). Retrieved March 11, 2026, from [Link]

    • Aldol Addition - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

    • Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions. (n.d.). Retrieved March 11, 2026, from [Link]

    • ALDOL CONDENSATION. (n.d.). Retrieved March 11, 2026, from [Link]

    • Organo-Catalytic Diastereoselective Aldol Reaction: Application for the Synthesis of Biologically Active Alkaloids. (n.d.). Retrieved March 11, 2026, from [Link]

    • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved March 11, 2026, from [Link]

    • Aldol reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 11, 2026, from [Link]

    • Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids - MDPI. (2021, November 30). Retrieved March 11, 2026, from [Link]

    • l-tert-Leucine production (open circle) and OD540 (absorbance of TMP in... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

    • Solving Anti Aldol Reaction Issues - YouTube. (2024, September 12). Retrieved March 11, 2026, from [Link]

    • Aldol Reactions - Chad's Prep®. (n.d.). Retrieved March 11, 2026, from [Link]

    Sources

    Method

    Application Note: tert-Leucine in the Rational Design of Peptidomimetic Enzyme Inhibitors

    Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, the transition from an endogenous peptide substrate to a viable oral drug candidate is fraught with pharmacokinetic and pharmacodynamic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In the landscape of modern drug discovery, the transition from an endogenous peptide substrate to a viable oral drug candidate is fraught with pharmacokinetic and pharmacodynamic hurdles. Chief among these are rapid proteolytic degradation and poor target affinity due to high entropic penalties. The incorporation of L-tert-leucine (Tle) —a non-proteinogenic amino acid featuring a highly branched, bulky tert-butyl side chain—has emerged as a cornerstone strategy to overcome these liabilities.

    Unlike canonical leucine, which possesses a flexible isobutyl group, the tert-butyl group of Tle is attached directly to the β -carbon. This extreme proximity to the peptide backbone induces severe steric hindrance, which serves two critical, causal functions in inhibitor design:

    • Conformational Restriction (Pharmacodynamics): The steric bulk severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This pre-organizes the inhibitor into a rigid, bioactive conformation (often a β -strand or transition-state mimic), drastically reducing the entropic penalty upon binding to the enzyme's active site[1].

    • Proteolytic Shielding (Pharmacokinetics): The umbrella-like tert-butyl group physically blocks the catalytic machinery of off-target proteases (e.g., the catalytic triad in serine proteases) from accessing the adjacent scissile amide bonds. This confers exceptional metabolic stability and extends the drug's in vivo half-life[2].

    G A tert-Leucine Incorporation B Extreme Steric Hindrance A->B C Conformational Restriction B->C D Proteolytic Shielding B->D E Lower Entropic Penalty C->E F Resistance to Cleavage D->F G High-Affinity, Stable Inhibitor E->G F->G

    Mechanistic pathway of tert-Leucine in optimizing enzyme inhibitor pharmacodynamics and kinetics.

    Landmark Applications in Antiviral Therapeutics

    The strategic placement of tert-leucine at specific subsites (e.g., P2, P3) has been pivotal in the commercialization of several blockbuster antiviral protease inhibitors. The table below summarizes key quantitative data demonstrating the efficacy of Tle-containing scaffolds.

    Drug / CompoundTarget EnzymeIndicationRole of tert-Leucine MotifBinding Affinity
    Boceprevir HCV NS3/4A ProteaseHepatitis CLocated at the P3 position; replaces cyclohexylglycine to optimize hydrophobic packing and prevent degradation[1]. Ki​ = 14 nM
    Atazanavir HIV-1 ProteaseHIV/AIDSLocated at P2/P2' ends; creates quasi-symmetry to perfectly match the homodimeric nature of the HIV protease[3]. Ki​ < 10 nM
    Nirmatrelvir SARS-CoV-2 MproCOVID-19Located at the P3 position; acts as a critical PK enhancer and drives deep hydrophobic interactions in the S4 pocket[4]. IC50​ ≈ 3 nM

    Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of tert-Leucine Peptidomimetics

    Objective: To successfully couple Fmoc-Tle-OH during the synthesis of a peptidomimetic inhibitor. Causality & Challenge: The extreme steric bulk that makes Tle valuable in biological systems makes it notoriously difficult to synthesize. Standard coupling reagents (e.g., DIC/HOBt) often fail, leading to incomplete reactions and deletion sequences. This protocol utilizes HATU , an aminium salt whose nitrogen atom at position 7 provides a neighboring group effect (intramolecular hydrogen bonding), significantly accelerating the coupling of sterically hindered amines[5][6].

    Materials Required:
    • Fmoc-L-tert-Leucine-OH (Fmoc-Tle-OH)

    • Resin (e.g., Rink Amide or Wang resin, depending on desired C-terminus)

    • Coupling Reagents: HATU, HOAt

    • Base: N,N -Diisopropylethylamine (DIPEA)

    • Solvent: Dimethylformamide (DMF), peptide synthesis grade

    • Deprotection: 20% Piperidine in DMF

    Step-by-Step Methodology:
    • Resin Swelling:

      • Weigh 0.1 mmol of pre-loaded resin into a fritted reaction vessel.

      • Add 5 mL of DMF and agitate for 30 minutes to expand the polymer matrix, maximizing the exposure of reactive sites[5]. Drain the solvent.

    • Fmoc Deprotection:

      • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.

      • Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine (which would otherwise neutralize the coupling reagents)[6].

    • Pre-Activation of Fmoc-Tle-OH:

      • In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-Tle-OH and 3.9 equivalents of HATU in 3 mL of DMF. Note: Using slightly less HATU prevents capping of the resin by unreacted uronium species.

      • Add 8.0 equivalents of DIPEA. Vortex for 2 minutes. The solution will turn pale yellow, indicating the formation of the active O-At ester[5].

    • Extended Coupling:

      • Transfer the activated amino acid solution to the resin.

      • Agitate at room temperature for 2 to 4 hours . The extended time is strictly required to overcome the steric clash between the tert-butyl group and the resin-bound peptide chain.

    • Self-Validation (Kaiser Test):

      • Take a few resin beads and perform a Kaiser (ninhydrin) test.

      • Causality: A blue color indicates unreacted primary amines (incomplete coupling). If blue, do not proceed. Perform a second coupling cycle using fresh reagents (double coupling)[6]. If yellow/colorless, proceed to step 6.

    • Capping:

      • Treat the resin with a capping solution (10% acetic anhydride, 10% DIPEA in DMF) for 10 minutes to acetylate any trace unreacted amines, preventing the formation of complex deletion sequences during subsequent steps.

    SPPS S1 Resin Swelling & Fmoc Deprotection S2 HATU/DIPEA Pre-activation S1->S2 S3 Extended Coupling (2-4 Hours) S2->S3 Overcome Steric Clash S4 Kaiser Test Validation S3->S4 S5 Double Coupling (If Positive) S4->S5 Incomplete S6 Capping & Elongation S4->S6 Complete S5->S4

    Optimized SPPS workflow for coupling sterically hindered tert-Leucine residues.

    Protocol 2: In Vitro Proteolytic Stability Assessment

    Objective: To quantitatively validate the metabolic shielding provided by the tert-leucine modification against proteolytic degradation. Causality & Challenge: To prove that Tle enhances PK properties, the modified inhibitor must be tested against a control (e.g., a canonical Leucine analog) in a biologically relevant matrix. We utilize Human Liver Microsomes (HLMs) or purified proteases (e.g., elastase/chymotrypsin)[2]. The protocol uses cold acetonitrile quenching to instantly denature enzymes and an internal standard to self-validate the LC-MS/MS readout against matrix suppression.

    Step-by-Step Methodology:
    • Substrate Preparation:

      • Prepare 10 mM stock solutions of the Tle-inhibitor and the Leu-inhibitor (control) in pure DMSO.

      • Dilute the stocks to a 100 µM working solution in 100 mM Potassium Phosphate buffer (pH 7.4). Note: Keep final DMSO concentration below 1% to prevent enzyme denaturation.

    • Enzyme Incubation Setup:

      • Pre-warm 1 mg/mL of Human Liver Microsomes (or 10 µg/mL purified protease) in the phosphate buffer at 37°C for 5 minutes.

      • Initiate the reaction by adding the inhibitor working solution to a final concentration of 1 µM. (If using HLMs, add 1 mM NADPH to initiate cytochrome P450 activity alongside background proteases).

    • Time-Course Quenching:

      • At predetermined time intervals ( t=0,15,30,60,120 minutes), extract a 50 µL aliquot from the reaction mixture.

      • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (e.g., Warfarin or a stable isotope-labeled analog).

      • Causality: The cold organic solvent instantly precipitates the proteins, terminating proteolysis, while the internal standard controls for injection volume and ionization efficiency variations.

    • Sample Processing & LC-MS/MS Analysis:

      • Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

      • Transfer the clear supernatant to HPLC vials.

      • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode.

    • Data Interpretation:

      • Plot the natural log of the remaining peak area ratio (Analyte/Internal Standard) versus time.

      • Calculate the half-life ( t1/2​=0.693/k , where k is the slope of the linear regression). A successful Tle incorporation should exhibit a t1/2​ significantly greater than the canonical Leucine control.

    References

    • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
    • A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. Benchchem.
    • Challenges in Modern Drug Discovery: A Case Study of Boceprevir, an HCV Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Accounts of Chemical Research, ACS Publications.
    • Two-dimensional schematics of the interactions between atazanavir and... ResearchGate.
    • Rational Design of Hybrid SARS-CoV-2 Main Protease Inhibitors Guided by the Superimposed Cocrystal Structures with the Peptidomimetic Inhibitors GC-376, Telaprevir, and Boceprevir. ACS Pharmacology & Translational Science.
    • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journals.

    Sources

    Application

    Protecting group strategies for "2-Amino-5,5-dimethylhexanoic acid"

    Application Note: Protecting Group Strategies and SPPS Protocols for 2-Amino-5,5-dimethylhexanoic Acid Executive Summary & Rationale The incorporation of unnatural, highly lipophilic amino acids into peptide sequences is...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Protecting Group Strategies and SPPS Protocols for 2-Amino-5,5-dimethylhexanoic Acid

    Executive Summary & Rationale

    The incorporation of unnatural, highly lipophilic amino acids into peptide sequences is a cornerstone strategy in modern medicinal chemistry to enhance proteolytic stability, tune membrane permeability, and increase target binding affinity 1. 2-Amino-5,5-dimethylhexanoic acid (structurally conceptualized as γ -tert-butyl-homoalanine) is a highly specialized building block frequently utilized in the development of neurotherapeutics, such as sortilin receptor modulators 2.

    Unlike classic sterically hindered amino acids where the bulk is adjacent to the backbone (e.g., tert-leucine at the β -carbon), the steric bulk of 2-amino-5,5-dimethylhexanoic acid is located at the δ -carbon. This unique architecture presents a specific synthetic challenge: while the α -carbon remains relatively accessible for coupling, the extended hydrophobic tail strongly promotes inter-chain hydrophobic clustering and β -sheet aggregation on the solid support . This application note details the protecting group strategies and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully manipulate this challenging residue.

    Physicochemical Profiling

    Understanding the physical properties of 2-amino-5,5-dimethylhexanoic acid is critical for predicting its behavior during synthesis and purification [[3]]().

    PropertySpecification
    Chemical Name 2-Amino-5,5-dimethylhexanoic acid
    CAS Numbers 142886-12-2 (R-isomer), 142886-13-3 (S-isomer)
    Molecular Formula C8H17NO2
    Molecular Weight 159.23 g/mol
    Side-Chain Classification Unnatural, Aliphatic, Highly Lipophilic
    Side-Chain Structure -CH2-CH2-C(CH3)3 (neo-hexyl derivative)
    LogP (Zwitterion) -0.84 (Predicted free acid; highly hydrophobic in peptide) 3

    Protecting Group Strategies: Mechanistic Causality

    N- α Protection: Fmoc vs. Boc For the synthesis of peptides containing 2-amino-5,5-dimethylhexanoic acid, the 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the preferred N- α protecting group. The Fmoc strategy allows for mild, base-catalyzed deprotection (typically 20% piperidine in DMF), which is orthogonal to the acid-labile side-chain protecting groups of standard amino acids. While the tert-Butyloxycarbonyl (Boc) group can be used for liquid-phase synthesis, the requirement of hazardous anhydrous HF for final cleavage makes Fmoc the industry standard for SPPS [[4]]().

    Side-Chain Protection A distinct advantage of 2-amino-5,5-dimethylhexanoic acid is its purely aliphatic hydrocarbon side chain. It lacks any reactive heteroatoms, meaning it requires zero side-chain protection . This absolute orthogonality simplifies the synthetic scheme, as the residue is completely inert to both the piperidine used in Fmoc deprotection and the trifluoroacetic acid (TFA) used in final resin cleavage.

    Overcoming the Aggregation Paradigm The primary synthetic hurdle with 2-amino-5,5-dimethylhexanoic acid is not intrinsic chemical reactivity, but macro-environmental physical chemistry. The highly lipophilic 5,5-dimethylhexyl side chain acts as a hydrophobic "sticky patch." When multiple such residues or other hydrophobic amino acids are present in a sequence, they thermodynamically drive the growing peptide chains to form inter-chain hydrogen bond networks ( β -sheets) to shield their hydrophobic tails from the polar aprotic solvent (DMF) 5.

    • Causality: This aggregation causes the polystyrene or PEG resin to shrink and collapse, physically burying the reactive N-terminus. Consequently, standard coupling reagents (like DIC/Oxyma at room temperature) fail to acylate the amine, leading to deletion sequences .

    • Mitigation: To break this thermodynamic trap, kinetic energy (heat) and chaotropic solvent systems (e.g., adding NMP or DMSO) must be employed to disrupt the hydrophobic clustering, ensuring the N-terminus remains solvated and accessible 5.

    Experimental Methodologies

    Protocol A: Synthesis of Fmoc-2-Amino-5,5-dimethylhexanoic Acid

    Self-Validation Metric: The reaction progress is monitored by TLC (Ninhydrin stain). The disappearance of the free amine (positive ninhydrin, purple) and the appearance of the UV-active Fmoc product confirms completion.

    • Solvation: Suspend 2-Amino-5,5-dimethylhexanoic acid (1.0 eq, 10 mmol) in 25 mL of 10% aqueous Na₂CO₃. Stir until complete dissolution is achieved.

    • Activation: Cool the solution to 0 °C in an ice bath. Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 25 mL of 1,4-dioxane.

    • Coupling: Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes to prevent localized precipitation.

    • Propagation: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 12 hours.

    • Validation (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). A negative ninhydrin test indicates complete consumption of the starting material.

    • Work-up: Dilute the mixture with 50 mL of water and wash with Diethyl Ether (2 x 30 mL) to remove unreacted Fmoc-OSu and byproducts.

    • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-protected amino acid will precipitate as a white solid.

    • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-2-Amino-5,5-dimethylhexanoic acid.

    Protocol B: Optimized SPPS Coupling Strategy

    Self-Validation Metric: The Kaiser Test (ninhydrin) is used post-coupling. A colorless/yellow resin bed indicates >99% coupling efficiency; a blue resin indicates incomplete coupling due to aggregation.

    • Resin Preparation: Swell the chosen resin (e.g., Rink Amide AM resin) in a 1:1 mixture of DMF and NMP for 45 minutes. Rationale: NMP is a superior chaotropic solvent that disrupts initial hydrophobic packing [[5]]().

    • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 minutes). Wash extensively with DMF (5 x 1 min).

    • Pre-Activation: In a separate vial, dissolve Fmoc-2-Amino-5,5-dimethylhexanoic acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) and vortex for 30 seconds. Rationale: HATU is a highly reactive uronium salt necessary for overcoming the kinetic barrier of the bulky residue [[6]]().

    • Coupling (Thermal-Assisted): Add the activated amino acid solution to the resin. Heat the reaction vessel to 50 °C using a microwave peptide synthesizer or a heating block for 45 minutes. Rationale: Thermal energy disrupts the inter-chain β -sheet aggregates caused by the lipophilic side chain, exposing the N-terminus5.

    • Validation: Perform a Kaiser test. If positive (blue), repeat steps 3-4 (double coupling).

    • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

    Workflow & Decision Matrix

    The following diagram illustrates the logical decision tree for coupling highly lipophilic unnatural amino acids like 2-amino-5,5-dimethylhexanoic acid to prevent catastrophic synthesis failure.

    SPPS_Workflow Start Initiate Coupling Cycle: Fmoc-2-Amino-5,5-dimethylhexanoic Acid Deprotect N-Terminal Deprotection (20% Piperidine in DMF) Start->Deprotect Assess Assess Sequence Aggregation Risk Deprotect->Assess Standard Standard Coupling (DIC/Oxyma, Room Temp) Assess->Standard Low Hydrophobicity Aggregated Thermal-Assisted Coupling (HATU/DIPEA, 50°C in NMP) Assess->Aggregated High Lipophilicity / β-Sheet Risk Kaiser Kaiser Test Validation Standard->Kaiser Aggregated->Kaiser Kaiser->Aggregated Positive (Incomplete) Cap Capping & Wash (Ac2O / DIPEA) Kaiser->Cap Negative (Complete) Next Proceed to Next Amino Acid Cap->Next

    Workflow for mitigating aggregation during SPPS of highly lipophilic unnatural amino acids.

    References

    • (R)-2-Amino-5,5-dimethylhexanoic acid - Sigma-Aldrich. Sigma-Aldrich.

    • 2-Amino-5,5-dimethylhexanoic acid (CAS 142886-10-0) - Fluorochem. Fluorochem. 3

    • AU2022260554A9 - Modulators of sortilin activity. Google Patents. 2

    • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC, National Institutes of Health. 1

    • Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. ResearchGate.4

    • AU2022260554A9 - Modulators of sortilin activity (Coupling Methods). Google Patents. 6

    • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

    • Peptide Secondary Structure Prediction: Aggregation Risks. Peptide Chemistry. 5

    Sources

    Technical Notes & Optimization

    Troubleshooting

    L-tert-Leucine Enzymatic Synthesis: Technical Support &amp; Troubleshooting Center

    Welcome to the Technical Support Center for the enzymatic synthesis of L-tert-Leucine (L-Tle). This guide is designed for researchers, scientists, and drug development professionals scaling up the production of this crit...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the enzymatic synthesis of L-tert-Leucine (L-Tle). This guide is designed for researchers, scientists, and drug development professionals scaling up the production of this critical chiral building block. Below, you will find architectural workflows, troubleshooting FAQs, yield optimization metrics, and validated experimental protocols.

    Core Reaction Workflows & Logical Relationships

    Understanding the thermodynamic and kinetic flow of your chosen synthesis route is the first step in troubleshooting yield bottlenecks.

    LeuDH_FDH_Cycle cluster_0 Reductive Amination cluster_1 Cofactor Regeneration TMP Trimethylpyruvate (TMP) LeuDH LeuDH Enzyme TMP->LeuDH Substrate Ammonia Ammonium (NH4+) Ammonia->LeuDH Amine Donor LTle L-tert-Leucine (Product) LeuDH->LTle Conversion NAD NAD+ LeuDH->NAD Depleted Cofactor NADH NADH NADH->LeuDH Hydride Transfer FDH FDH Enzyme NAD->FDH Oxidation State FDH->NADH Regenerated CO2 CO2 (Gas) FDH->CO2 Byproduct Formate Formate Formate->FDH Sacrificial

    Fig 1. LeuDH/FDH coupled reductive amination of TMP with in situ NADH regeneration.

    Transaminase_Coupling TMP TMP BCAT BCAT Enzyme TMP->BCAT Glu L-Glutamate Glu->BCAT Amine Donor LTle L-tert-Leucine BCAT->LTle Desired Product aKG α-Ketoglutarate BCAT->aKG Inhibitory Byproduct aKG->BCAT Competitive Inhibition AspAT AspAT / PDC Coupling System aKG->AspAT Substrate Channelling Equilibrium Thermodynamic Sink AspAT->Equilibrium Irreversible Removal

    Fig 2. BCAT transamination with AspAT coupling to relieve alpha-ketoglutarate inhibition.

    Troubleshooting Guides & FAQs

    Section A: Substrate Toxicity & Product Inhibition

    Q1: My reductive amination reaction stalls at 40-50% conversion despite an excess of NADH and ammonium. What is limiting the yield? Causality & Explanation: This is a classic symptom of substrate toxicity paired with product inhibition. Trimethylpyruvate (TMP) is highly electrophilic and can induce conformational changes or cross-linking in Leucine Dehydrogenase (LeuDH) at concentrations above 100–200 mM. Furthermore, the reaction is reversible; the accumulation of L-Tle pushes the equilibrium backward. Solution: Implement a fed-batch feeding strategy for TMP rather than a single batch addition. Keeping the instantaneous concentration of TMP below 50 mM minimizes enzyme deactivation. Using an engineered LeuDH (e.g., from Exiguobacterium sibiricum) coupled with a fed-batch approach has been shown to convert up to 0.8 M TMP with an 81% conversion rate [1].

    Section B: Cofactor Regeneration Optimization

    Q2: Should I use Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) for in situ NADH regeneration? Causality & Explanation: Both enzymes effectively recycle NAD+ to NADH, but they alter the thermodynamic landscape of your reactor differently:

    • FDH uses formate and produces CO2 gas. This phase change makes the reaction highly irreversible (entropy-driven) and prevents product inhibition by the sacrificial byproduct. However, FDH generally exhibits lower specific activity and stability.

    • GDH uses glucose and produces gluconolactone (which hydrolyzes to gluconic acid). This lowers the pH of the reaction over time, requiring strict pH-stat control (usually titrating with ammonia, which conveniently supplies the amine donor). GDH has a much higher specific activity. Recent advancements using a GDH-LeuDH fusion enzyme achieved an unprecedented space-time yield of 2136 g/L/day by minimizing the diffusion distance of the cofactor [2].

    Section C: Transaminase Bottlenecks

    Q3: I am using a Branched-Chain Aminotransferase (BCAT) instead of LeuDH. Why is my L-Tle yield capping at ~30%? Causality & Explanation: When using BCAT with L-glutamate as the amine donor, the byproduct is α -ketoglutarate. α -ketoglutarate is a potent competitive inhibitor of BCAT. As it accumulates, it occupies the active site, halting the forward reaction. Solution: You must build a thermodynamic sink. Coupling BCAT with Aspartate Aminotransferase (AspAT) and Pyruvate Decarboxylase (PDC) removes α -ketoglutarate from the system entirely, shifting the equilibrium toward L-Tle formation. This coupling strategy can increase conversion yields from ~30% to over 89% [3].

    Data Presentation: Yield Optimization Metrics

    The following table summarizes the performance metrics of various biocatalytic systems used for L-Tle synthesis, allowing you to benchmark your current process against industry standards.

    Biocatalyst SystemEnzyme FormatCofactor Regeneration / CouplingMax Tolerated Substrate (TMP)Space-Time Yield (g/L/day)Conversion Rate (%)
    Wild-type LeuDH Isolated EnzymesFDH (Formate)0.5 M~638~85%
    EsiLeuDH [1]Recombinant Whole-CellFDH (Formate)0.8 M~75081.0%
    GDH-R3-LeuDH [2]Fusion EnzymeGDH (Glucose)0.5 M2136>90.0%
    BCATes [3]Isolated EnzymesAspAT/PDC (Equilibrium Shift)0.1 MN/A89.2%

    Validated Experimental Protocols

    Protocol 1: High-Yield Fed-Batch Whole-Cell Biocatalysis of L-Tle

    Self-Validation Mechanism: This protocol utilizes a Glucose Dehydrogenase (GDH) coupled system. As GDH oxidizes glucose to regenerate NADH, it produces gluconic acid, dropping the pH. By using a pH-stat titrator loaded with aqueous ammonia ( NH4​OH ), the system automatically neutralizes the acid while simultaneously feeding the exact stoichiometric amount of amine donor required for the LeuDH reaction. The volume of NH4​OH consumed provides a real-time, self-validating readout of the reaction conversion rate without requiring intermediate HPLC sampling.

    Step 1: Biocatalyst Preparation

    • Cultivate E. coli BL21(DE3) co-expressing LeuDH and GDH in Terrific Broth (TB) medium.

    • Induce with 0.1 mM IPTG at an OD600​ of 0.6, and incubate for 16 h at 25°C.

    • Harvest cells via centrifugation (8000 × g, 10 min) and resuspend in 100 mM Tris-HCl buffer (pH 8.5) to a final biomass concentration of 40 g/L.

    Step 2: Reaction Setup

    • In a 1 L water-jacketed bioreactor, add 500 mL of the cell suspension.

    • Add 100 mM Trimethylpyruvate (TMP) and 120 mM Glucose (1:1.2 molar ratio).

    • Spike the reactor with 0.4 mM NAD+ to initiate the cofactor cycle.

    Step 3: Fed-Batch Execution & pH-Stat Control

    • Set the bioreactor temperature to 30°C and agitation to 400 rpm.

    • Engage the pH-stat titrator set to strictly maintain pH 8.5 using 2.0 M NH4​OH .

    • Fed-batch trigger: Monitor the NH4​OH consumption rate. When the titration rate drops significantly (indicating TMP depletion), inject a concentrated feed pulse of TMP and Glucose (e.g., bringing the reactor back to 100 mM TMP) to prevent substrate toxicity while maintaining throughput. Repeat until a total of 0.5 M to 0.8 M TMP has been processed.

    Step 4: Downstream Processing

    • Terminate the reaction when NH4​OH consumption ceases completely.

    • Centrifuge at 10,000 × g for 15 minutes to remove whole cells.

    • Acidify the supernatant to pH 2.0 using HCl to precipitate unreacted proteins, then filter through a 0.22 µm membrane.

    • Isolate L-Tle via direct crystallization by adjusting the filtrate to its isoelectric point (pH ~6.0) using NaOH, followed by the addition of cold ethanol to drive precipitation.

    References

    • Luo, H., et al. (2020). "Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production." Frontiers in Bioengineering and Biotechnology. Available at:[Link]

    • Wang, X., et al. (2020). "Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine." Microbial Cell Factories. Available at:[Link]

    • Seo, Y. M., & Yun, H. (2011). "Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase." Journal of Microbiology and Biotechnology. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Improving Diastereoselectivity with tert-Leucine as a Chiral Auxiliary

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for utilizing tert-leucine and its derivatives as chiral auxiliaries in asymmetric synthesis. The unique steric profile of the tert...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for utilizing tert-leucine and its derivatives as chiral auxiliaries in asymmetric synthesis. The unique steric profile of the tert-butyl group makes it an exceptionally effective controller of stereochemistry, enabling researchers to achieve high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2]

    This guide is structured as a dynamic resource, combining frequently asked questions with in-depth troubleshooting scenarios to address the practical challenges encountered in the lab. We will delve into the mechanistic basis for stereocontrol, provide validated protocols, and offer data-driven advice to optimize your experiments.

    Frequently Asked Questions (FAQs)

    Q1: Why choose a chiral auxiliary derived from tert-leucine over other auxiliaries like those from valine or phenylalanine?

    A1: The primary advantage of tert-leucine lies in the steric bulk and conformational rigidity of its tert-butyl group. Unlike the isopropyl group of valine or the benzyl group of phenylalanine, the tert-butyl group is exceptionally large and non-flexible. When incorporated into a chiral auxiliary, such as an oxazolidinone, this group effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered side with very high fidelity.[1][3] This generally leads to higher and more predictable diastereoselectivity compared to auxiliaries with smaller or more flexible substituents.

    Q2: What are the most common and effective chiral auxiliaries derived from tert-leucine?

    A2: The most prevalent and successful auxiliaries are derived from (S)- or (R)-tert-leucinol, the alcohol obtained by reducing the carboxylic acid of tert-leucine.[4][5][6] These include:

    • Oxazolidinones: These are arguably the most famous derivatives, often called "Evans auxiliaries." The tert-butyl substituted oxazolidinone is commercially available and provides excellent stereocontrol in aldol reactions, alkylations, and acylations.[1][7][8]

    • Bis(oxazolines) (BOX ligands): Ligands like tert-butyl-BOX are synthesized from tert-leucinol and are highly effective in asymmetric catalysis, particularly in metal-catalyzed reactions.[6]

    • Sulfinylimines: N-tert-butanesulfinimines, derived from tert-leucinamide, are powerful chiral ammonia equivalents used for the asymmetric synthesis of amines and amino acids.[9][10]

    Q3: What is the general mechanism by which these auxiliaries control diastereoselectivity?

    A3: The mechanism relies on sterically-controlled facial bias. In the case of an N-acyl oxazolidinone derived from tert-leucinol, deprotonation with a base forms a rigid, chelated enolate. The Lewis basic sites on the oxazolidinone (the carbonyl oxygen and the enolate oxygen) coordinate to a metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺). This locks the conformation of the molecule. The bulky tert-butyl group at the C4 position of the oxazolidinone then acts as a powerful steric shield, blocking one face of the planar enolate. Consequently, an electrophile can only approach from the opposite, unhindered face, resulting in the formation of one diastereomer in high excess.[3][7]

    Troubleshooting Guide: Experimental Scenarios

    This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

    Scenario 1: Low Diastereoselectivity in an Enolate Alkylation

    Q: I performed an alkylation on my N-acyl oxazolidinone derived from tert-leucinol, but the diastereomeric ratio (d.r.) is much lower than the >98:2 reported in the literature. What went wrong?

    A: This is a common issue that can almost always be traced back to the geometry and integrity of the enolate. Here are the key factors to investigate:

    • Cause 1: Incomplete Enolate Formation or Presence of a Proton Source. If deprotonation is not complete, the remaining starting material can be deprotonated by the product, leading to racemization. Similarly, any trace water or other proton source can quench the enolate, reducing the effective concentration of the desired reactive species.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents (THF is common). Ensure the base (LDA, NaHMDS, etc.) is accurately titrated and freshly prepared or purchased.[11]

    • Cause 2: Incorrect Enolate Geometry. High diastereoselectivity is dependent on the formation of the (Z)-enolate, which is favored under kinetic control at low temperatures (-78 °C) to minimize A(1,3) strain.[3][7] If the temperature is too high, or if the wrong base is used, the proportion of the (E)-enolate may increase, leading to the formation of the undesired diastereomer.

      • Solution: Maintain a strict reaction temperature of -78 °C (acetone/dry ice bath) during deprotonation and alkylation. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). For aldol reactions, using dibutylboron triflate with a tertiary amine base is standard for ensuring (Z)-enolate formation.[12]

    • Cause 3: Lewis Acid/Chelation Issues. The rigidity of the enolate intermediate is enforced by chelation to a metal cation. If the cation's coordination is disrupted, the steric control is compromised.

      • Solution: For lithium enolates, the use of ethereal solvents like THF is critical. Avoid coordinating additives unless their effect is known. For titanium or boron enolates, ensure you are using a high-quality Lewis acid and that stoichiometry is precise.[11][12]

    Troubleshooting Flowchart: Low Diastereoselectivity

    G start Low d.r. Observed temp Was temperature strictly maintained at -78°C? start->temp reagents Are solvents anhydrous and base freshly titrated/purchased? temp->reagents Yes sol_temp Fix: Ensure proper cooling and monitoring throughout the reaction. temp->sol_temp No enolate_geom Was the correct base used (e.g., LDA for alkylation)? reagents->enolate_geom Yes sol_reagents Fix: Use freshly distilled solvents and verified base. reagents->sol_reagents No workup Was quench performed at -78°C before warming? enolate_geom->workup Yes sol_enolate Fix: Use kinetically controlled conditions to favor Z-enolate. enolate_geom->sol_enolate No sol_workup Fix: Quench cold to prevent epimerization during workup. workup->sol_workup No

    Caption: Decision tree for troubleshooting low diastereoselectivity.

    Scenario 2: Difficulty with Auxiliary Cleavage

    Q: I'm trying to cleave the auxiliary from my product, but I'm getting low yields of my desired carboxylic acid, or I'm seeing epimerization at the α-center.

    A: Cleavage is a critical step that must be tailored to the stability of your product. The standard N-acyl oxazolidinone is an imide, and cleavage conditions must selectively attack the exocyclic carbonyl without damaging the product or the newly formed stereocenter.

    • Cause 1: Using a harsh, non-selective nucleophile. Simple hydroxide (e.g., LiOH alone) can attack both the exocyclic and endocyclic carbonyls and can be basic enough to cause epimerization of the α-proton, especially if the product is sensitive.[7]

      • Solution: The Evans protocol using lithium hydroperoxide (LiOOH) , generated in situ from LiOH and H₂O₂, is the gold standard. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic imide carbonyl at 0 °C.[7][13] The resulting peroxy-acid intermediate is then reduced in situ with sodium sulfite. This method is highly effective and minimizes the risk of epimerization.

    • Cause 2: Product instability. Some products may not be stable to even mild hydrolytic conditions.

      • Solution: Consider alternative cleavage methods. For example, transesterification with sodium methoxide in methanol can yield the methyl ester. Reductive cleavage using LiAlH₄ or LiBH₄ will yield the corresponding primary alcohol.

    Data & Protocols

    Table 1: Representative Diastereoselectivity in Alkylation Reactions

    The following table provides expected diastereomeric ratios for the alkylation of (S)-4-(tert-butyl)-2-oxazolidinone acylated with propionyl chloride, followed by reaction with various electrophiles.

    Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Reference
    Benzyl Bromide (BnBr)LDA>99:1[7]
    Allyl Iodide (CH₂=CHCH₂I)NaHMDS98:2[7]
    Methyl Iodide (MeI)LDA97:3[3]
    Isopropyl IodideLDA95:5[3]
    Experimental Protocols
    Protocol 1: Acylation of the Chiral Auxiliary

    This protocol describes the attachment of a propionyl group to the (S)-tert-leucinol-derived oxazolidinone.

    • Dissolve (S)-4-(tert-butyl)-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.

    • In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated auxiliary solution at -78 °C.

    • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.

    Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
    • Dissolve the N-propionyl oxazolidinone (1.0 eq) from Protocol 1 in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C.

    • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the (Z)-enolate.[7]

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The d.r. can be determined from the crude ¹H NMR spectrum.

    • Purify by flash chromatography to isolate the major diastereomer.

    Diagram: Mechanism of Stereocontrol

    Caption: Steric shielding by the tert-butyl group in the chelated Z-enolate intermediate.

    References
    • Jiang, W., & Fang, B. (2016). Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase. ResearchGate. [Link]

    • Lohray, B. B., & Enders, D. (1997). Process for the preparation of optically active tert-leucinol and use thereof.
    • Drago, C., Walker, E. J., Caggiano, L., & Jackson, R. F. W. (2005). (S)-(-)-2-(N-3,5-Diiodosalicyliden)amino-3,3-dimethyl-1-butanol. Organic Syntheses, 82, 113. [Link]

    • Meyers, A. I., & Williams, D. R. (1976). Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines. Journal of the American Chemical Society, 98(23), 7450–7459. [Link]

    • Schoellkopf, U., & Neubauer, H. J. (1982). Enantioselective synthesis of (R)-alpha-amino acids using tert-leucine as chiral auxiliary reagent. Synthesis, 1982(10), 861-864. [Link]

    • Gage, J. R., & Evans, D. A. (1990). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 90(8), 1649-1678. [Link]

    • Ellman, J. A., & Owens, T. D. (2002). Chiral Auxiliaries - Principles and Recent Applications. Angewandte Chemie International Edition, 41(16), 2994-3019. [Link]

    • Ghosh, A. K., & Fidanze, S. (2000). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Organic Syntheses, 77, 183. [Link]

    • Larrow, J. F., & Jakubec, P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

    • Schöllkopf, U., Groth, U., & Deng, C. (1981). Synthesis of tert-Leucine and Related Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

    • Wang, Q., & Li, X. (2020). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. ResearchGate. [Link]

    • Reddy, K. L. (2015). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

    • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

    • Smith, A. B. (2019). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]

    • Afonso, C. A. M., & Escribano, A. (2001). A useful route to (R)- and (S)-tert-leucine. Chirality, 13(1), 43–47. [Link]

    • Bennett, M. A., Li, G., & Houghten, R. A. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]

    • Zhu, L., Wu, Z., Jin, J. M., & Tang, S. Y. (2016). Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of L-tert-leucine Synthesis. Applied Microbiology and Biotechnology, 100(13), 5835–5844. [Link]

    • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

    • Ghisalba, O., & Schär, H. P. (1987). Enzyme-assisted Preparation of D-tert.Leucine. ResearchGate. [Link]

    • Barker, J., Peace, S., & Crout, D. H. G. (1998). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (2), 231-240. [Link]

    • Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. [Link]

    • Li, Y., et al. (2024). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. MDPI. [Link]

    • Wang, Y., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. [Link]

    • Flores-Ferrer, A., et al. (2020). Advances in the Asymmetric Synthesis of BINOL Derivatives. PMC. [Link]

    • Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Poor Solubility of tert-Leucine in Chemical and Biocatalytic Reactions

    Welcome to the Technical Support Center. L-tert-Leucine (Tle) is an essential non-natural amino acid widely utilized as a chiral auxiliary and a critical building block in the synthesis of peptide-based drugs.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. L-tert-Leucine (Tle) is an essential non-natural amino acid widely utilized as a chiral auxiliary and a critical building block in the synthesis of peptide-based drugs. However, its unique structural architecture—specifically, a bulky, highly hydrophobic tert-butyl group adjacent to the alpha-carbon—creates significant solubility and reactivity bottlenecks.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve tert-leucine solubility issues across both organic synthesis and aqueous biocatalysis workflows.

    The Mechanistic Root of the Problem

    To troubleshoot tert-leucine, we must first understand the physical chemistry driving its behavior. The difficulties encountered when dissolving or reacting tert-leucine stem from three primary factors:

    • Zwitterionic Conflict: As a free amino acid, tert-leucine exists as a zwitterion. This highly polar state renders it practically insoluble in non-polar organic solvents (such as dichloromethane or tetrahydrofuran) commonly used in organic synthesis.

    • Hydrophobic Shielding: The bulky tert-butyl side chain acts as a massive hydrophobic shield. While the free amino acid exhibits moderate solubility in water (125.5 g/L at 20 °C)[1], this hydrophobic bulk disrupts standard aqueous solvation shells. This limits the maximum substrate concentration achievable in aqueous biocatalytic reactions.

    • Steric Hindrance vs. Solubility: In organic synthesis, even when the zwitterion is masked by protecting groups (e.g., Fmoc or Boc), the steric bulk of the tert-butyl group severely retards coupling kinetics. Researchers frequently mistake kinetically slow, stalled reactions for "solubility failures" because unreacted starting materials precipitate or form cloudy suspensions in the reaction media[2].

    Troubleshooting Organic Synthesis & Peptide Coupling

    The Issue: Poor solubility of free tert-leucine in organic solvents, or apparent precipitation/failed coupling of protected tert-leucine during solid-phase or solution-phase peptide synthesis.

    The Causality & Solution: To utilize tert-leucine in organic media, its zwitterionic backbone must be neutralized using protecting groups. For instance, Boc-L-tert-Leucine is highly soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol, though it becomes insoluble in water[3].

    However, even when protected, standard coupling reagents (like CDI) often fail to drive the reaction forward due to the extreme steric hindrance of the tert-butyl group, requiring high temperatures (>90 °C) and long reaction times (12 h) that degrade the product[2]. Switching the activation chemistry to N,N′-Disuccinimidyl Carbonate (DSC) overcomes these steric limitations, allowing the reaction to proceed smoothly at ambient temperatures without generating insoluble byproducts[2].

    Methodology 1: Step-by-Step DSC-Mediated Coupling of Hindered tert-Leucine

    Self-Validation Check: Ensure the activation mixture achieves complete optical clarity before proceeding to Step 3. A cloudy suspension indicates incomplete activation, which will cause the subsequent coupling step to fail.

    • Solvent Preparation: Prepare a strictly anhydrous solvent mixture of DMF or Acetonitrile.

    • Alcohol/Amine Activation: Dissolve the target secondary alcohol or amine in the solvent. Add N,N′-Disuccinimidyl Carbonate (DSC) and 3 equivalents of Triethylamine (Et3N). Stir at ambient temperature until intermediate formation reaches ~94% conversion[2].

    • tert-Leucine Addition: Add the protected tert-leucine (e.g., Fmoc-Tle-OH or Boc-Tle-OH) directly to the activated intermediate mixture.

    • Coupling: Stir the mixture under mild conditions at ambient temperature. The DSC protocol effectively bypasses the steric hindrance that typically stalls CDI-mediated reactions, preventing the precipitation of unreacted intermediates[2].

    • Purification: Extract the mixture with ethyl acetate, wash sequentially with 10% potassium carbonate solution, water, and brine, then dry and concentrate to yield the pure carbamate or peptide.

    Troubleshooting Biocatalysis & Aqueous Reactions

    The Issue: Low volumetric productivity in the enzymatic synthesis of L-tert-leucine due to the poor aqueous solubility of its hydrophobic ketone precursor (e.g., trimethylpyruvate).

    The Causality & Solution: Industrial-scale synthesis of L-tert-leucine relies on reductive amination using leucine dehydrogenase, coupled with formate dehydrogenase (FDH) from Candida boidinii for in situ NADH cofactor regeneration[4]. Because the ketone precursor is highly hydrophobic, its solubility in water is extremely low (≤5−10 mM)[4]. Attempting to increase solubility by adding organic co-solvents directly to the water causes severe enzyme deactivation, particularly of the sensitive FDH[4].

    The definitive solution is the implementation of a biphasic reaction medium , which separates the organic reservoir from the aqueous biocatalyst while allowing controlled mass transfer.

    Methodology 2: Biphasic Enzymatic Reductive Amination

    Self-Validation Check: Monitor the phase boundary visually. Rapid emulsion collapse or the formation of a white interfacial precipitate indicates shear-induced enzyme denaturation; reduce agitation speed immediately.

    • Aqueous Phase Preparation: Prepare an aqueous buffer (pH 8.0–9.5) containing Leucine Dehydrogenase, Formate Dehydrogenase, the NADH cofactor, and ammonium formate[4].

    • Organic Phase Preparation: Dissolve the hydrophobic ketone precursor in a biocompatible organic solvent (e.g., specific aliphatic hydrocarbons) known to be non-toxic to FDH.

    • Biphasic Mixing: Combine the two phases. The organic phase acts as a continuous substrate reservoir.

    • Controlled Partitioning: Agitate the mixture gently at 30 °C. The precursor diffuses across the phase boundary into the aqueous phase at a controlled rate, keeping its concentration below the enzyme's toxicity threshold while maintaining a steady supply for the reaction[4].

    • Product Recovery: Because the synthesized L-tert-leucine is highly polar, it remains trapped in the aqueous phase, allowing for seamless phase separation and high-yield recovery (up to >99% ee)[4].

    Quantitative Data: Solubility & Physical Profiles

    Understanding the exact physical parameters of tert-leucine derivatives is critical for selecting the correct solvent system.

    CompoundMolecular WeightMelting PointAqueous SolubilityOrganic Solubility
    Free L-tert-Leucine ~131.17 g/mol >300 °C[1]125.5 g/L (at 20 °C)[1]Insoluble in DCM, THF, Ethyl Acetate
    Boc-L-tert-Leucine 293.39 g/mol [3]91–95 °C[3]Insoluble[3]Soluble in DCM, DMSO, Methanol[3]
    Fmoc-L-tert-Leucine 353.41 g/mol 152–156 °CInsolubleSoluble in DMF, DMSO, Methanol
    Visual Troubleshooting Workflows

    Troubleshooting Issue tert-Leucine Solubility Issue Media Identify Reaction Media Issue->Media Org Organic Synthesis (Peptide Coupling) Media->Org Aq Aqueous Media (Biocatalysis) Media->Aq Sol1 Mask Zwitterion (Boc/Fmoc Protection) Org->Sol1 Sol2 Overcome Sterics (DSC Activation) Org->Sol2 Sol3 Biphasic System (Controlled Partitioning) Aq->Sol3

    Decision matrix for resolving tert-leucine solubility based on reaction media.

    Biphasic Org Organic Phase (Ketone Precursor) Boundary Phase Boundary (Mass Transfer) Org->Boundary Controlled Diffusion Aq Aqueous Phase (Enzymes + Cofactor) Boundary->Aq Substrate Delivery Prod L-tert-Leucine (Aqueous Soluble) Aq->Prod Biocatalytic Conversion

    Biphasic enzymatic reaction mass transfer and conversion workflow.

    Frequently Asked Questions (FAQs)

    Q1: I am trying to dissolve free L-tert-leucine in dichloromethane to synthesize a derivative, but it remains a suspension. What am I doing wrong? Free L-tert-leucine is a zwitterion and is inherently insoluble in non-polar solvents like DCM. You must either perform your derivatization (e.g., Boc-protection) in an aqueous/organic mixture (like water/dioxane) using a base to deprotonate the amine, or purchase pre-protected Boc-L-tert-Leucine, which is highly soluble in DCM[3].

    Q2: My Fmoc-tert-Leucine coupling in DMF is failing and precipitating. Is the DMF wet, or is it a solubility issue? While wet DMF can cause side reactions, the precipitation is likely unreacted starting material due to kinetic stalling. The extreme steric bulk of the tert-butyl group slows standard coupling reagents (like CDI) to a halt[2]. Switch to highly reactive coupling agents like DSC or HATU, and ensure your reaction is slightly heated or given extended time.

    Q3: Can I use heating to dissolve the hydrophobic ketone precursor in my aqueous enzymatic reaction? No. While heating increases thermodynamic solubility, it will rapidly denature the sensitive Formate Dehydrogenase (FDH) required for NADH regeneration[4]. Instead of heat, utilize the biphasic reaction methodology described above to manage substrate delivery without compromising enzyme integrity.

    References
    • BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9. Fengchen Group. Available at: [Link]

    • Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters, ACS Publications. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of 2-Amino-5,5-dimethylhexanoic Acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing 2-Amino-5,5-dimethylhexan...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing 2-Amino-5,5-dimethylhexanoic acid .

    This unnatural, highly hydrophobic aliphatic amino acid (often referred to as a neopentylglycine derivative) is a critical building block in modern peptide drug development, particularly in the synthesis of sortilin modulators for central nervous system diseases[1][2]. However, due to the pronounced steric bulk of its 3,3-dimethylbutyl side chain, researchers frequently encounter unique side reactions. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and validated protocols for the two most common synthetic routes: the Glycine Schiff Base Alkylation and the Strecker Synthesis .

    Section 1: Glycine Schiff Base Alkylation Route (O'Donnell's Method)

    This route utilizes the alkylation of a protected glycine equivalent, typically N-(diphenylmethylene)glycine ethyl ester (O'Donnell's Schiff base), with 1-bromo-3,3-dimethylbutane under phase-transfer catalysis (PTC)[3][4].

    Frequently Asked Questions (FAQs)

    Q1: Why am I observing significant dialkylation byproducts (up to 20%) during the alkylation step? Causality: The alpha-proton of the monoalkylated Schiff base remains acidic. While the bulky 3,3-dimethylbutyl group provides some steric shielding, the highly reactive enolate formed under strong basic conditions (e.g., KOH/NaOH in liquid-liquid PTC) can still undergo a second alkylation[4]. Resolution:

    • Base Selection: Switch from liquid-liquid PTC (e.g., 50% aqueous NaOH) to solid-liquid PTC (e.g., solid Cs₂CO₃ or KOH in anhydrous toluene). Solid-liquid systems lower the effective concentration of the "naked" enolate, heavily favoring monoalkylation.

    • Temperature Control: Maintain the reaction strictly between -15°C and 0°C. Higher temperatures exponentially increase the rate of dialkylation.

    • Stoichiometry: Limit the alkylating agent (1-bromo-3,3-dimethylbutane) to exactly 1.05 equivalents.

    Q2: My enantiomeric excess (ee) drops significantly during the deprotection/hydrolysis of the Schiff base. What is causing this racemization? Causality: The diphenylmethylene protecting group requires acidic hydrolysis. If the hydrolysis is performed at elevated temperatures (e.g., 6M HCl reflux) for extended periods to force the simultaneous cleavage of the ethyl ester, the alpha-proton can enolize, leading to racemization[3][5]. Resolution: Perform a two-step, orthogonal deprotection. First, cleave the imine under mild acidic conditions at room temperature. Second, hydrolyze the ethyl ester using LiOH at 0°C. This prevents the simultaneous exposure of the free amine and carboxylic acid to harsh thermal conditions.

    Protocol 1: Optimized Asymmetric Alkylation & Hydrolysis Workflow

    Objective: Synthesis of (S)-2-Amino-5,5-dimethylhexanoic acid with >98% ee.

    • Enolate Formation: Dissolve N-(diphenylmethylene)glycine ethyl ester (1.0 eq) and a chiral Cinchona alkaloid-derived phase-transfer catalyst (0.05 eq) in anhydrous toluene[4]. Cool the reactor to -15°C under an Argon atmosphere.

    • Alkylation: Add finely ground solid Cs₂CO₃ (5.0 eq). Stir for 30 minutes to generate the enolate. Dropwise add 1-bromo-3,3-dimethylbutane (1.05 eq). Stir at -15°C for 24 hours.

      • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 9:1); the monoalkylated product should appear as a distinct UV-active spot (Rf ~0.6), with minimal starting material (Rf ~0.4).

    • Imine Cleavage: Filter the reaction mixture through Celite to remove Cs₂CO₃. Concentrate the filtrate, dissolve in THF, and add 15% aqueous citric acid. Stir at 25°C for 4 hours. Extract the released benzophenone byproduct with diethyl ether.

    • Ester Hydrolysis: Adjust the aqueous layer to pH 10 using 1M LiOH. Stir at 0°C for 4 hours.

      • Self-Validation Step: Monitor pH constantly; a drop in pH indicates active ester cleavage.

    • Isolation: Neutralize to the isoelectric point (pH ~6.0) using 1M HCl. Lyophilize the aqueous layer to yield the crude amino acid, followed by cation-exchange chromatography (e.g., Dowex 50WX8) for final purification.

    Fig 1: Schiff Base Alkylation pathway highlighting monoalkylation vs. dialkylation/racemization.

    Section 2: Strecker Synthesis Route

    The classical or modified Strecker synthesis involves the condensation of 4,4-dimethylpentanal with ammonia and a cyanide source to form an α-aminonitrile, followed by hydrolysis[6][7].

    Frequently Asked Questions (FAQs)

    Q3: The reaction stalls at the α-hydroxy nitrile (cyanohydrin) instead of the aminonitrile. How do I push the equilibrium? Causality: The Strecker reaction is an equilibrium process. The bulky 4,4-dimethylpentanal sterically hinders imine formation. If the ammonia concentration is too low or the cyanide is added too early, the cyanide anion attacks the unreacted aldehyde directly, forming the thermodynamically stable cyanohydrin[7][8]. Resolution: Do not add the cyanide source immediately. Pre-form the imine by stirring the aldehyde with a large excess of NH₃ (e.g., 7M in MeOH) and NH₄Cl for 12 hours before adding the cyanide source. Utilizing Trimethylsilyl cyanide (TMSCN) under anhydrous conditions with 4Å molecular sieves also prevents cyanohydrin reversion.

    Q4: Hydrolysis of the aminonitrile yields mostly the primary amide, not the free amino acid. Why? Causality: The 3,3-dimethylbutyl side chain creates a "steric umbrella" over the adjacent nitrile group. Standard acidic hydrolysis (e.g., 6M HCl at 100°C) often arrests at the primary amide stage because the tetrahedral intermediate required to expel ammonia is too sterically congested to form efficiently[7]. Resolution: Switch to alkaline hydrolysis using Barium Hydroxide. Ba(OH)₂·8H₂O in refluxing water/methanol is highly effective for sterically hindered nitriles. The barium ion coordinates with the amide oxygen, strongly activating the carbonyl carbon for nucleophilic attack by the hydroxide ion, driving the reaction completely to the carboxylate.

    Fig 2: Strecker synthesis workflow showing cyanohydrin equilibrium and amide hydrolysis arrest.

    Section 3: Quantitative Data & Troubleshooting Matrix

    To assist in rapid diagnostics, compare your analytical readouts against this summarized troubleshooting matrix:

    Synthesis RouteObserved Issue (Analytical Symptom)Mechanistic CauseValidated Solution
    Schiff Base Multiple UV-active spots on TLC; High mass byproducts on LC-MS (+85 Da shift)Dialkylation due to persistent α-proton acidity.Use solid-liquid PTC (Cs₂CO₃); limit alkyl halide to 1.05 eq; maintain temp < 0°C.
    Schiff Base Loss of enantiomeric excess (ee < 80%) determined by chiral HPLCBase-catalyzed enolization during harsh thermal deprotection.Orthogonal deprotection: 15% citric acid (imine) followed by LiOH at 0°C (ester).
    Strecker Reaction stalls; high yield of α-hydroxy nitrile (IR: strong -OH stretch at 3400 cm⁻¹)Direct cyanide attack on aldehyde due to slow imine formation.Pre-form imine with excess NH₃/NH₄Cl for 12h before adding TMSCN.
    Strecker LC-MS shows [M-17] (Amide) instead of target mass; incomplete hydrolysisSteric hindrance from 5,5-dimethyl group arrests nitrile hydrolysis.Switch from acidic hydrolysis to Ba(OH)₂·8H₂O in refluxing aqueous methanol.

    References

    • [1] WO2023031440A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators for use in the treatment of disease of the central nervous system. Google Patents. Available at:

    • [2] MX2024002696A - 2-AMINO-5,5-DIMETHYLHEXANOIC ACID DERIVATIVES AS SORTILINA MODULATORS FOR USE IN THE TREATMENT OF CENTRAL NERVOUS SYSTEM DISEASES. Google Patents. Available at:

    • [3] Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. ACS Publications. Available at:[Link]

    • [6] Strecker Amino Acid Synthesis Mechanism & Examples. Total Synthesis. Available at: [Link]

    • [8] Asymmetric Strecker reaction at the solid/solid interface. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

    • [5] N-Methylation of Amino Acids and Amino Esters using O'Donnell's Schiff bases. The Vespiary. Available at:[Link]

    • [7] Strecker amino acid synthesis. Grokipedia. Available at:[Link]

    • [4] Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. ResearchGate. Available at:[Link]

    Sources

    Troubleshooting

    L-tert-Leucine Biocatalysis: Technical Support &amp; Troubleshooting Center

    Welcome to the Technical Support Center for the biocatalytic synthesis of L-tert-Leucine (L-Tle). L-Tle is a bulky, non-natural amino acid that serves as a critical chiral building block for blockbuster pharmaceuticals,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the biocatalytic synthesis of L-tert-Leucine (L-Tle). L-Tle is a bulky, non-natural amino acid that serves as a critical chiral building block for blockbuster pharmaceuticals, including antiviral drugs like Boceprevir and Atazanavir.

    The industry standard for synthesizing L-Tle is the asymmetric reductive amination of trimethylpyruvate (TMP) using Leucine Dehydrogenase (LeuDH) . Because this reaction consumes stoichiometric amounts of NADH, it must be coupled with a cofactor regeneration system—typically Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) . This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you optimize your L-Tle biocatalysis workflows.

    Part 1: Core Biocatalytic Pathway & Logic

    To effectively troubleshoot, one must understand the thermodynamic and kinetic flow of the reaction. LeuDH catalyzes the reversible amination of TMP. By coupling this with an irreversible cofactor regeneration step (e.g., formate to CO₂ via FDH), the equilibrium is forcefully driven toward L-Tle accumulation[1].

    Pathway TMP Trimethylpyruvate (TMP) LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH Ammonia NH4+ Ammonia->LeuDH LTle L-tert-Leucine (L-Tle) LeuDH->LTle NAD NAD+ LeuDH->NAD NADH NADH NADH->LeuDH Donates H- FDH Formate Dehydrogenase (FDH) NAD->FDH FDH->NADH Regenerates CO2 CO2 FDH->CO2 Formate Formate Formate->FDH

    L-Tle biocatalysis pathway coupling LeuDH with FDH for NADH regeneration.

    Part 2: Troubleshooting Guides & FAQs

    Q1: Why is my conversion rate of TMP to L-Tle stalling below 50%?

    Causality & Solution: A stalled reaction is rarely an issue with LeuDH alone; it is almost always a failure in the cofactor regeneration loop or substrate inhibition .

    • Substrate Toxicity: TMP is a bulky, non-natural α-keto acid. At high initial concentrations (>100–200 mM), TMP can competitively inhibit LeuDH and cause cellular toxicity in whole-cell systems[1][2]. Action: Switch from a batch process to a fed-batch feeding strategy, keeping the steady-state TMP concentration below 50 mM.

    • Cofactor Depletion: If FDH/GDH activity is lower than LeuDH activity, NAD⁺ accumulates, and the thermodynamic driving force collapses. Action: Ensure the expression ratio of FDH/GDH to LeuDH is at least 2:1, or supplement with 0.1–0.4 mM exogenous NAD⁺ to prime the cycle[3].

    Q2: My reaction is proceeding, but the reaction rate (space-time yield) is unacceptably low. How can I optimize the microenvironment?

    Causality & Solution: The reductive amination of TMP requires the nucleophilic attack of ammonia (NH₃) on the keto group of TMP.

    • pH Optimization: At neutral pH (7.0), most ammonia exists as the non-nucleophilic ammonium ion (NH₄⁺). You must shift the equilibrium. Adjust and maintain the reaction pH between 8.5 and 9.5 using aqueous ammonia (NH₃·H₂O)[1][4]. This not only provides the active nucleophile but also acts as a continuous nitrogen feed.

    • Enzyme Proximity: In free-enzyme mixtures, the diffusion of NADH between LeuDH and GDH limits the rate. Action: Consider using a whole-cell system expressing a GDH-LeuDH fusion enzyme linked by a flexible peptide. This spatial proximity channels the cofactor directly between active sites, achieving space-time yields exceeding 2,100 g/L/day[3].

    Q3: Wild-type LeuDH has a very low affinity for TMP. How do I solve this?

    Causality & Solution: Wild-type LeuDH evolved to accommodate L-leucine, not the sterically hindered tert-butyl group of TMP[1]. Action: You have two proven pathways:

    • Bioprospecting: Utilize novel marine-derived enzymes (e.g., PbLeuDH from Pseudomonas balearica), which naturally exhibit a broader substrate scope and a highly favorable Km​ of 4.92 mM for TMP[1].

    • Directed Evolution: Implement random mutagenesis (e.g., error-prone PCR) to expand the binding pocket. Mutant strains (like mutant H6 from Lysinibacillus sphaericus) have demonstrated a >5-fold increase in catalytic efficiency ( kcat​/Km​ ) for TMP[5].

    Part 3: Quantitative Data & System Comparison

    To select the right biocatalytic system for your scale-up, compare the performance metrics of recently engineered systems.

    Biocatalyst SystemModification / SourceSubstrate (TMP) Km​ Space-Time YieldReference
    PbLeuDH + GDH Wild-type (Pseudomonas balearica)4.92 mM~57.4 g/L/day[1]
    E. coli (LeuDH + FDH) Uniform Design OptimizationNot Reported505.9 g/L/day[6]
    LsLeuDH (Mutant H6) Directed EvolutionDecreased >5-fold1,170.0 g/L/day[5]
    GDH-LeuDH Fusion Peptide Linker Fusion (Whole-Cell)Not Reported2,136.0 g/L/day[3]

    Part 4: Validated Experimental Protocols

    Protocol 1: Fed-Batch Whole-Cell Biocatalytic Synthesis of L-Tle

    This protocol utilizes a self-validating pH-stat system to prevent substrate inhibition while ensuring continuous nitrogen supply.

    Materials:

    • Recombinant E. coli resting cells co-expressing LeuDH and GDH (or FDH).

    • Substrates: Trimethylpyruvate (TMP), Glucose (or Sodium Formate).

    • Buffer: 500 mM NH₄Cl-NH₃·H₂O buffer (pH 8.5–9.0).

    • Titrant: 50% NH₃·H₂O.

    Step-by-Step Methodology:

    • Cell Preparation: Harvest recombinant E. coli cells via centrifugation (6,000 rpm, 10 min). Wash twice with 0.9% NaCl and resuspend to a final wet cell weight (WCW) of 10–40 g/L in the NH₄Cl buffer[1][3].

    • Initial Batch Phase: In a bioreactor, initialize a 100 mL reaction containing 50 mM TMP, 60 mM Glucose (1.2x molar equivalent to drive GDH), and 0.1 mM NAD⁺ to prime the cofactor pool[1][3].

    • Reaction Incubation: Set the bioreactor to 30 °C with an agitation speed of 200–300 rpm to ensure mass transfer[1].

    • Self-Validating pH Control: The consumption of ammonia and the production of L-Tle will cause the pH to drop. Use an automated pH-stat to titrate 50% NH₃·H₂O, maintaining the pH strictly at 8.5. Validation: The frequency of titrant addition directly correlates to the real-time reaction velocity.

    • Fed-Batch Feeding: Monitor TMP depletion via HPLC (UV detection at 210 nm). Once TMP drops below 10 mM, inject a concentrated TMP/Glucose feed to restore the concentration to 50 mM. Repeat until the target titer is reached.

    • Downstream Processing: Terminate the reaction by heating to 80 °C for 10 min. Centrifuge to remove cell debris. The supernatant contains enantiopure L-Tle (e.e. >99.99%)[4].

    Protocol 2: High-Throughput Spectrophotometric Screening for LeuDH Mutants

    Used to identify evolved LeuDH variants with higher affinity for TMP.

    Step-by-Step Methodology:

    • Lysate Preparation: Array mutant E. coli clones in 96-well microtiter plates. Lyse cells using a chemical lysis buffer (e.g., BugBuster) combined with lysozyme.

    • Assay Mixture: Prepare a master mix containing 100 mM Tris-HCl (pH 8.5), 1 M NH₄Cl, 0.2 mM NADH, and 10 mM TMP[7].

    • Kinetic Measurement: Add 10 µL of clarified lysate to 190 µL of the assay mixture in a UV-transparent 96-well plate.

    • Validation & Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader at 30 °C for 5 minutes[7]. Causality: The oxidation of NADH to NAD⁺ causes a loss of absorbance at 340 nm. The rate of absorbance decay ( ΔA340​/min ) is directly proportional to the specific activity of the LeuDH mutant toward TMP.

    Part 5: Troubleshooting Logic Tree

    Use the following diagnostic tree to rapidly isolate the root cause of underperforming biocatalytic workflows.

    Troubleshooting Issue Issue: Low L-Tle Yield Check1 Check pH Issue->Check1 Check2 Check Substrate Issue->Check2 Check3 Check Cofactor Issue->Check3 Act1 Adjust to pH 8.5-9.5 Check1->Act1 Act2 Use Fed-Batch Feeding (Avoid TMP >100mM) Check2->Act2 Act3 Increase FDH/GDH Ratio or Add Exogenous NAD+ Check3->Act3

    Troubleshooting logic tree for resolving low L-Tle yields in biocatalytic systems.

    References

    • Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. MDPI.[Link]

    • Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. MDPI.[Link]

    • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers.[Link]

    • Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine. PMC.[Link]

    • Establishing a Mathematical Equations and Improving the Production of L-tert-Leucine by Uniform Design and Regression Analysis. PubMed.[Link]

    • Directed Evolution of Leucine Dehydrogenase for Improved Efficiency of L-tert-leucine Synthesis. PubMed.[Link]

    Sources

    Optimization

    Purification challenges of "tert-Leucine" containing peptides

    Welcome to the Technical Support Center for Peptide Purification. As therapeutic peptides (such as GLP-1 analogs) become increasingly complex, the incorporation of non-natural amino acids like tert-Leucine (Tle) has beco...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Peptide Purification. As therapeutic peptides (such as GLP-1 analogs) become increasingly complex, the incorporation of non-natural amino acids like tert-Leucine (Tle) has become standard practice to enhance proteolytic stability and pharmacokinetic profiles.

    However, the massive steric bulk and extreme hydrophobicity of the tert-butyl side chain introduce severe complications in both Solid-Phase Peptide Synthesis (SPPS) and downstream chromatography[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the fundamental physicochemical causes of Tle-related purification failures and provide self-validating, field-proven protocols to resolve them.

    Diagnostic Workflow: Tle-Peptide Troubleshooting Logic

    Before adjusting your HPLC gradients, it is critical to determine whether your purification challenge is a chromatographic artifact or a synthesis-induced structural impurity. Follow this logical decision matrix:

    TleWorkflow Start Crude Tle-Peptide LC-MS Assessment Q1 Are deletion sequences (des-Tle) present? Start->Q1 Fix1 Optimize SPPS: Use PyAOP + Heat to overcome steric hindrance Q1->Fix1 Yes Q2 Are D-Tle diastereomers detected? Q1->Q2 No Fix1->Start Re-synthesize Fix2 Switch to Chiral HPLC or Phenyl-Hexyl column with <0.5% B/min gradient Q2->Fix2 Yes Q3 Is peak tailing or splitting observed? Q2->Q3 No Success High-Purity Tle-Peptide (>95% Target Achieved) Fix2->Success Fix3 Resolve Conformers: Increase column temp to 60°C Add 0.1% TFA or HFIP Q3->Fix3 Yes Q3->Success No Fix3->Success

    Figure 1: Decision matrix for diagnosing and resolving Tle-peptide purification challenges.

    Section 1: Chromatographic Troubleshooting & FAQs

    Q1: Why does my Tle-peptide crude show massive amounts of closely eluting impurities that I cannot resolve on a standard C18 column? The Causality: You are likely dealing with synthesis-induced deletion sequences (e.g., des-Tle) rather than standard degradation products. The tert-butyl side chain of Tle creates extreme steric hindrance, drastically reducing the nucleophilic attack rate during SPPS[1]. If you use standard uronium-based coupling reagents (like HATU) with extended coupling times to force the reaction, the unreacted N-terminus can undergo irreversible guanidinylation, permanently truncating the peptide. Because the truncated sequence lacks only one highly hydrophobic residue, its retention time is nearly identical to the target. The Solution: Shift your focus upstream. Switch to phosphonium-based coupling reagents like PyAOP, which mediate amide bond formation efficiently but without the risk of guanidine formation. This allows for the extended, high-temperature double-couplings required for Tle.

    Q2: My LC-MS shows the correct exact mass, but the UV chromatogram displays a broad, splitting peak. Is my peptide degrading on the column? The Causality: This is a classic hallmark of conformational isomerism, not degradation. Tle exerts a strong conformational bias, often forcing the peptide backbone into rigid secondary structures like beta-turns[2]. At standard ambient HPLC temperatures (20–25°C), the peptide exists as multiple conformers that interconvert slowly relative to the chromatographic timescale, resulting in multiple peaks for a single pure mass. The Solution: Implement a self-validating test: collect the "split" peaks and re-inject them individually. If they re-equilibrate into the exact same split profile, you have conformers. To resolve this during preparative purification, increase the column temperature to 60°C. The added thermal energy overcomes the rotational energy barrier, accelerating interconversion and coalescing the conformers into a single, sharp peak.

    Q3: How do I separate the D-Tle diastereomer from the L-Tle target peptide? The Causality: The severe steric hindrance of Tle prolongs the lifetime of the activated ester intermediate during synthesis. This extended lifetime increases the probability of oxazolone formation, which rapidly racemizes the alpha-carbon, yielding D-Tle epimers[3]. Diastereomers have identical masses and highly similar hydrophobicities, making them nearly invisible to standard C18 alkyl chains. The Solution: You must alter the orthogonal selectivity of your stationary phase. Utilize a chiral stationary phase (such as a Chirex 3011, which features a urea linkage for enantioselective hydrogen bonding)[4], or employ an automated 2D-LC setup using a zwitterionic quinine-carbamate-based column[5].

    Section 2: Standardized Experimental Protocols

    Protocol A: High-Temperature RP-HPLC for Conformer Coalescence

    Use this protocol to sharpen broad peaks caused by Tle-induced structural rigidity.

    • System Preparation: Equip your HPLC with a column oven and an active mobile-phase pre-heater. Critical: Without a pre-heater, the cold solvent entering the hot column will create a radial thermal gradient, worsening peak distortion.

    • Column Selection: Select a sterically protected C18 or a hybrid-silica column rated for high temperatures (up to 80°C) to prevent stationary phase hydrolysis.

    • Equilibration: Set the column oven to 60°C . Equilibrate with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (0.1% TFA in Acetonitrile).

    • Gradient Design: Run a standard linear gradient of 1% B/min.

    • Validation: Overlay the 60°C chromatogram with a 25°C control run. A successful coalescence will show a 30-50% reduction in peak width at half-height ( W1/2​ ) and the disappearance of shoulders.

    Protocol B: Diastereomer Resolution via Chiral HPLC

    Use this protocol when LC-MS confirms epimerization (D-Tle formation) during synthesis.

    • Column Selection: Install a chiral stationary phase column designed for amino acid derivatives, such as Chirex 3011 (S-tert-Leucine and 3,5-dinitroaniline)[4].

    • Mobile Phase Setup: Chiral separations often perform better under normal-phase or polar-organic modes. Prepare a mobile phase of Hexane : Isopropanol : TFA (50:50:0.1 v/v/v).

    • Isocratic Optimization: Run an isocratic hold at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Chiral recognition requires highly specific, transient hydrogen bonding and dipole interactions; pushing the flow rate too high will collapse the resolution.

    • Temperature Control: Maintain the column at 25°C or lower . Unlike conformer coalescence, enantiomeric/diastereomeric resolution is thermodynamically driven by minute differences in binding energy ( ΔΔG ). Lower temperatures enhance these subtle differences.

    Section 3: Data Presentation

    Table 1: Impact of Coupling Reagents on Tle-Peptide Synthesis Integrity

    Reagent Class Example Guanidinylation Risk Epimerization Risk Recommended for Tle? Causality / Mechanism
    Uronium HATU High Moderate No Reacts with uncoupled N-terminus during the extended coupling times required for Tle.
    Phosphonium PyAOP None Low Yes Lacks the uronium structure; permits safe, extended heating to overcome steric hindrance.

    | Carbodiimide | DIC/Oxyma | None | Low | Yes | Standard choice; highly efficient when paired with microwave heating. |

    Table 2: Chromatographic Selectivity Modulators for Tle-Peptides

    Purification Challenge Recommended Stationary Phase Mobile Phase Modifier Column Temp
    Conformer Splitting Hybrid C18 / C8 0.1% TFA or 1-2% HFIP 60°C - 75°C
    D/L Epimerization Chiral (e.g., Chirex 3011) Hexane/IPA/TFA (Isocratic) 20°C - 25°C

    | Hydrophobic Aggregation | C4 / Phenyl-Hexyl | 0.1% Formic Acid + 10% IPA | 45°C - 50°C |

    References

    • Phenomenex. Chirex 3011(S)-tert-Leucine and 3,5-dinitroaniline HPLC Columns. Retrieved from: [Link]

    • Molnar Institute. Enantioselective multiple heart cutting online two-dimensional liquid chromatography-mass spectrometry. Retrieved from: [Link]

    • Communications Chemistry (Nature). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from:[Link]

    • Journal of the American Chemical Society. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from:[Link]

    Sources

    Troubleshooting

    🔬 Technical Support Center: tert-Leucine Chiral Auxiliary Cleavage

    Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have compiled this guide to address the unique mechanistic and operational challenges associated with cleaving tert-leucine-deri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have compiled this guide to address the unique mechanistic and operational challenges associated with cleaving tert-leucine-derived chiral auxiliaries (e.g., Evans oxazolidinones).

    Due to the extreme steric bulk of the tert-butyl group, these auxiliaries provide unparalleled stereocontrol during asymmetric transformations. However, this same steric shielding makes their subsequent removal notoriously difficult, often leading to poor yields, auxiliary destruction, or hazardous side reactions upon scale-up. This self-validating guide is designed to help you optimize your cleavage conditions with scientific rigor.

    💡 Troubleshooting Guides & FAQs

    Q1: Why am I getting endocyclic cleavage (destruction of the auxiliary) instead of the desired exocyclic cleavage when using LiOH?

    The Causality: The tert-butyl group creates massive steric shielding around the exocyclic imide carbonyl. When the standard hydroxide anion (LiOH) attacks, the resulting tetrahedral intermediate faces a high energy barrier to decompose via exocyclic C–N bond cleavage due to severe steric clash. Consequently, the system favors attack at the less hindered endocyclic carbonyl, which irreversibly opens and destroys the oxazolidinone ring.

    The Solution: Switch to LiOOH (generated in situ from LiOH and H₂O₂). The hydroperoxide anion benefits from the α -effect, making it a smaller, highly nucleophilic species. Density Functional Theory (DFT) computations reveal that LiOOH significantly lowers the decomposition barrier of the tetrahedral intermediate, effectively steering the reaction toward the desired exocyclic cleavage ()[1].

    Q2: My LiOH/H₂O₂ cleavage reaction is violently evolving gas upon scale-up. What is happening and how do I prevent it?

    The Causality: The oxidative cleavage initially forms a peracid intermediate. Under basic reaction conditions, this peracid is highly unstable and is rapidly reduced by the excess H₂O₂ present in the mixture. This side reaction releases a stoichiometric amount of oxygen gas (O₂) ()[2]. In a flammable solvent like THF, this creates a severe explosion hazard.

    The Solution: Modulate the addition rate of LiOH to control the kinetics of peracid formation and subsequent O₂ release. Maintain a rigorous N₂ sweep across the reactor headspace to keep the O₂ concentration below the limiting oxygen concentration (LOC)[2].

    Q3: I am experiencing significant epimerization (loss of ee) during the cleavage. How can I optimize this?

    The Causality: The exocyclic carbonyl is highly activated. If the cleavage is too slow (often the case with bulky tert-leucine derivatives) or the internal temperature rises, the basic conditions can deprotonate the α -position of the acyl group, leading to racemization/epimerization before cleavage occurs.

    The Solution: Strictly maintain the reaction at 0 °C. The use of the highly nucleophilic LiOOH ensures that the rate of nucleophilic attack outcompetes α -deprotonation. Ensure rapid and complete quenching with a reducing agent (like Na₂SO₃) before allowing the mixture to warm.

    Q4: I need to convert my tert-leucine auxiliary directly to a primary alcohol. What are the optimal reductive cleavage conditions?

    The Causality: Standard hydrolysis yields a carboxylic acid, but direct reduction to the alcohol is often required. While LiAlH₄ is powerful, it can indiscriminately attack the auxiliary. The Solution: Use LiBH₄. To overcome the steric hindrance of the tert-leucine auxiliary without cleaving the endocyclic carbamate, add a stoichiometric amount of methanol (MeOH) or water to the LiBH₄ in THF. This generates LiBH₃OMe, a more reactive reducing agent tailored for exocyclic cleavage ()[3].

    📊 Quantitative Data Presentation

    Table 1: Comparison of tert-Leucine Auxiliary Cleavage Conditions

    Reagent SystemPrimary ProductRegioselectivity (Exo:Endo)Epimerization RiskSafety Profile & Notes
    LiOH / H₂O Carboxylic AcidPoor (Often < 1:1)HighSafe, but destroys the expensive auxiliary.
    LiOH / H₂O₂ Carboxylic AcidExcellent (> 95:5)Low (at 0 °C)Hazardous on scale. Stoichiometric O₂ evolution requires N₂ sweeping.
    LiBH₄ / MeOH Primary AlcoholExcellent (> 95:5)LowFlammable gas (H₂) evolution during quench.
    LiOBn Benzyl EsterGood (> 90:10)ModerateRequires strictly anhydrous conditions.

    ⚙️ Mechanistic & Workflow Visualizations

    Mechanism Substrate tert-Leucine Oxazolidinone LiOH LiOH (Hydroxide) Substrate->LiOH Attack LiOOH LiOOH (Hydroperoxide) Substrate->LiOOH Attack Tetra1 High Decomposition Barrier (Steric Clash) LiOH->Tetra1 Tetra2 Low Decomposition Barrier (Alpha Effect) LiOOH->Tetra2 Endo Endocyclic Cleavage (Auxiliary Destroyed) Tetra1->Endo Favored Pathway Exo Exocyclic Cleavage (Product + Intact Auxiliary) Tetra2->Exo Favored Pathway

    Mechanistic divergence of tert-leucine auxiliary cleavage via LiOH vs LiOOH.

    Workflow Step1 1. Cool Substrate THF/H2O (0 °C) Step2 2. Add 30% H2O2 (Controlled Rate) Step1->Step2 Step3 3. Add LiOH (Monitor Temp & O2) Step2->Step3 Step4 4. Quench with Na2SO3 (Reduce Peroxide) Step3->Step4 Step5 5. Aqueous Extraction (Recover Auxiliary) Step4->Step5 Step6 6. Acidify & Extract (Isolate Carboxylic Acid) Step5->Step6

    Step-by-step workflow for the safe oxidative cleavage of tert-leucine auxiliaries.

    🧪 Validated Experimental Protocols

    Protocol A: Safe Oxidative Hydrolysis (LiOH / H₂O₂)

    Self-Validating System: The use of KI-starch paper ensures the complete destruction of explosive peroxides before workup.

    • Preparation: Dissolve the tert-leucine oxazolidinone derivative (1.0 equiv) in a 4:1 mixture of THF/H₂O (0.1 M concentration). Cool the reaction vessel to strictly 0 °C using an ice-water bath. Establish a continuous N₂ sweep across the headspace.

    • Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 equiv) dropwise via syringe, maintaining the internal temperature at 0 °C.

    • Base Addition: Slowly add LiOH·H₂O (2.0 equiv) in small portions over 30 minutes. Critical Safety Step: Monitor the reaction for O₂ gas evolution. Do not allow the temperature to exceed 2 °C to prevent epimerization.

    • Reaction: Stir for 1–2 hours at 0 °C until TLC or LC-MS indicates complete consumption of the starting material.

    • Quench: Carefully add 1.5 M aqueous Na₂SO₃ (6.0 equiv) to reduce excess peroxide. Stir for 30 minutes. Validation: Spot the aqueous layer onto KI-starch paper; a lack of blue/black color confirms peroxides are fully quenched.

    • Auxiliary Recovery: Extract the mixture 3 times with dichloromethane (DCM). The organic layer contains the intact tert-leucine auxiliary (can be recrystallized and reused).

    • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract 3 times with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiopure carboxylic acid.

    Protocol B: Reductive Cleavage (LiBH₄ / MeOH)
    • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0 °C.

    • Reduction: Add LiBH₄ (2.0 equiv) in one portion. Subsequently, add anhydrous MeOH (2.0 equiv) dropwise. (The addition of MeOH generates the highly active LiBH₃OMe species).

    • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until completion (typically 2-4 hours).

    • Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl (Caution: H₂ gas evolution).

    • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to separate the primary alcohol from the recovered auxiliary.

    📚 References

    • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry. [Link]

    • Beutner, G. L., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂." Organic Process Research & Development.[Link]

    • Tsuda, S., et al. (2009). "N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis." Organic Letters.[Link]

    Sources

    Optimization

    Technical Support Center: Improving HPLC Peak Shape for tert-Leucine Enantiomers

    Welcome to the technical support center for the chiral separation of tert-Leucine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the enantiome...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the chiral separation of tert-Leucine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the enantiomeric separation of this sterically hindered amino acid. Here, we will move beyond generic advice to provide in-depth, mechanism-based troubleshooting strategies and frequently asked questions to help you achieve sharp, symmetrical, and well-resolved peaks.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions about developing a robust method for tert-Leucine enantiomers. Understanding these principles is the first step to effective troubleshooting.

    Q1: What makes the enantiomeric separation of tert-Leucine particularly challenging?

    The primary challenge arises from the unique structure of tert-Leucine. It possesses a bulky tert-butyl group directly adjacent to its chiral center. This steric hindrance can impede the analyte's ability to form the close, specific interactions with the chiral stationary phase (CSP) that are necessary for effective enantiorecognition. Therefore, method development requires a careful selection of a CSP with a complementary three-dimensional structure and optimization of mobile phase conditions to facilitate these interactions.

    Q2: What are the most effective types of Chiral Stationary Phases (CSPs) for tert-Leucine?

    Experience and literature show that two main classes of CSPs are highly effective for amino acids and their derivatives, including tert-Leucine:

    • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are workhorses in chiral chromatography.[1] Their helical polymer structures create chiral grooves and cavities where analytes can interact via hydrogen bonding, dipole-dipole, and π-π interactions.[2][3] For tert-Leucine, the steric bulk is a key consideration, and columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) often provide the necessary spatial arrangement for resolution.

    • Macrocyclic Glycopeptide-Based CSPs: CSPs based on molecules like teicoplanin and vancomycin are exceptionally versatile.[4] They possess a complex basket-like structure with multiple chiral centers and functional groups (hydroxyl, carboxyl, amino), allowing for multimodal interactions. These are particularly powerful for amphoteric molecules like tert-Leucine, as they can engage in ionic, hydrogen bonding, and inclusion-complexation interactions simultaneously.[4]

    Table 1: Recommended Starting CSPs for tert-Leucine Enantiomer Separation

    CSP TypeCommon Trade NamesPrimary Interaction ModesRecommended Mobile Phase Modes
    Polysaccharide-Based Chiralcel® OD/AD, Chiralpak® IA/IB/ICHydrogen bonding, π-π interactions, steric inclusionNormal Phase, Polar Organic, Reversed-Phase
    Macrocyclic Glycopeptide Chirobiotic™ T, V, RIonic interactions, hydrogen bonding, inclusion complexationReversed-Phase, Polar Organic
    Q3: How does mobile phase pH affect the peak shape and retention of tert-Leucine?

    Mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds like tert-Leucine. Tert-Leucine is an amino acid with two pKa values: one for the carboxylic acid group (~2.3) and one for the amino group (~9.8).

    • At Low pH (e.g., pH < 2.3): The carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge). The overall molecule is cationic. A low pH (e.g., 2.5-4.0) is often beneficial as it also suppresses the ionization of residual silanol groups on the silica surface of the column, minimizing secondary ionic interactions that cause severe peak tailing with basic analytes.[5][6]

    • At Mid-range pH (e.g., pH 4-8): The molecule exists primarily as a zwitterion (positive amino group, negative carboxyl group). This can lead to complex interactions and potentially poor peak shape or retention depending on the stationary phase.

    • At High pH (e.g., pH > 9.8): The amino group is deprotonated (neutral), and the carboxylic acid is deprotonated (negative charge). The overall molecule is anionic.

    For reversed-phase or polar organic modes, starting with an acidic mobile phase (e.g., 0.1% formic acid or acetic acid) is a standard and effective strategy to ensure good peak shape for basic compounds.[5]

    Q4: What is the role of temperature in optimizing the separation?

    Temperature influences both the thermodynamics (selectivity) and kinetics (efficiency) of the separation.[7]

    • Improved Efficiency: Increasing the column temperature generally decreases mobile phase viscosity, which improves mass transfer and leads to sharper, more efficient peaks.

    • Altered Selectivity: The effect on selectivity (the distance between the two enantiomer peaks) is less predictable. Usually, selectivity decreases at higher temperatures. However, in some chiral separations, increasing the temperature can surprisingly improve resolution or even reverse the elution order of the enantiomers.[8]

    Therefore, it is crucial to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development. A van't Hoff plot (ln(α) vs 1/T) can be used to understand the thermodynamic driving forces of the separation.[7]

    Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

    This section provides a systematic approach to diagnosing and solving common peak shape problems encountered during the analysis of tert-Leucine enantiomers.

    Problem: My tert-Leucine peaks are tailing significantly.

    Peak tailing (asymmetry factor > 1.2) is the most common peak shape issue.[6] For a basic compound like tert-Leucine, the cause is almost always an unwanted secondary interaction.

    Causality Analysis:

    • Primary Cause: Silanol Interactions: The most likely culprit is the interaction between the protonated amino group of tert-Leucine and ionized, acidic silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary ionic interaction is a stronger retention mechanism than the primary chiral interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.[6]

    • Other Causes:

      • Column Overload: Injecting too much sample mass can saturate the high-affinity binding sites on the CSP, leading to tailing.[9]

      • Column Contamination: Accumulation of matrix components on the column inlet frit or stationary phase can create active sites that cause tailing.[10]

      • Physical Issues: A void at the head of the column or a poorly packed bed can distort the flow path, affecting all peaks.[9]

    Step-by-Step Solutions:

    • Verify Not Overloaded: First, rule out overload. Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically and retention time increases slightly, you were operating in an overloaded state.[11] Reduce your sample concentration or injection volume.

    • Adjust Mobile Phase pH: If not overloaded, the issue is likely chemical.

      • Action: Add an acidic modifier to your mobile phase. For reversed-phase, start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The low pH protonates the silanol groups to their neutral (Si-OH) form, eliminating the strong ionic interaction with your analyte.[5]

      • Rationale: TFA is a strong ion-pairing agent and can sometimes offer even better peak shape than formic acid, but it can suppress MS signals if using LC-MS.

    • Use a High-Performance Column: If pH adjustment is insufficient, your column may have high silanol activity.

      • Action: Switch to a column known for low silanol activity (e.g., one with advanced end-capping technology or a hybrid particle base).[5]

    • Consider Mobile Phase Additives: In some cases, a competitive base can be added to the mobile phase to occupy the active silanol sites. However, this is a less common approach in modern chromatography and can complicate the method.

    • Clean the Column: If the problem developed over time, the column may be contaminated. Follow the manufacturer's instructions for column cleaning and regeneration.[10]

    Problem: My peaks are fronting (shark-fin shape).

    Peak fronting is less common than tailing but points to a different set of issues.[12]

    Causality Analysis:

    • Primary Cause: Sample Solvent Mismatch: This is a very common cause. If your tert-Leucine sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will travel too quickly at the point of injection, distorting the peak shape.[13][14] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 90% water/10% acetonitrile.

    • Other Causes:

      • Mass Overload: Severe concentration overload can also manifest as fronting.[13]

      • Column Collapse: In reversed-phase, using a mobile phase with very high aqueous content (>95%) can cause the C18 chains to fold in on themselves ("phase collapse"), leading to a sudden loss of retention and fronting peaks. This is less of a concern for polar-embedded or aqueous-stable columns.[13][15]

    Step-by-Step Solutions:

    • Match the Sample Solvent:

      • Action: Prepare your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

      • Verification: If you suspect this is the issue, reduce your injection volume significantly (e.g., from 10 µL to 1 µL). A smaller plug of strong solvent has less of a distorting effect, and the peak shape should improve.[13]

    • Check for Overload: As with tailing, dilute the sample to see if the fronting is concentration-dependent.

    • Address Potential Phase Collapse: If using a highly aqueous mobile phase with a traditional C18 column, flush the column with 100% organic solvent (e.g., acetonitrile or methanol) for 15-20 column volumes to regenerate the stationary phase.[15] Consider switching to an "Aqueous C18" type column designed for these conditions.

    Problem: I am not getting any separation of the enantiomers.

    Achieving baseline resolution is the ultimate goal. If you see only one peak, a systematic optimization is needed.

    Causality Analysis:

    The selected CSP and mobile phase combination does not provide sufficient enantioselectivity (α). The chiral recognition mechanism is not effective.

    Step-by-Step Solutions (Method Development Workflow):

    • Screen Different CSPs: The choice of CSP is the most influential factor. If one type (e.g., polysaccharide) isn't working, try a mechanistically different one (e.g., macrocyclic glycopeptide).[16] Column selection is often an empirical process.[16]

    • Screen Different Mobile Phase Modes:

      • Normal Phase (NP): (e.g., Hexane/Ethanol/Isopropanol). NP often provides the highest selectivity for chiral separations.

      • Polar Organic (PO): (e.g., Acetonitrile/Methanol/Acetic Acid). This mode is a good intermediate and is compatible with many CSPs.

      • Reversed-Phase (RP): (e.g., Water/Acetonitrile + Acid). RP is often convenient but may offer lower selectivity than NP or PO modes.

    • Optimize the Organic Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in the mobile phase are critical. Small changes can have a large impact on selectivity. Systematically vary the modifier percentage.

    • Optimize Temperature: As discussed in the FAQ, evaluate temperatures from low (e.g., 10-15°C) to high (e.g., 40-50°C). Lower temperatures often increase selectivity at the cost of broader peaks and higher backpressure.

    • Reduce the Flow Rate: Slower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP, although this will increase run time.

    Visualizations & Protocols
    Troubleshooting Workflow for Poor Peak Shape

    The following diagram outlines a logical sequence for diagnosing and resolving peak shape issues.

    TroubleshootingWorkflow Start Observe Poor Peak Shape (Tailing, Fronting, Broadening) CheckOverload Step 1: Check for Overload Dilute sample 10x and re-inject Start->CheckOverload IsOverload Peak Shape Improves? CheckOverload->IsOverload FixOverload Solution: Reduce Concentration or Injection Volume IsOverload->FixOverload Yes CheckSolvent Step 2: Check Sample Solvent Is it stronger than mobile phase? IsOverload->CheckSolvent No IsSolventMismatch Solvent Mismatch Likely? CheckSolvent->IsSolventMismatch FixSolvent Solution: Dissolve Sample in Mobile Phase IsSolventMismatch->FixSolvent Yes CheckChemical Step 3: Investigate Chemical Interactions (Primarily for Tailing) IsSolventMismatch->CheckChemical No AdjustpH Action: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckChemical->AdjustpH DidpHHelp Peak Shape Improves? AdjustpH->DidpHHelp CheckColumnHealth Step 4: Assess Column Health DidpHHelp->CheckColumnHealth No ColumnOK Solution: pH Optimized. Method is sound. DidpHHelp->ColumnOK Yes ColumnBad Problem Persists: - Column may be contaminated (clean it). - Column may be old (replace it). - Consider a different column chemistry. CheckColumnHealth->ColumnBad

    Caption: A systematic workflow for troubleshooting common HPLC peak shape problems.

    Experimental Protocol: Chiral Method Development Screening

    This protocol provides a starting point for developing a separation method for tert-Leucine enantiomers.

    1. Analyte and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic tert-Leucine in methanol.

    • For injection, dilute the stock solution to 0.1 mg/mL using the initial mobile phase composition for the specific experiment.

    2. HPLC System and Columns:

    • System: A standard HPLC or UHPLC system with a UV detector and a column thermostat.

    • Columns to Screen:

      • Column A: Polysaccharide-based (e.g., Chiralpak IA-3, 150 x 4.6 mm, 3 µm)

      • Column B: Macrocyclic glycopeptide-based (e.g., Chirobiotic T, 150 x 4.6 mm, 5 µm)

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C (to start).

    3. Mobile Phase Screening Protocol:

    Screening PhaseColumnMobile Phase CompositionFlow Rate (mL/min)Comments
    Phase 1: Normal Phase Column An-Hexane / Isopropanol (90:10, v/v)1.0A classic starting point for polysaccharide CSPs.
    Phase 2: Polar Organic Column AAcetonitrile / Methanol (50:50, v/v) with 0.1% Acetic Acid1.0Good for analytes with polar functional groups.
    Phase 3: Reversed-Phase Column A & BA: 0.1% Formic Acid in WaterB: Acetonitrile1.0Run a gradient: 5% to 95% B over 15 min. This is a scouting run.
    Phase 4: Polar Organic Column BAcetonitrile with 0.1% Ammonium Acetate1.0Often effective for macrocyclic glycopeptide CSPs.[4]

    4. Evaluation and Optimization:

    • Review the screening runs to identify the most promising conditions (i.e., any sign of peak splitting or separation).

    • Select the best column/mobile phase combination and perform further optimization by systematically adjusting the ratio of organic modifiers, temperature, and mobile phase additives.

    References
    • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

    • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

    • Al-Shehri, M. M., et al. (2021). Underivatized Amino Acid Chromatographic Separation. [Link]

    • Hassan, Y. Aboul, et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed. [Link]

    • Shaik, M. V., et al. (2017). Amino Acid (Leucine) Chromatography: A Study of Branched-Chain Aminoaciduria in Type 2 Diabetes. PMC. [Link]

    • Lin, J. M., et al. (2001). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. PubMed. [Link]

    • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

    • Sousa, J., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

    • Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

    • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

    • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

    • Hassan, Y. Aboul, et al. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]

    • LCGC International. (2025). LC Troubleshooting Essentials. [Link]

    • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

    • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

    • Chou, T. Y., & Lee, C. F. (2004). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

    • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

    • Restek. (2014). Troubleshooting HPLC- Fronting Peaks. [Link]

    • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]

    • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

    • Mohammad, A., & Sharma, S. (1993). Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. Zenodo. [Link]

    • Nagy, G., et al. (2017). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers. PMC. [Link]

    • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

    • Nishiyama, Y., et al. (2015). Chiral resolution with frozen aqueous amino acids. RSC Publishing. [Link]

    • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

    • GL Sciences. (2023). Troubleshooting Guide. [Link]

    • METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (n.d.). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization. [Link]

    • Nishiyama, Y., et al. (2016). Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. [Link]

    • Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]

    Sources

    Troubleshooting

    Optimization of temperature and pH for enzymatic "tert-Leucine" synthesis

    Welcome to the Technical Support Center for Biocatalytic Engineering. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the enzym...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Biocatalytic Engineering. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the enzymatic synthesis of the bulky, non-natural amino acid L-tert-Leucine (L-Tle).

    This guide focuses on the reductive amination of trimethylpyruvate (TMP) using Leucine Dehydrogenase (LeuDH), coupled with Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) for continuous NADH cofactor regeneration.

    Mechanistic Workflow: Coupled Enzyme System

    Workflow TMP Trimethylpyruvate (TMP) LeuDH LeuDH (Biocatalyst) TMP->LeuDH Substrate NH4 Ammonium (NH4+) NH4->LeuDH Amine Source LTle L-tert-Leucine (Product) LeuDH->LTle Reductive Amination NAD NAD+ LeuDH->NAD Oxidation FDH FDH (Regenerator) NADH NADH FDH->NADH Regeneration CO2 CO2 FDH->CO2 Byproduct NADH->LeuDH Hydride Transfer NAD->FDH Reduction Formate Formate Formate->FDH Substrate

    Enzymatic cascade for L-tert-Leucine synthesis coupling LeuDH with FDH cofactor regeneration.

    Section 1: Temperature Optimization & Troubleshooting

    Q1: Why does my L-tert-Leucine yield drop significantly when scaling up the reaction at 50°C, even though my LeuDH is thermostable up to 60°C? A1: The failure originates from the cofactor regeneration system, not the primary biocatalyst. While isolated LeuDH enzymes (such as those from Laceyella sacchari or Bacillus coagulans) exhibit excellent thermostability with optimal temperatures between 50°C and 60°C[1][2], the coupled Formate Dehydrogenase (FDH) is highly thermolabile. For instance, FDH from Candida boidinii has a half-life of only 75 minutes at 50°C[1]. When FDH denatures, NADH regeneration halts, starving LeuDH of the hydride donor required to reduce TMP. Resolution: Lower the reaction temperature to a compromise range of 30°C–35°C to preserve FDH stability and maintain the continuous hydride shuttle[1][3].

    Q2: I am using a whole-cell biocatalyst (recombinant E. coli). Should I match the optimal temperature of the isolated enzymes? A2: No. Whole-cell systems introduce cellular membrane dynamics and intracellular protein folding constraints. While the isolated enzymes might peak at 60°C, operating whole-cell bioconversions at this temperature will cause rapid cell lysis and protease release, destroying your catalytic machinery[4]. Resolution: Maintain whole-cell reactions at 30°C–35°C. The intracellular environment buffers thermal stress, and operating at this physiological temperature ensures maximum space-time yield without premature catalyst death[1][4].

    Section 2: pH Optimization & Troubleshooting

    Q3: My isolated LeuDH assay shows peak activity at pH 10.5. Why does my coupled whole-cell reaction fail completely at this pH? A3: This is a classic thermodynamic mismatch. Isolated LeuDH enzymes typically show optimal oxidative deamination and reductive amination activities at highly alkaline pH (9.5–10.5)[2][5][6]. However, exposing a whole-cell system co-expressing LeuDH and FDH to pH > 9.5 disrupts cellular membrane integrity and completely denatures the less pH-tolerant FDH[3]. Resolution: Implement a compromise pH of 8.5–9.0. This maintains sufficient LeuDH activity while preserving FDH function and whole-cell viability[1][3][7].

    Q4: How do I prevent severe pH fluctuations during high-concentration (e.g., 1 M) TMP bioconversion? A4: The reductive amination of TMP consumes ammonium ( NH4+​ ) and formate, while releasing CO2​ [1]. The rapid depletion of buffering ions and the generation of basic/acidic species shift the pH, quickly moving the system out of the optimal 8.5–9.0 range. Resolution: Do not rely solely on static buffers. Use a moderate-capacity buffer (e.g., 100 mM phosphate) and implement an automated pH-stat titrator feeding NH4​OH . This simultaneously maintains the pH strictly at 8.5 and replenishes the necessary nitrogen source for the amination reaction[1][8].

    Logical Troubleshooting Workflow

    Troubleshooting Issue Issue: Low L-Tle Yield (<80% Conversion) Check1 Check NADH Levels (Absorbance 340nm) Issue->Check1 LowNADH Low NADH Check1->LowNADH Depleted NormalNADH Normal NADH Check1->NormalNADH Stable Cause1 FDH Inactivation (Temp >40°C or pH >9.5) LowNADH->Cause1 Cause2 LeuDH Inhibition (Substrate Toxicity) NormalNADH->Cause2 Fix1 Reduce Temp to 30-35°C Adjust pH to 8.5-9.0 Cause1->Fix1 Fix2 Implement Fed-Batch TMP Addition Cause2->Fix2

    Logical troubleshooting workflow for resolving low L-tert-Leucine yield during bioconversion.

    Section 3: Quantitative Data Summary

    To aid in your experimental design, the following table summarizes the kinetic and thermodynamic parameters of key enzymes utilized in L-Tle synthesis.

    EnzymeSource OrganismOptimal Temp (°C)Optimal pHThermostability / Half-life
    LeuDH Laceyella sacchari6010.5High (12 h at 55°C)[1][5]
    LeuDH Bacillus coagulans509.5–10.5High[2]
    LeuDH Pseudomonas balearica4010.0Moderate (Stable 30–40°C)[6]
    FDH Candida boidinii607.5–8.5Low (75 min at 50°C)[1]
    GDH-LeuDH Engineered Fusion309.0Moderate (Stable at 30°C)[3]

    Section 4: Self-Validating Experimental Protocol

    Procedure: Whole-Cell Biocatalytic Synthesis of L-tert-Leucine (1 L Scale) This protocol utilizes a dual-plasmid recombinant E. coli system co-expressing LeuDH and FDH to ensure self-sufficient redox cycling[1][4].

    Step 1: Biocatalyst Preparation

    • Cultivate the recombinant E. coli in TB medium at 37°C until OD600​ reaches 0.8. Induce with 0.5 mM IPTG and lower temperature to 25°C for 16 hours.

    • Harvest cells via centrifugation (8,000 × g, 10 min, 4°C). Wash twice with 100 mM phosphate buffer (pH 8.5).

    • Validation Checkpoint 1: Resuspend a 1 mL aliquot and measure OD600​ . Perform a Fluorescein Diacetate (FDA) viability stain. Causality: Dead cells will leak cofactors (NAD+/NADH) into the supernatant, destroying the self-sufficient nature of the whole-cell system. Proceed only if viability > 90%.

    Step 2: Reaction Assembly

    • In a 2 L bioreactor, add 1 L of 100 mM phosphate buffer (pH 8.5).

    • Add 60 g (wet weight) of the resting cells.

    • Add 3 mol/L Ammonium Formate (acts as both the amine donor and the hydride source for FDH)[1].

    • Add 1.5 mmol/L NAD+ to prime the cofactor cycle[1].

    • Add 0.1% (v/v) Triton X-100 to increase cell membrane permeability without causing lysis[1].

    Step 3: Substrate Addition & Bioconversion

    • Set the bioreactor temperature strictly to 35°C and agitation to 200 rpm[1].

    • Initiate the reaction by adding 1 mol/L Trimethylpyruvate (TMP).

    • Engage the pH-stat titrator using 5 M NH4​OH to maintain the pH at exactly 8.5.

    • Validation Checkpoint 2 (At T=2 hours): Extract a 1 mL sample, centrifuge to pellet cells, and measure the supernatant absorbance at 340 nm. Causality: A stable or slightly elevated A340​ confirms active NADH regeneration by FDH. A rapid drop indicates FDH thermal inactivation or formate depletion.

    Step 4: Product Recovery & Verification

    • After 8–10 hours, terminate the reaction by heating the mixture to 80°C for 10 minutes to precipitate proteins.

    • Centrifuge (10,000 × g, 15 min) to remove cell debris.

    • Validation Checkpoint 3: Analyze the supernatant via Chiral HPLC (e.g., using a Crownpak CR(+) column). Causality: The enantiomeric excess (ee) must be >99.9%[1][2]. If D-tert-Leucine is detected, it indicates contamination by native E. coli racemases, requiring a shorter reaction time or a racemase-knockout host strain.

    Sources

    Optimization

    Strategies to minimize byproducts in "2-Amino-5,5-dimethylhexanoic acid" synthesis

    Welcome to the Technical Support Center for non-natural amino acid synthesis. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals wo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for non-natural amino acid synthesis. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals working with 2-Amino-5,5-dimethylhexanoic acid (also known as 5,5-dimethylnorleucine).

    Synthesizing this molecule presents unique challenges due to the massive steric bulk of its neohexyl (3,3-dimethylbutyl) side chain. This guide decodes the mechanistic causality behind common synthetic failures in the two primary manufacturing routes: Asymmetric Ni(II) Complex Alkylation and the Strecker Synthesis.

    SECTION 1: Asymmetric Ni(II) Complex Alkylation (Belokon Strategy)

    Q: During the alkylation of the glycine-Ni(II) complex with 1-iodo-3,3-dimethylbutane, my yield is low, and I am isolating a red/purple byproduct identified as a 4-phenylquinazoline derivative. What is causing this? A: This is a classic oxidative degradation issue. To perform the alkylation, you must deprotonate the alpha-carbon of the glycine-Ni(II) complex using a strong base, generating a highly electron-rich enolate intermediate. If atmospheric oxygen is present, it rapidly reacts with this enolate via a single-electron transfer (SET) pathway. This oxygenation causes the cleavage of the N–C bond of the chiral auxiliary (typically a proline derivative) and triggers a cyclization event that forms inactive binuclear Ni(II) species and 4-phenylquinazoline derivatives[1]. Mitigation: You must establish a strictly anaerobic environment. Degas your solvent using at least three freeze-pump-thaw cycles or vigorous sparging with high-purity Argon prior to base addition.

    Q: I am observing significant amounts of 3,3-dimethyl-1-butene in my reaction mixture instead of the desired alkylated complex. How do I favor substitution (SN2) over elimination (E2)? A: You are experiencing competing E2 elimination driven by steric hindrance. While 1-iodo-3,3-dimethylbutane is a primary halide, the massive tert-butyl group at the gamma position partially blocks the Bürgi-Dunitz angle of attack required for an SN2 trajectory. Consequently, the basic enolate (or the homogeneous base itself) acts as a Brønsted base rather than a nucleophile, abstracting a beta-proton to yield 3,3-dimethyl-1-butene. Mitigation: Transition from a homogeneous base (like NaOMe) to Phase-Transfer Catalysis (PTC). Using solid NaOH with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in an organic solvent softens the effective basicity while enhancing the nucleophilicity of the enolate, drastically favoring the SN2 pathway[2].

    Ni_Alkylation GlyComplex Ni(II)-Glycine Complex (Starting Material) Enolate Ni(II) Enolate (Reactive Intermediate) GlyComplex->Enolate Base (-H+) Product Alkylated Complex (Target Precursor) Enolate->Product 1-Iodo-3,3-dimethylbutane (Anaerobic, SN2) Oxidation 4-Phenylquinazoline (Oxidation Byproduct) Enolate->Oxidation Atmospheric O2 (N-C Cleavage) Elimination 3,3-Dimethyl-1-butene (E2 Elimination Byproduct) Enolate->Elimination High Temp / Base (Steric Hindrance)

    Mechanistic divergence in Ni(II) complex alkylation highlighting oxidation and elimination byproducts.

    SECTION 2: Strecker Synthesis & Hydrolysis Workflow

    Q: When synthesizing the alpha-aminonitrile from 4,4-dimethylpentanal, NMR shows a high accumulation of the cyanohydrin byproduct. How do I push the reaction toward the aminonitrile? A: Cyanohydrin formation occurs when the cyanide anion directly attacks the unreacted aldehyde. This pathway is kinetically fast but reversible. The desired Strecker pathway requires the aldehyde to first condense with ammonia to form an iminium ion, which is then attacked by cyanide[3]. If your reaction is stalled at the cyanohydrin, your iminium formation is the rate-limiting step. Mitigation: Pre-form the imine. Stir 4,4-dimethylpentanal with a large excess of ammonium chloride (NH4Cl) and ammonia in methanol for 2–4 hours before adding the cyanide source. The slightly acidic buffer activates the aldehyde for ammonia attack while suppressing premature cyanide addition.

    Q: My acidic hydrolysis of the aminonitrile is stalling at the amide stage. Standard 6N HCl reflux isn't completing the conversion. Why? A: The 3,3-dimethylbutyl side chain acts as a massive steric shield around the alpha-carbon. While the initial hydration of the nitrile to the amide is relatively facile, the subsequent hydrolysis of the amide to the carboxylic acid requires the formation of a bulky, tetrahedral ortho-acid intermediate. The steric clash between the neohexyl group and the attacking water molecules raises the activation energy significantly. Mitigation: You must apply extreme hydrolytic conditions. Literature protocols for similarly bulky aliphatic amino acids mandate heating the amide intermediate in 6N aqueous HCl at 100–110 °C for a minimum of 4 hours to overcome this steric activation barrier and achieve quantitative chemical yield[4].

    Strecker Aldehyde 4,4-Dimethylpentanal Imine Iminium Ion Aldehyde->Imine NH3 / NH4Cl (Pre-formation) Cyanohydrin Cyanohydrin (Kinetic Trap) Aldehyde->Cyanohydrin CN- (Direct Attack) Aminonitrile alpha-Aminonitrile Imine->Aminonitrile CN- (SN2-like) Amide Sterically Hindered Amide Aminonitrile->Amide H2O / H+ (Fast Hydration) AminoAcid 2-Amino-5,5-dimethylhexanoic acid Amide->AminoAcid 6N HCl, >100°C (Slow Hydrolysis)

    Equilibrium and hydrolytic bottlenecks in the Strecker synthesis of bulky aliphatic amino acids.

    SECTION 3: Quantitative Byproduct Profiling & Mitigation

    The following table summarizes the quantitative impact of reaction parameters on byproduct formation, allowing for easy comparison and protocol optimization.

    Reaction ParameterConditionTarget Yield (%)Major ByproductByproduct Yield (%)Causality / Mechanism
    Atmosphere (Alkylation)Open Air< 60%4-Phenylquinazoline15 - 20%O₂-mediated enolate oxidation[1]
    Atmosphere (Alkylation)N₂ / Argon> 95%None< 1%Prevention of SET oxidation[1]
    Base System (Alkylation)NaOMe (Homogeneous)70%3,3-Dimethyl-1-butene~15%High basicity promotes E2 elimination
    Base System (Alkylation)NaOH / PTC (Heterogeneous)85 - 90%3,3-Dimethyl-1-butene< 5%Softened basicity favors SN2[2]
    Hydrolysis (Amide → Acid)3N HCl, 60 °C, 2h10%Sterically Hindered Amide90%Insufficient energy for ortho-acid
    Hydrolysis (Amide → Acid)6N HCl, 100 °C, 4h> 98%None< 1%Overcomes steric activation barrier[4]

    SECTION 4: Self-Validating Experimental Protocols

    Protocol A: Anaerobic PTC Alkylation of Ni(II)-Glycine Complex
    • Preparation: Charge a flame-dried Schlenk flask with the chiral Ni(II)-glycine Schiff base complex (1.0 equiv), tetrabutylammonium bromide (0.1 equiv), and finely ground solid NaOH (5.0 equiv).

    • Degassing: Add anhydrous CH₂Cl₂. Subject the suspension to three freeze-pump-thaw cycles. Backfill with high-purity Argon.

    • Enolate Formation: Stir the mixture at room temperature for 15 minutes.

      • Self-Validation Checkpoint: The solution must transition from a deep green/blue to a vibrant red/orange, confirming enolate formation. If the solution turns brown or muddy purple, oxidation has occurred; abort the batch.

    • Alkylation: Cool the flask to 0 °C. Dropwise add 1-iodo-3,3-dimethylbutane (1.5 equiv) over 30 minutes to manage exotherms and suppress E2 elimination.

    • Completion: Stir at 5 °C for 12 hours. Quench with degassed water, extract with CH₂Cl₂, and purify via silica gel chromatography.

    Protocol B: Two-Stage Strecker Aminonitrile Synthesis
    • Imine Pre-formation: In a round-bottom flask, dissolve 4,4-dimethylpentanal (1.0 equiv) in methanol. Add NH₄Cl (2.0 equiv) and aqueous ammonia (28%, 3.0 equiv). Stir at room temperature for 3 hours.

      • Self-Validation Checkpoint: Perform a rapid IR scan of an aliquot. The disappearance of the sharp aldehyde carbonyl stretch (~1720 cm⁻¹) and the appearance of the imine stretch (~1660 cm⁻¹) validates that the system is ready for cyanide addition.

    • Cyanation: Cool the mixture to 0 °C. Slowly add KCN (1.2 equiv) dissolved in a minimal amount of water. Stir for 12 hours, allowing it to slowly warm to room temperature.

    • Isolation: Extract the resulting alpha-aminonitrile with ethyl acetate, wash with brine, and dry over MgSO₄ before proceeding to the high-temperature 6N HCl hydrolysis step.

    References

    • Title: Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution | Source: nih.gov | URL: [Link]

    • Title: Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases | Source: acs.org | URL: [Link]

    • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid | Source: mdpi.com | URL: [Link]

    • Title: The Strecker Synthesis of Amino Acids | Source: masterorganicchemistry.com | URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating the Enantiomeric Excess of L-tert-Leucine Synthesis: A Comparative Methodological Guide

    As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the enantiomeric excess (ee) of sterically demanding, non-natural amino acids. L-tert-Leucine is a highly prized chiral aux...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the enantiomeric excess (ee) of sterically demanding, non-natural amino acids. L-tert-Leucine is a highly prized chiral auxiliary and building block in pharmaceutical development (e.g., for protease inhibitors) due to the significant hydrophobicity and steric hindrance of its tert-butyl group[1].

    However, proving its stereochemical purity—often required to be >99.9% for drug intermediates[1]—presents a unique analytical hurdle. Because L-tert-Leucine is an aliphatic amino acid, it lacks a conjugated π -system. This absence of a strong chromophore renders standard UV detection ineffective, necessitating strategic derivatization to enable precise, self-validating quantification.

    This guide objectively compares the two premier analytical strategies for L-tert-Leucine ee% validation: Direct Chiral HPLC (via achiral UV derivatization) and Indirect Reverse-Phase LC-MS (via chiral derivatization).

    Methodological Comparison: Direct vs. Indirect Analysis

    Selecting the correct analytical pathway depends on your laboratory's infrastructure and the matrix complexity of your synthesized batch.

    • Direct Chiral HPLC: The gold standard for bulk synthesis QA/QC. It relies on derivatizing the amine with an achiral UV-active tag (like Benzyloxycarbonyl, Cbz), followed by separation on a specialized chiral stationary phase (CSP)[2].

    • Indirect LC-MS: The preferred method for trace analysis or when chiral columns are unavailable. It utilizes a chiral derivatizing agent (CDA) like Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers, which are then separated on standard, inexpensive C18 columns[3].

    Table 1: Quantitative Performance & Strategy Comparison
    ParameterDirect Chiral HPLC (Cbz-Derivatization)Indirect LC-MS (FDAA-Derivatization)
    Column Requirement Chiralpak AS-H (Amylose-based CSP)[2]Standard C18 Reversed-Phase[3]
    Detection Mode UV at 254 nmESI-MS or UV at 340 nm
    Limit of Detection Low microgram ( μ g) rangeLow picomolar (pM) range[3]
    Enantioselectivity ( Rs​ ) Excellent ( Rs​>2.0 )High (Diastereomeric separation)
    Sample Prep Time ~30 minutes (Alkaline reaction)~60 minutes (Heated incubation)[3]
    Best Application Routine lot release, high-throughput QA/QC.Complex biological matrices, trace impurity profiling.
    Experimental Workflows & Self-Validating Protocols

    Scientific integrity demands that every analytical run proves its own validity. A single peak in a chromatogram could indicate 100% enantiomeric purity, or it could indicate a complete failure of the column to resolve the enantiomers. Therefore, both protocols below integrate mandatory System Suitability Tests (SST).

    Protocol A: Direct Chiral HPLC via Cbz-Derivatization

    This method leverages the deep chiral cavities of an amylose-based stationary phase to differentially interact with the bulky tert-butyl group of the enantiomers[2].

    • Achiral Derivatization: React the synthesized L-tert-Leucine sample with benzyl chloroformate (Cbz-Cl) in an alkaline medium (e.g., NaOH).

      • Causality: Cbz-Cl attaches a strongly UV-absorbing phenyl ring to the amine terminus without altering the chiral center, enabling robust detection at 254 nm.

    • Column Conditioning: Equilibrate a Chiralpak AS-H column (250 × 4.6 mm, 5 μ m) at 27 °C[2].

    • Mobile Phase Preparation: Prepare an isocratic mixture of n-hexane : Isopropanol : Trifluoroacetic acid (50:50:0.1) at a flow rate of 0.5 mL/min[2].

      • Causality: The addition of 0.1% TFA is critical; it suppresses the ionization of the carboxylic acid moiety on the amino acid, preventing severe peak tailing and ensuring sharp, quantifiable peaks.

    • System Validation Checkpoint (SST): Inject a Cbz-derivatized racemic standard (50% L-tert-Leucine / 50% D-tert-Leucine)[4].

      • Requirement: You must achieve baseline resolution ( Rs​≥1.5 ) between the D and L peaks before proceeding.

    • Sample Analysis: Inject the synthesized batch. Calculate the enantiomeric excess using the integrated peak areas:

      ee%=(AreaL​+AreaD​AreaL​−AreaD​​)×100
    Protocol B: Indirect Reverse-Phase LC-MS via FDAA

    When chiral columns are inaccessible, this method forces the enantiomers into diastereomeric forms with distinct physical properties[3].

    • Chiral Derivatization: To 1 μ L (1 μ g/ μ L) of the aqueous L-tert-Leucine sample, add 10 μ L of 6% triethylamine and 10 μ L of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide) in acetone[3].

    • Incubation & Quenching: Heat the mixture at 50 °C for 1 hour. Quench the reaction by adding 10 μ L of 5% acetic acid[3].

      • Causality: FDAA reacts via nucleophilic aromatic substitution. The elevated temperature overcomes the steric hindrance of the tert-butyl group. Quenching with acetic acid neutralizes the basic triethylamine, stabilizing the newly formed diastereomers.

    • Chromatography: Inject 20 μ L onto a standard C18 reversed-phase column (150 × 2.1 mm) maintained at 50 °C[3].

    • Gradient Elution: Use Mobile Phase A (5% acetic acid) and Mobile Phase B (Acetonitrile with 10% methanol). Run a linear gradient from 5% to 50% B over 50 minutes at 250 μ L/min[3].

    • System Validation Checkpoint (SST): Inject an FDAA-derivatized racemic standard. Confirm the separation of the L-L and L-D diastereomeric pairs via ESI-MS or UV at 340 nm before running the unknown sample.

    Decision Workflow

    Use the following logical pathway to determine the optimal validation strategy for your specific laboratory constraints.

    G Start L-tert-Leucine Sample Deriv1 Achiral UV Derivatization (e.g., Cbz-Cl) Start->Deriv1 Direct Method Deriv2 Chiral Derivatization (FDAA / Marfey's) Start->Deriv2 Indirect Method HPLC Direct Chiral HPLC (Chiralpak AS-H) Deriv1->HPLC LCMS Indirect Reverse-Phase LC-MS (C18) Deriv2->LCMS SST System Suitability: Racemic Resolution (Rs > 1.5) HPLC->SST LCMS->SST Result Calculate ee% (Area L - Area D) / Total SST->Result Validated

    Workflow for selecting and validating L-tert-Leucine ee% analysis methods.

    References
    • Biosynthetic L-tert-leucine ability of the two recombinant bacterium ResearchG
    • US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine Google P
    • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS N
    • An Efficient and Selective Enzymatic Oxidation System for the Synthesis of Enantiomerically Pure d-tert-Leucine ACS Public

    Sources

    Comparative

    Strategic Selection of Chiral Auxiliaries: A Comparative Analysis of tert-Leucine vs. Valine in Asymmetric Synthesis

    In the pursuit of enantiopure active pharmaceutical ingredients (APIs), the selection of a chiral auxiliary often dictates the scalability, stereoselectivity, and overall economic viability of an asymmetric synthesis cam...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the pursuit of enantiopure active pharmaceutical ingredients (APIs), the selection of a chiral auxiliary often dictates the scalability, stereoselectivity, and overall economic viability of an asymmetric synthesis campaign. Among amino acid-derived auxiliaries, L-valine and L-tert-leucine are two of the most prominent chiral pool starting materials. While both provide excellent stereocontrol, the structural nuances between valine’s isopropyl group and tert-leucine’s tert-butyl group create distinct mechanistic divergences.

    As a Senior Application Scientist, I have designed this guide to objectively compare these two auxiliaries. By examining the causality behind their performance and providing self-validating experimental workflows, this guide equips drug development professionals with the data needed to inform rigorous synthetic route design.

    Mechanistic Causality: Steric Bulk and Conformational Rigidity

    The efficacy of a chiral auxiliary is fundamentally rooted in its ability to create a rigid, sterically differentiated environment that shields one face of a reactive intermediate (such as an enolate). The difference between valine and tert-leucine lies in the physics of their side chains.

    • L-Valine (Isopropyl Group): The isopropyl side chain of valine provides substantial steric bulk. However, the presence of an alpha-proton allows for C-C bond rotation (rotamers). In certain transition states, this rotational flexibility can momentarily expose the shielded face of the enolate, leading to minor erosion in diastereomeric excess (d.e.).

    • L-tert-Leucine (tert-Butyl Group): tert-Leucine replaces the isopropyl group with a tert-butyl group. This quaternary carbon center lacks an alpha-proton, effectively locking the conformation of the side chain. The spherical symmetry of the tert-butyl group ensures that regardless of minor bond rotations, the steric shielding remains absolute. This conformational locking is the causal mechanism behind the near-perfect stereoselectivity observed in tert-leucine-derived auxiliaries[1].

    MechanisticLogic Valine L-Valine (Isopropyl Group) Rotamer Rotational Flexibility (Variable Shielding) Valine->Rotamer tLeucine L-tert-Leucine (tert-Butyl Group) Rigid Conformational Locking (Extreme Shielding) tLeucine->Rigid ModDE High d.e. (90-95%) Rotamer->ModDE HighDE Near-Perfect d.e. (>99%) Rigid->HighDE

    Logical relationship between auxiliary steric bulk and diastereomeric excess.

    Application Comparison: Evans Oxazolidinones and Schöllkopf Bis-Lactim Ethers

    To quantify these mechanistic differences, we examine two benchmark applications in asymmetric synthesis.

    Evans Oxazolidinones

    Oxazolidinones derived from the amino alcohols of valine and tert-leucine are commercially critical for 1[1]. While valine-derived oxazolidinones (e.g., 4-isopropyl-2-oxazolidinone) routinely achieve >90% d.e., the tert-leucine-derived counterparts (4-tert-butyl-2-oxazolidinone) consistently push this boundary to >99% d.e., particularly when dealing with sterically demanding electrophiles[2].

    Schöllkopf Bis-Lactim Ethers

    In the Schöllkopf method, a diketopiperazine is formed from the chiral amino acid and glycine, followed by conversion to a bis-lactim ether. Deprotonation yields a planar enolate where the bulky side chain shields one face. Ulrich Schöllkopf’s pioneering work demonstrated that while valine is highly effective, the use of 3 provides an impenetrable steric shield, resulting in virtually complete diastereofacial differentiation during alkylation[3].

    Quantitative Performance Summary
    Chiral Auxiliary SourceAuxiliary FrameworkReaction TypeTypical Yield (%)Diastereomeric Excess (d.e. %)
    L-ValineOxazolidinoneAldol Addition80 - 95%90 - 99%
    L-tert-LeucineOxazolidinoneAldol Addition85 - 98%>99%
    L-ValineBis-lactim EtherAlkylation75 - 85%85 - 95%
    L-tert-LeucineBis-lactim EtherAlkylation80 - 90%95 - >99%

    Experimental Protocol: Self-Validating Workflow for Asymmetric Alkylation

    A robust synthetic protocol must be self-validating. The following workflow for an asymmetric alkylation using a tert-leucine-derived oxazolidinone incorporates built-in checkpoints to ensure scientific integrity and operational success.

    Step 1: Auxiliary Attachment (Acylation)

    • Procedure: Deprotonate the tert-leucine-derived oxazolidinone (1.0 eq) with n-BuLi at -78 °C in anhydrous THF. Add the prochiral acid chloride (1.1 eq) dropwise.

    • Causality & Validation: The low temperature prevents ketene formation from the acid chloride.

    • Self-Validation Checkpoint: Post-workup, a crude ^1H-NMR must show a 1:1 integration ratio between the tert-butyl protons (singlet, ~0.9 ppm) and the acyl chain protons, confirming quantitative attachment before proceeding.

    Step 2: Enolization and Electrophilic Attack

    • Procedure: Cool the N-acyl oxazolidinone to -78 °C in CH2Cl2. Add dibutylboron triflate (Bu2BOTf) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) to form the Z-boron enolate. Introduce the electrophile (e.g., an aldehyde for aldol addition).

    • Causality & Validation: Bu2BOTf is chosen over LDA because the shorter B-O bond creates a tighter, more rigid Zimmerman-Traxler transition state, maximizing the steric influence of the tert-butyl group[2].

    • Self-Validation Checkpoint: Isolate the crude product and determine the diastereomeric ratio (d.r.) via HPLC or crude NMR before purification. A d.r. of >99:1 validates the efficacy of the tert-leucine auxiliary.

    Step 3: Cleavage and Auxiliary Recovery

    • Procedure: Treat the alkylated adduct with LiOH and H2O2 in a THF/water mixture at 0 °C.

    • Causality & Validation: The addition of H2O2 forms the highly nucleophilic hydroperoxide anion (HOO-), which attacks the exocyclic carbonyl with high chemoselectivity, preventing endocyclic cleavage that would destroy the auxiliary.

    • Self-Validation Checkpoint: Weigh the recovered auxiliary after extraction and recrystallization. A recovery yield of >90% validates the atom economy of the process and confirms that the cleavage conditions were strictly orthogonal to the auxiliary ring.

    ExpWorkflow Start Chiral Auxiliary (t-Leu Oxazolidinone) Acylation Step 1: Acylation (Attachment of Substrate) Start->Acylation Enolization Step 2: Enolization (Bu2BOTf, -78°C) Acylation->Enolization Alkylation Step 3: Electrophilic Attack (Facial Selectivity) Enolization->Alkylation Diastereoselective Bond Formation Cleavage Step 4: Auxiliary Cleavage (LiOH / H2O2) Alkylation->Cleavage Product Enantiopure Product + Recovered Auxiliary Cleavage->Product

    Self-validating experimental workflow for chiral auxiliary-directed asymmetric alkylation.

    Economic and Practical Considerations in Drug Development

    While tert-leucine offers superior stereocontrol, it is a non-proteinogenic amino acid, making it significantly more expensive than the naturally abundant L-valine.

    • When to choose Valine: For early-stage discovery, or when the downstream diastereomeric intermediates can be easily enriched via crystallization, valine is the economically sound choice.

    • When to choose tert-Leucine: For late-stage functionalization, complex API synthesis where diastereomers are inseparable, or when maximum atom economy is required to avoid yield loss during purification, the premium cost of tert-leucine is easily justified. The elimination of costly chromatographic separations often offsets the initial raw material expense.

    References

    • Title: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews - ACS Publications URL
    • Title: Asymmetric Syntheses via Heterocyclic Intermediates; XII. Enantioselective Synthesis of (R)
    • Title: A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis Source: Benchchem URL

    Sources

    Validation

    Analytical methods for determining the purity of "2-Amino-5,5-dimethylhexanoic acid"

    An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating purity determination strategies for unnatural amino acids. Executive Summary 2-Amino-5,5-dimethylhexanoic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating purity determination strategies for unnatural amino acids.

    Executive Summary

    2-Amino-5,5-dimethylhexanoic acid (also known as 5,5-dimethyl-L-norleucine or neopentylglycine) is a highly aliphatic, non-proteinogenic amino acid utilized in the synthesis of novel peptide therapeutics and small-molecule sortilin modulators[1],[2].

    Analytically, this molecule presents a significant challenge: its structure ( C8​H17​NO2​ ) consists entirely of an aliphatic backbone terminating in a tert-butyl group, meaning it completely lacks a conjugated π -electron system[3]. Consequently, it has negligible ultraviolet (UV) absorption. Traditional purity methods relying on HPLC-UV require chemical derivatization, which introduces kinetic variability and can obscure the true impurity profile[4],[5].

    This guide objectively compares traditional derivatization methods against modern, direct analytical alternatives—specifically HPLC-CAD (Charged Aerosol Detection) and 1H-qNMR (Quantitative NMR)—to establish a self-validating framework for absolute purity determination.

    The Causality of Analytical Selection

    To achieve a self-validating analytical system, the chosen methodology must directly measure the analyte without introducing chemical bias.

    • HPLC-UV (Pre-column Derivatization): Derivatizing agents (e.g., FMOC-Cl, OPA) are traditionally used to attach a chromophore to the primary amine of the amino acid.

      • The Causality of Failure: Derivatization kinetics differ between the main active pharmaceutical ingredient (API) and its related structural impurities. Incomplete reactions or reagent degradation can artificially skew the impurity profile, leading to false purity calculations[4].

    • HPLC-CAD (Charged Aerosol Detection):

      • The Causality of Success: CAD is a mass-flow dependent detector that measures the charge transferred to aerosolized analyte particles. Because the response is independent of the molecule's optical properties, CAD provides a nearly uniform response for all non-volatile species[6]. This allows for the direct, underivatized analysis of 2-Amino-5,5-dimethylhexanoic acid and its impurities with high sensitivity[4],[7].

    • 1H-qNMR (Quantitative NMR):

      • The Causality of Absolute Accuracy: qNMR is a primary ratio method. In a fully relaxed NMR spectrum, the signal area is directly proportional to the number of nuclei generating that signal. By comparing the integral of the analyte against a known internal standard, absolute purity can be established without requiring a reference standard of the analyte itself[8],[9].

    Quantitative Performance Comparison

    The following table summarizes the performance metrics of the three primary analytical pathways when applied to highly aliphatic amino acids.

    Analytical ParameterHPLC-UV (Derivatized)HPLC-CAD (Underivatized)1H-qNMR (Absolute)
    Primary Use Case Routine legacy QCComprehensive Impurity ProfilingAbsolute Purity / Reference Std. Certification
    Derivatization Required Yes (e.g., FMOC-Cl)NoNo
    Detector Response Chromophore-dependentMass-flow dependent (Uniform)Nuclei-dependent (Uniform)
    Estimated LOD ~10 - 50 ng (variable)~2 - 5 ng (on column)~0.05 mM
    Linearity ( R2 ) > 0.990 (reaction dependent)> 0.991 (10–80 ng range)> 0.999
    Precision (RSD %) 2.0% - 5.0%< 2.0%< 0.5%
    Self-Validation Low (Kinetic bias)High (Mass balance achievable)High (Compound-independent calibration)

    Data synthesized from comparative studies on amino acid purity assessments[6],[4],[10],[9].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems.

    Protocol A: Impurity Profiling via HPLC-CAD (Underivatized)

    This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amino acid, coupled with CAD for universal detection[4],[5].

    • System Preparation: Equip a UHPLC system with a Charged Aerosol Detector. Set the CAD evaporation temperature to 35 °C to preserve semi-volatile impurities[7].

    • Mobile Phase: Prepare a HILIC mobile phase consisting of 50 mM aqueous ammonium formate (pH 2.8) and Acetonitrile (20:80, v/v). Causality: The low pH ensures the amino group is fully protonated, improving peak shape, while the volatile buffer prevents CAD background noise[4].

    • Sample Preparation: Dissolve 10.0 mg of 2-Amino-5,5-dimethylhexanoic acid in 10.0 mL of the mobile phase (1 mg/mL).

    • Chromatographic Separation: Inject 5 µL onto a HILIC column (e.g., 250 mm × 4.6 mm, 5-µm particle). Run isocratically at 1.0 mL/min.

    • Self-Validation (Mass Balance): Calculate the area percent of all peaks. Because CAD provides a uniform mass response, the sum of the main peak and all impurity peaks accurately represents the total non-volatile mass balance[6].

    Protocol B: Absolute Purity Determination via 1H-qNMR

    This protocol leverages the unique structure of 2-Amino-5,5-dimethylhexanoic acid. The tert-butyl group at the C5 position yields a massive, highly resolved 9-proton singlet at ~0.9 ppm, providing an exceptional signal-to-noise ratio for quantification[3],[11],[10].

    • Internal Standard Selection: Use certified reference material (CRM) grade Maleic Acid. Causality: Maleic acid provides a distinct 2-proton singlet at ~6.3 ppm, ensuring zero baseline overlap with the aliphatic signals of the analyte[8],[12].

    • Sample Preparation: Accurately weigh ~20 mg of 2-Amino-5,5-dimethylhexanoic acid and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve both in 1.0 mL of D2​O [8].

    • NMR Acquisition (Self-Validating Step):

      • Perform a T1​ inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton.

      • Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Causality: This ensures >99% return to thermal equilibrium between scans, preventing integration errors caused by signal saturation[12].

      • Acquire the 1H-NMR spectrum at 600 MHz with 64 scans.

    • Calculation: Determine the absolute purity ( Px​ ) using the following equation[9]:

      Px​=(Ical​Ix​​)×(Nx​Ncal​​)×(Mcal​Mx​​)×(Wx​Wcal​​)×Pcal​

      (Where I = integral area, N = number of protons ( Nx​=9 , Ncal​=2 ), M = molar mass ( Mx​=159.23 , Mcal​=116.07 ), W = gravimetric weight, and Pcal​ = purity of Maleic Acid).

    Analytical Workflow Visualization

    The following diagram illustrates the logical pathways and orthogonal validation strategies for analyzing 2-Amino-5,5-dimethylhexanoic acid.

    PurityWorkflow cluster_UV Traditional HPLC-UV cluster_CAD Modern HPLC-CAD cluster_qNMR Absolute qNMR Start 2-Amino-5,5-dimethylhexanoic acid (Underivatized Sample) Deriv Pre-column Derivatization (e.g., FMOC-Cl) Start->Deriv HILIC HILIC / Ion-Pair Separation (Direct Injection) Start->HILIC Mix Add Internal Standard (Maleic Acid in D2O) Start->Mix UV_Detect UV Detection (210 nm) Variable Response Deriv->UV_Detect Purity Orthogonal Purity Validation (Mass Balance & Absolute %) UV_Detect->Purity CAD_Detect Charged Aerosol Detection Uniform Mass Response HILIC->CAD_Detect CAD_Detect->Purity NMR_Detect 1H-NMR Acquisition (D1 > 5xT1) Mix->NMR_Detect NMR_Detect->Purity

    Workflow comparing HPLC-UV, HPLC-CAD, and qNMR for amino acid purity analysis.

    References

    • WO2023031440A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators: Google P
    • Determination of purity values of amino acid reference materials by mass balance method : ResearchGate (Anal Bioanal Chem, 2020).[Link]

    • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis : PubMed (2024).[Link]

    • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification : MDPI (2023). [Link]

    • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids : Thermo Fisher Scientific / LCMS.cz. [Link]

    • Quantitative NMR spectroscopy for accurate purity determination of amino acids : ResearchGate. [Link]

    • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients : PMC (July 2022). [Link]

    • Quantitative NMR Spectroscopy : University of Oxford. [Link]

    • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview : LCGC International.[Link]

    Sources

    Comparative

    Cross-validation of "tert-Leucine" synthesis results with different methods

    An Application Scientist's Guide to the Synthesis of tert-Leucine: A Comparative Cross-Validation of Key Methodologies In the landscape of modern drug discovery and chiral catalysis, non-proteinogenic amino acids serve a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Scientist's Guide to the Synthesis of tert-Leucine: A Comparative Cross-Validation of Key Methodologies

    In the landscape of modern drug discovery and chiral catalysis, non-proteinogenic amino acids serve as indispensable building blocks. Among these, tert-leucine, with its sterically demanding and hydrophobic tert-butyl side chain, is a critical precursor for potent active pharmaceutical ingredients, including anti-HIV protease inhibitors like Atazanavir and Boceprevir, and as a template for organocatalysts.[1][2]

    However, the very steric hindrance that makes tert-leucine a valuable synthon also presents a significant challenge for its efficient and stereocontrolled synthesis. The construction of its quaternary α-carbon with high enantiopurity requires carefully optimized and often distinct synthetic strategies.

    This guide provides a comparative analysis of the three predominant methodologies for synthesizing enantiomerically pure tert-leucine: Asymmetric Alkylation using Chiral Auxiliaries, Catalytic Asymmetric Strecker Synthesis, and Biocatalytic Reductive Amination. We will delve into the mechanistic rationale, present validated experimental data, and offer field-proven insights to guide researchers in selecting the optimal method for their specific application, whether for lab-scale discovery or industrial-scale production.

    Asymmetric Alkylation via Chiral Auxiliaries: The Classic Approach

    This strategy relies on the temporary attachment of a chiral auxiliary to a glycine-equivalent substrate. The auxiliary biases the facial approach of an electrophile (tert-butyl bromide), leading to a diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired enantiomer of tert-leucine.

    Mechanistic Rationale: The core principle involves the formation of a rigid, chelated enolate intermediate. The chiral auxiliary, often derived from an inexpensive natural product, creates a sterically differentiated environment, blocking one face of the enolate and directing the incoming electrophile to the opposite face.[3] Evans oxazolidinones and Schöllkopf's bislactim ethers are benchmark examples of auxiliaries successfully applied to this challenge.[4][5]

    Representative Protocol: Alkylation of a Glycine Enolate Equivalent
    • Enolate Formation: A solution of the N-acylated chiral auxiliary (e.g., an Evans oxazolidinone derivative of glycine) in an aprotic solvent like THF is cooled to -78 °C. A strong base, typically lithium diisopropylamide (LDA), is added to deprotonate the α-carbon, forming the Z-enolate.

    • Alkylation: tert-Butyl bromide is added to the enolate solution. The reaction is stirred at low temperature for several hours to allow for the diastereoselective alkylation to proceed.

    • Workup: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) and extracted with an organic solvent.

    • Auxiliary Cleavage: The chiral auxiliary is removed, often via hydrolysis with LiOH/H₂O₂ or another suitable method, to release the enantiomerically enriched tert-leucine.

    • Purification: The final product is purified using techniques such as crystallization or chromatography.

    Causality Behind Choices:

    • Low Temperature (-78 °C): Essential for maintaining the kinetic control required for selective enolate formation and preventing side reactions or loss of stereoselectivity.

    • Strong, Non-nucleophilic Base (LDA): Ensures rapid and complete deprotonation without competing addition to the carbonyl group.

    • Aprotic Solvent (THF): Solubilizes the intermediates and does not interfere with the highly reactive enolate.

    Catalytic Asymmetric Strecker Synthesis: Atom-Economical and Versatile

    The Strecker synthesis is a classic, powerful method for creating α-amino acids from an aldehyde, an amine, and a cyanide source.[6] The asymmetric variant employs a chiral catalyst to control the nucleophilic addition of cyanide to an imine intermediate, setting the crucial stereocenter.[7]

    Mechanistic Rationale: The reaction proceeds via the formation of an imine from pivaldehyde (2,2-dimethylpropanal) and an amine. A chiral catalyst, often a thiourea-based organocatalyst or a metal complex, binds to the imine intermediate. This binding activates the imine for nucleophilic attack and simultaneously shields one of its faces, directing the incoming cyanide to deliver the desired enantiomer of the resulting α-aminonitrile.[7][8] The nitrile is then hydrolyzed under acidic conditions to afford the final amino acid.

    Representative Protocol: Thiourea-Catalyzed Strecker Reaction
    • Imine Formation: Pivaldehyde and a suitable amine (e.g., a benzhydrylamine) are dissolved in a solvent like toluene.

    • Catalytic Hydrocyanation: The solution is cooled (e.g., to -75 °C), and the chiral thiourea catalyst is added, followed by a cyanide source such as trimethylsilyl cyanide (TMSCN).[7] The reaction proceeds for several hours.

    • Nitrile Hydrolysis: The resulting α-aminonitrile is isolated and then subjected to harsh acidic hydrolysis (e.g., 6 M HCl or aqueous H₂SO₄ at elevated temperatures) to convert the nitrile and imine protecting groups to the carboxylic acid and primary amine, respectively.[6][7]

    • Purification: The product is isolated, typically by crystallization after pH adjustment.

    Causality Behind Choices:

    • Chiral Catalyst: The heart of the asymmetry. Its specific hydrogen-bonding or Lewis acidic interactions with the imine are what dictate the enantiomeric outcome.

    • Hazardous Reagents (TMSCN/HCN): While highly effective, these cyanide sources are extremely toxic and require specialized handling procedures, representing a significant drawback of this method.[7]

    • Cryogenic Temperatures: Often required to achieve high levels of enantioselectivity by slowing down the uncatalyzed background reaction.[7]

    Biocatalytic Reductive Amination: The Green and Scalable Route

    Biocatalysis has emerged as the most industrially viable and environmentally friendly method for producing L-tert-leucine.[9] This approach utilizes enzymes, primarily Leucine Dehydrogenase (LeuDH), to catalyze the asymmetric reductive amination of trimethylpyruvic acid (TMP), the α-keto acid precursor to tert-leucine.[1][10]

    Mechanistic Rationale: Leucine Dehydrogenase (LeuDH) is an NAD⁺-dependent oxidoreductase.[1] In the synthetic direction, it binds TMP and ammonia within its active site. A hydride is then delivered from the cofactor NADH to the re-face of the imine intermediate formed in situ, producing L-tert-leucine with near-perfect enantioselectivity. To make the process economical, a cofactor regeneration system is employed, where a second enzyme, like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), continuously reduces NAD⁺ back to NADH.[1][2]

    Workflow: Whole-Cell Biocatalysis for L-tert-Leucine Production

    G cluster_cell Engineered E. coli Cell cluster_cofactor Cofactor Cycle cluster_inputs Substrates cluster_outputs Products LeuDH Leucine Dehydrogenase (LeuDH) NAD NAD LeuDH->NAD Tle L-tert-Leucine LeuDH->Tle FDH Formate Dehydrogenase (FDH) NADH NADH FDH->NADH CO2 CO₂ FDH->CO2 NAD->FDH NAD->NADH Reduction NADH->LeuDH NADH->NAD Oxidation TMP Trimethylpyruvic Acid (TMP) TMP->LeuDH Ammonia Ammonia (NH₃) Ammonia->LeuDH Formate Formate Formate->FDH caption Fig 1. Whole-cell biocatalytic cycle for L-tert-leucine synthesis.

    Sources

    Validation

    Introduction: The Rise of tert-Leucine in Peptide Therapeutics and the Analytical Challenge

    An In-Depth Technical Guide to the Mass Spectrometric Validation of tert-Leucine Incorporation in Peptides The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and drug design. Amon...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Mass Spectrometric Validation of tert-Leucine Incorporation in Peptides

    The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and drug design. Among these, tert-Leucine (Tle), a bulky, lipophilic amino acid with a quaternary β-carbon, has gained significant traction.[1] Its sterically demanding tert-butyl side chain is highly effective at inducing specific secondary structures, such as β-turns and helical conformations, thereby constraining peptide backbones into bioactive conformations.[1] Furthermore, this unique structure provides a steric shield against enzymatic degradation, enhancing the metabolic stability and in-vivo half-life of peptide-based therapeutics.

    However, the very property that makes tert-Leucine a powerful design element—its mass—presents a significant analytical hurdle. With a monoisotopic mass of 131.0946 Da, tert-Leucine is isobaric with the common proteinogenic amino acids Leucine (Leu) and Isoleucine (Ile). This mass identity renders them indistinguishable by standard mass measurement alone, creating a critical validation challenge. Incorrect incorporation or isomerization during synthesis can lead to a final product with dramatically different conformational and pharmacological properties. Therefore, robust and unambiguous validation of tert-Leucine incorporation is not merely a quality control step; it is fundamental to ensuring the efficacy and safety of the final therapeutic agent.

    This guide provides a comparative analysis of advanced mass spectrometry (MS) fragmentation techniques for the definitive validation of tert-Leucine in synthetic peptides. We will move beyond simple protocol listings to explore the causality behind experimental choices, empowering researchers to select and implement the most effective strategy for their specific application.

    The Isobaric Challenge: Why Standard Fragmentation Fails

    The workhorse of peptide sequencing by mass spectrometry has long been Collision-Induced Dissociation (CID). In this technique, peptide ions are accelerated and collided with an inert gas, causing fragmentation.[2][3] However, low-energy CID is a non-selective, ergodic process that primarily cleaves the weakest bonds—those of the peptide backbone. This produces the characteristic b- and y-type fragment ions used for sequencing. While excellent for determining the primary amino acid sequence, this method leaves the robust carbon-carbon bonds of the amino acid side chains largely intact. Consequently, the resulting MS/MS spectrum for a peptide containing Leucine, Isoleucine, or tert-Leucine will be nearly identical, as the fragment ions do not carry information about the side-chain structure.

    To overcome this limitation, methods that can induce characteristic side-chain fragmentation are required. The key is to generate diagnostic ions —fragments whose mass-to-charge ratio (m/z) is unique to the specific isomeric side chain.

    A Comparative Guide to Advanced Fragmentation Techniques

    Here, we compare three leading fragmentation strategies for differentiating tert-Leucine from its isomers: Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Multi-Stage MS³ (ETD-HCD).

    Higher-Energy Collisional Dissociation (HCD)

    HCD is a beam-type fragmentation method performed in a dedicated collision cell, distinct from the ion trap CID common in older instruments.[4] The higher collision energy and shorter activation time lead to a more diverse fragmentation pattern, including some side-chain cleavages, and crucially, it eliminates the "one-third rule" or low-mass cutoff, allowing for the detection of low m/z fragment ions.[2][4]

    • Mechanism of Differentiation: For Leu and Ile, HCD can generate immonium ions and other low-mass fragments that show slight differences in relative abundance.[5][6][7] For tert-Leucine, the bulky tert-butyl group is a prime target for fragmentation. We hypothesize that HCD can induce a neutral loss of isobutylene (56 Da) from the side chain of b- or y-ions, a pathway not available to Leu or Ile.

    • Advantages:

      • Widely available on modern Orbitrap mass spectrometers.

      • Generates high-resolution, accurate-mass fragment data.[4]

      • Faster than ETD, making it suitable for high-throughput workflows.[2]

    • Limitations:

      • Side-chain fragmentation can be inefficient and low in abundance compared to backbone cleavages.

      • Diagnostic ions may be difficult to distinguish from noise, especially in complex samples.

      • The fragmentation pattern is highly dependent on collision energy, requiring careful optimization.

    Electron Transfer Dissociation (ETD)

    ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor.[8] This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is its "gentle" nature, which often preserves labile post-translational modifications and, critically for this application, can induce specific side-chain fragmentations.[8]

    • Mechanism of Differentiation: The most powerful aspect of ETD for isomer differentiation is its ability to generate diagnostic w-ions . When a radical z-ion (z•) is formed, further fragmentation can occur at the Cα-Cβ bond of the amino acid side chain. The resulting w-ion is specific to the structure of that side chain.

      • Isoleucine: Produces a characteristic w-ion from the loss of a methyl and an ethyl radical from the z-ion.

      • Leucine: Produces a w-ion from the loss of an isobutyl radical.

      • tert-Leucine: Is predicted to produce a highly characteristic w-ion corresponding to the loss of a tert-butyl radical (57 Da) from the z-ion. This pathway is structurally impossible for Leu and Ile, making it a definitive marker.

    • Advantages:

      • Provides unambiguous diagnostic w-ions for side-chain structure.[9]

      • Excellent for sequencing larger peptides where CID/HCD struggles.[8]

      • Preserves labile modifications.

    • Limitations:

      • Requires a multiply charged precursor ion (≥2+).

      • Can be slower than HCD.

      • Efficiency can be lower for smaller, highly charged peptides.

    Multi-Stage Mass Spectrometry (MS³): ETD-HCD

    This advanced technique combines the strengths of ETD and HCD in a sequential analysis to provide the ultimate level of certainty.[10][11] The workflow involves isolating a specific z-ion generated by ETD and then subjecting that specific ion to HCD fragmentation.

    • Mechanism of Differentiation: This approach isolates the radical z-ion containing the tert-Leucine residue and focuses the HCD energy specifically on that fragment. This dramatically increases the efficiency of side-chain fragmentation, leading to the generation of an intense and unambiguous w-ion signal.[10][12] By selecting the z-ion corresponding to the position of the expected tert-Leucine, the experiment becomes highly targeted and virtually eliminates ambiguity.

    • Advantages:

      • The most selective and sensitive method for generating diagnostic w-ions.[10]

      • Significantly enhances the signal-to-noise ratio of the diagnostic ion.

      • Provides the highest confidence in isomer identification.[11]

    • Limitations:

      • Requires an instrument with MS³ capability (e.g., Orbitrap Fusion, Orbitrap Tribrid series).

      • The most time-consuming of the three methods, as it involves an additional scan stage.

    Data Presentation: A Comparative Summary

    The following tables summarize the expected outcomes from a comparative experiment using a model peptide (Ac-YGG-X-LGG-NH2, where X = Leu, Ile, or Tle).

    Table 1: Predicted Diagnostic Fragment Ions for Tle/Leu/Ile

    Amino Acid Fragmentation Pathway Diagnostic Ion Type Predicted Neutral Loss (Da) Resulting Ion Key Differentiator
    tert-Leucine ETD/MS³ fragmentation of z• ion w-ion 57.07 (tert-butyl radical) z• - 57 Unique & Unambiguous
    HCD fragmentation of b/y ion Neutral Loss 56.06 (isobutylene) b/y - 56 Unique, but may be low intensity
    Leucine ETD/MS³ fragmentation of z• ion w-ion 57.07 (isobutyl radical) z• - 57 Isobaric with Tle w-ion loss

    | Isoleucine | ETD/MS³ fragmentation of z• ion | w-ion | 43.05 (isopropyl radical) | z• - 43 | Unique & Unambiguous |

    Table 2: Performance Comparison of MS Fragmentation Techniques

    Feature HCD ETD MS³ (ETD-HCD)
    Diagnostic Ion Type Neutral Loss / Immonium Ions w-ions High-intensity w-ions
    Confidence of Tle ID Medium to Low High Very High / Unambiguous
    Speed Fast Medium Slow
    Sensitivity High Medium High (for diagnostic ion)
    Instrument Requirement Modern Orbitrap MS with ETD capability Tribrid MS (or similar)

    | Best For | High-throughput screening | Routine validation | Definitive, publication-quality validation |

    Experimental Protocols & Workflows

    This section provides a detailed methodology for a comparative study.

    Synthesis of Model Peptides
    • Synthesize three versions of a model peptide (e.g., Ac-Tyr-Gly-Gly-X-Leu-Gly-Gly-NH2) using standard solid-phase peptide synthesis (SPPS).

    • In each version, 'X' will be tert-Leucine , Leucine , or Isoleucine .

    • Purify all peptides by reverse-phase HPLC to >95% purity.

    • Confirm the mass of each peptide using a high-resolution mass spectrometer to ensure the correct precursor m/z for subsequent fragmentation experiments.

    LC-MS/MS Analysis
    • System: Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer (or equivalent).

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-40% B over 15 minutes.

    • Flow Rate: 300 µL/min.

    • Ion Source: ESI, positive mode.

    Method 1: HCD Experiment
    • MS1 Scan: Orbitrap resolution at 120,000. Scan range 350-1200 m/z.

    • MS2 Scan (Data-Dependent):

      • Isolate the precursor ion for the model peptide.

      • Activate using HCD.

      • Use stepped Normalized Collision Energy (NCE) of 25, 30, 35%.

      • Detect fragments in the Orbitrap at 30,000 resolution.

      • Analysis: Look for neutral loss of 56 Da from major fragment ions in the Tle-peptide spectrum.

    Method 2: ETD Experiment
    • MS1 Scan: Same as HCD method.

    • MS2 Scan (Data-Dependent):

      • Isolate the precursor ion.

      • Activate using ETD.

      • Set ETD reaction time to be calibrated based on precursor charge and m/z.

      • Detect fragments in the Orbitrap at 30,000 resolution.

      • Analysis: Search for the presence of z-ions and the corresponding diagnostic w-ions for each of the three peptides.

    Method 3: MS³ (ETD-HCD) Experiment
    • MS1 Scan: Same as HCD method.

    • MS2 Scan (ETD):

      • Isolate the precursor ion and activate with ETD.

      • Detect c- and z-ions in the ion trap (for speed).

    • MS3 Scan (HCD):

      • From the MS2 scan, dynamically select the most intense z-ion containing the 'X' residue.

      • Isolate this z-ion and activate using HCD with an NCE of 35%.

      • Detect the resulting MS³ fragments (including the w-ion) in the Orbitrap at 60,000 resolution.

      • Analysis: Confirm the presence of a high-intensity w-ion corresponding to the loss of a tert-butyl radical.

    Visualizing the Workflow and Logic

    MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Peptide Peptide Sample (Tle, Leu, or Ile) HPLC HPLC Separation Peptide->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Precursor Mass) ESI->MS1 Isolation Precursor Isolation MS1->Isolation Fragmentation Fragmentation (HCD, ETD, or MS3) Isolation->Fragmentation MS2 MS2/MS3 Scan (Fragment Detection) Fragmentation->MS2 Analysis Data Analysis (Identify Diagnostic Ions) MS2->Analysis

    Fragmentation_Logic cluster_CID Low-Energy CID/HCD cluster_ETD ETD & MS3 CID_Node {Precursor Ion | {Backbone Fragmentation | Side-Chain (Minor)}} CID_Out b- and y-ions (Sequence Info) CID_Node->CID_Out ETD_Node {Precursor Ion | {Electron Transfer | Backbone Fragmentation (N-Cα)}} ETD_Out c- and z•-ions ETD_Node->ETD_Out MS3_Node {Isolate z•-ion | {HCD Fragmentation | Side-Chain Cleavage}} ETD_Out->MS3_Node MS3_Out Diagnostic w-ions (Isomer ID) MS3_Node->MS3_Out

    Conclusion and Authoritative Recommendations

    While HCD can provide tentative evidence, its reliance on potentially low-abundance neutral losses makes it insufficient for definitive validation. ETD represents a significant improvement, with the generation of diagnostic w-ions providing a high degree of confidence.

    However, for unambiguous, publication-quality validation of tert-Leucine incorporation, the MS³ (ETD-HCD) methodology is unequivocally the gold standard . By isolating the specific z-ion containing the residue of interest and inducing its fragmentation, this method maximizes the production of the diagnostic w-ion, providing a clean, intense, and irrefutable signature of the tert-butyl side chain. This targeted approach eliminates interference and provides the highest possible confidence in the final result.

    For researchers and drug development professionals, investing time in developing a robust MS³ method is a critical step in ensuring the structural integrity and, ultimately, the intended biological function of their synthetic peptides.

    References

    • Jackson, G. et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Rapid Communications in Mass Spectrometry, 36(5), e9246. Available at: [Link][9]

    • Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. The Royal Society of Chemistry. Available at: [Link][5]

    • Halle, M. et al. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation (CTD-MS). PubMed. Available at: [Link][13]

    • Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. University of Bristol Research Portal. Available at: [Link][6]

    • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. PMC. Available at: [Link][4]

    • Formaggio, F. et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. PubMed. Available at: [Link][1]

    • Macek, B., Waanders, L. F., & Olsen, J. V. (2009). The Utility of ETD Mass Spectrometry in Proteomic Analysis. PMC. Available at: [Link][8]

    • Das, S., & Rahman, M. (2021). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. arXiv. Available at: [Link][14]

    • Nakamura, T. et al. (n.d.). Differentiation of isobaric residues in SPITC-derivatized tryptic peptides using MS/MS technique in a Curved Field Reflectron. Shimadzu. Available at: [Link][15]

    • May, J. C. et al. (2014). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. PMC. Available at: [Link][16]

    • Zubarev, R. et al. (2015). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. ResearchGate. Available at: [Link][10]

    • Das, S., & Rahman, M. (2021). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. Mass Spectrometry Letters - KoreaScience. Available at: [Link][17]

    • Gapeev, A. et al. (2024). Separation of isobaric Amino Acids and Small Molecule Metabolites Using Multipass Ion Mobility Analysis. NASA Technical Reports Server (NTRS). Available at: [Link][18]

    • Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. ResearchGate. Available at: [Link][12]

    • Walsh, G. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link][2]

    • Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. PubMed. Available at: [Link][7]

    • Siuzdak, G. (n.d.). Peptide and protein analysis with mass spectrometry. ResearchGate. Available at: [Link][3]

    • Chu, S. et al. (2022). Accurate discrimination of leucine and isoleucine residues by combining continuous digestion with multiple MS3 spectra integration in protein sequence. PubMed. Available at: [Link][11]

    Sources

    Comparative

    Comparative study of different chiral stationary phases for "tert-Leucine" separation

    tert-Leucine (2-amino-3,3-dimethylbutanoic acid) is a highly sterically hindered, non-proteinogenic amino acid. It serves as a critical chiral auxiliary and a foundational building block in the synthesis of complex pharm...

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    Author: BenchChem Technical Support Team. Date: March 2026

    tert-Leucine (2-amino-3,3-dimethylbutanoic acid) is a highly sterically hindered, non-proteinogenic amino acid. It serves as a critical chiral auxiliary and a foundational building block in the synthesis of complex pharmaceuticals, including HIV protease inhibitors like Atazanavir. Due to the extreme steric bulk of the adjacent tert-butyl group, the enantiomeric separation of racemic tert-leucine presents unique chromatographic challenges.

    As a Senior Application Scientist, I have evaluated the leading Chiral Stationary Phases (CSPs) to optimize this separation. This guide provides an objective, data-driven comparison of Crown Ether, Zwitterionic, Macrocyclic Antibiotic, and Polysaccharide-based CSPs. It details the mechanistic causality behind their performance and provides self-validating experimental protocols to ensure reproducibility in your laboratory.

    Mechanistic Profiling of Chiral Stationary Phases

    Crown Ether Phases (e.g., Crownpak CR(+))

    Mechanism: Crownpak CR(+) utilizes a chiral (S)-18-crown-6 ether covalently coated on a silica substrate[1]. It is specifically engineered for the recognition of primary amines. The separation is driven by host-guest complexation, where the protonated amine (-NH 3+​ ) of tert-leucine enters the crown ether cavity, forming three precise hydrogen bonds with the ether oxygens[2]. Causality: To activate this mechanism, the mobile phase must be highly acidic (pH < 2) to ensure complete protonation of the amine. The bulky tert-butyl group of tert-leucine interacts with the chiral binaphthyl barrier of the stationary phase, resulting in exceptional chiral recognition. Lowering the column temperature restricts molecular rotation, tightening the inclusion complex and drastically enhancing resolution[3].

    Zwitterionic Phases (e.g., Chiralpak ZWIX(+))

    Mechanism: ZWIX columns incorporate cinchona alkaloid derivatives, possessing both anion- and cation-exchange sites. Causality: Because tert-leucine is a zwitterion at neutral pH, the ZWIX phase leverages a synergistic double ion-pairing mechanism. The basic quinuclidine nitrogen of the selector interacts with the carboxylate of tert-leucine, while the sulfonic acid group interacts with the protonated amine. A polar organic mobile phase modulated with acidic and basic additives (Formic Acid and Diethylamine) is required to fine-tune these ionic interactions, yielding remarkably high resolution[4].

    Macrocyclic Antibiotics (e.g., Chirobiotic T)

    Mechanism: Teicoplanin-based phases (Chirobiotic T) offer a complex array of interaction sites, including hydrogen bonding, π−π interactions, and steric inclusion pockets. Causality: For underivatized tert-leucine, Chirobiotic T operates optimally in polar organic or polar ionic modes. The amphoteric nature of teicoplanin allows it to interact directly with the zwitterionic amino acid without extreme pH adjustments, making this CSP highly compatible with LC-MS workflows.

    Polysaccharide Derivatives (e.g., Chiralcel OD / Chiralpak AD)

    Mechanism: These phases consist of derivatized cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate))[1]. They rely on hydrogen bonding, dipole-dipole, and π−π interactions within chiral polymeric grooves. Causality: Underivatized tert-leucine is too polar and lacks the necessary π -electrons for these phases. Pre-column derivatization (e.g., N-Boc or N-Cbz protection) is mandatory. The protecting groups provide the necessary hydrogen bond acceptors/donors and aromatic rings to fit into the chiral grooves. This approach is highly scalable and is the industry standard for preparative [5].

    Decision Matrix & Workflow

    The following decision tree dictates the optimal CSP selection based on the derivatization status of your tert-leucine sample.

    CSP_Selection Start tert-Leucine Enantiomeric Mixture Decision Derivatization Strategy? Start->Decision Underiv Underivatized (Free Amino Acid) Decision->Underiv Direct Analysis Deriv Derivatized (N-Boc / N-Cbz) Decision->Deriv Pre-column Deriv. Crown Crownpak CR(+) Mechanism: Host-Guest (Primary Amine) Underiv->Crown Acidic Aqueous (pH < 2) ZWIX Chiralpak ZWIX(+) Mechanism: Ion-Pairing (Zwitterion) Underiv->ZWIX Polar Organic Mode Poly Chiralcel OD / AD Mechanism: H-Bonding & Steric Fit Deriv->Poly Normal Phase / SMB

    Workflow for selecting a Chiral Stationary Phase based on tert-Leucine derivatization status.

    Comparative Performance Data

    The table below summarizes the quantitative chromatographic parameters for tert-leucine across the evaluated CSPs.

    CSP TypeAnalyte StatusOptimized Mobile PhaseTypical Resolution (Rs)Elution Order
    Crownpak CR(+) UnderivatizedAqueous HClO 4​ (pH 1.5)> 2.0D before L
    Chiralpak ZWIX(+) UnderivatizedMeOH/MeCN (50:50) + 25mM DEA / 50mM FA4.20L before D
    Chirobiotic T UnderivatizedMeOH/H 2​ O (Polar Organic)1.5 - 2.0D before L
    Chiralcel OD Derivatized (N-Cbz)Heptane / EtOH / 0.1% TFA> 2.5Enantiomer Specific
    Chiralpak AD Derivatized (N-Boc)Heptane / Isopropanol> 2.0Enantiomer Specific

    Data synthesized from [4] and [5].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so that any deviation in system suitability can be logically troubleshot.

    Protocol A: Direct Enantioseparation via Crownpak CR(+)

    This protocol is ideal for the rapid analytical determination of underivatized tert-leucine enantiomeric excess (ee).

    • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO 4​ ) adjusted to pH 1.5.

      • Causality: Perchloric acid is utilized because the perchlorate counter-ion minimizes ion-pairing interference, forcing the protonated amine of tert-leucine to interact exclusively with the chiral crown ether cavity[2].

    • Column Equilibration: Install a Crownpak CR(+) column (4.0 x 150 mm, 5 µm) and equilibrate at a flow rate of 0.4 mL/min. Set the column oven to 0 °C to 5 °C.

      • Causality: Host-guest complexation is an enthalpy-driven, exothermic process. Lowering the temperature decreases the kinetic energy of the system, tightening the inclusion complex and drastically improving the resolution of the bulky tert-butyl group[3].

    • Sample Preparation: Dissolve the racemic tert-leucine in the mobile phase to a concentration of 1 mg/mL.

    • Injection & Detection: Inject 5 µL. Monitor via UV at 200 nm (aliphatic amino acids lack strong chromophores) or use ESI-MS in positive ion mode. The D-enantiomer will elute first[2].

    Protocol B: Preparative Separation of N-Cbz-tert-Leucine via Chiralcel OD

    This protocol is designed for scale-up and preparative isolation.

    • Derivatization: React racemic tert-leucine with benzyl chloroformate (Cbz-Cl) under alkaline conditions to yield N-Cbz-tert-leucine.

      • Causality: Masking the polar amine prevents non-specific ionic interactions on the silica support and introduces a π -electron-rich aromatic ring, which is essential for interaction with the polysaccharide stationary phase[5].

    • Mobile Phase Preparation: Mix Heptane, Ethanol, and Trifluoroacetic Acid (TFA) in an 80:20:0.1 (v/v/v) ratio.

      • Causality: The non-polar heptane drives the analyte into the chiral grooves, while ethanol modulates elution strength. The 0.1% TFA is critical; it suppresses the ionization of the free carboxylic acid moiety of the derivatized amino acid, preventing severe peak tailing[5].

    • Column Equilibration: Install a Chiralcel OD column (4.6 x 250 mm, 10 µm) and equilibrate at 1.0 mL/min at 25 °C.

    • Injection & Detection: Inject 10 µL of the sample (dissolved in mobile phase). Monitor via UV at 254 nm, taking advantage of the newly introduced Cbz chromophore.

    References

    • [5] Title: Preparative resolution of the enantiomers of tert-leucine derivatives by simulated moving bed chromatography. Source: Chirality / NIH. URL:[Link]

    • [4] Title: Chiral Technologies Amino Acid Database - HPLC. Source: Chiral Technologies. URL: [Link]

    • [2] Title: Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. Source: Analytical and Bioanalytical Chemistry / Springer. URL:[Link]

    • [1] Title: USP621 - List of compatible HPLC packing materials. Source: MZ-Analysentechnik. URL: [Link]

    • [3] Title: Enzyme supported crystallization of chiral amino acids. Source: Forschungszentrum Jülich. URL:[Link]

    Sources

    Validation

    Engineering Proteolytic Immunity: A Comparative Guide to tert-Leucine in Peptide Therapeutics

    Executive Summary The translation of peptide-based therapeutics from in vitro discovery to in vivo efficacy is notoriously bottlenecked by poor pharmacokinetic profiles. Endogenous proteases rapidly recognize and cleave...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The translation of peptide-based therapeutics from in vitro discovery to in vivo efficacy is notoriously bottlenecked by poor pharmacokinetic profiles. Endogenous proteases rapidly recognize and cleave canonical peptide bonds, often reducing a peptide's circulating half-life to mere minutes. To overcome this, drug developers rely on non-canonical amino acids (ncAAs) to engineer proteolytic resistance.

    This guide provides an in-depth comparative analysis of tert-Leucine (Tle) —a highly sterically hindered, non-natural aliphatic amino acid—against canonical alternatives. By examining structural causality, comparative performance data, and providing a self-validating experimental workflow, this guide equips researchers with the actionable insights needed to optimize peptide stability.

    The Mechanistic Basis of tert-Leucine's Stability

    The fundamental principle dictating peptide degradation is the stereospecific "induced fit" between a protease's active site (specifically the S1/S1' binding pockets) and the peptide substrate. Endogenous proteases, such as trypsin, chymotrypsin, and various serum exopeptidases, have evolved to process natural L-amino acids with high efficiency[1].

    tert-Leucine (Tle) disrupts this enzymatic recognition through severe steric hindrance. Unlike natural Valine (isopropyl side chain) or Leucine (isobutyl side chain), Tle possesses a bulky tert-butyl group attached directly to the alpha-carbon.

    Causality of Resistance:

    • Physical Occlusion: The massive local steric bulk of the tert-butyl group physically prevents the protease from accessing the scissile amide bond[2].

    • Conformational Restriction: Tle severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, locking the peptide into a conformation that is energetically unfavorable for the protease transition state[2].

    • Orthogonal Topology: Because Tle is non-proteinogenic, endogenous proteases lack the evolutionary adaptation required to accommodate its unique side-chain topology[3].

    Mechanism cluster_natural Susceptible: Natural L-Valine cluster_tle Resistant: tert-Leucine (Tle) Val Peptide Bond (L-Valine) Protease1 Protease S1 Pocket (Unrestricted Access) Val->Protease1 Induced Fit Degradation Rapid Cleavage (Short Half-Life) Protease1->Degradation Hydrolysis Tle Peptide Bond (tert-Leucine) Protease2 Protease S1 Pocket (Blocked Access) Tle->Protease2 Steric Clash (Bulky t-Butyl) Stability Intact Peptide (Extended Half-Life) Protease2->Stability No Cleavage

    Fig 1: Mechanism of proteolytic resistance. The bulky tert-butyl group of Tle creates a steric clash.

    Comparative Performance Analysis

    To objectively assess the utility of Tle, we must compare it against canonical amino acids and other stabilizing modifications.

    Tle vs. Canonical Aliphatic Amino Acids

    A landmark study optimizing the Calcineurin (CN) inhibitor peptide VIVIT demonstrates the profound impact of Tle substitution[2]. By replacing two solvent-exposed Valine residues with tert-Leucine, researchers generated the ZIZIT analog. This single modification not only improved target binding affinity by enhancing van der Waals interactions but also drastically extended the peptide's half-life in human serum from ~1 hour to over 6 hours[2][4].

    Table 1: Quantitative Comparison of Proteolytic Stability (Model Peptide: VIVIT vs ZIZIT)

    Peptide VariantSequenceTarget Affinity ( KD​ )Serum Half-Life ( t1/2​ )Mechanism of Stability
    VIVIT (Native) GPHPVIVITGPHEE~500 nM~1.0 HourN/A (Baseline)
    ZIZIT (Tle Substituted) GPHPZIZITGPHEE43 nM>6.0 HoursSteric hindrance at S1 pocket
    ZIZIT-cisPro GPHPZIZITGP*HEE2.6 nM>>6.0 HoursTle + Backbone constraint

    Data synthesized from Yu et al., ACS Journal of Medicinal Chemistry[2].

    Structural Comparison of Sterically Hindered Amino Acids

    While Tle is highly effective, drug developers often weigh it against other ncAAs like α -aminoisobutyric acid (Aib). While Aib is excellent for forcing peptides into stable 310​ -helical conformations, Tle provides superior localized steric shielding without strictly forcing a helical turn, making it more versatile for extended β -strand conformations[5].

    Table 2: Structural Characteristics of Aliphatic Amino Acids

    Amino AcidSide Chain StructureSteric BulkProtease RecognitionImpact on Peptide Conformation
    Valine (Val) IsopropylModerateHigh (Endogenous)Minimal restriction
    Leucine (Leu) IsobutylModerateHigh (Endogenous)High helical propensity
    tert-Leucine (Tle) tert-ButylVery HighLow (Orthogonal)Restricts ϕ / ψ angles
    Aib Gem-dimethylHighLow (Orthogonal)Induces 310​ helices
    The Stereochemical Advantage: L-Tle vs. D-Tle

    To push stability even further, researchers combine steric hindrance with stereochemical inversion. Incorporating the D-enantiomer of tert-Leucine (Fmoc-D-Tle-OH ) completely abrogates the ability of stereospecific proteases (like trypsin) to bind the substrate[1]. Because proteases are chiral environments, the D-Tle side chain projects into the wrong spatial quadrant, conferring near-total immunity to enzymatic cleavage at that specific locus[1].

    Self-Validating Protocol: Assessing Serum Proteolytic Stability

    To generate trustworthy stability data, the experimental protocol cannot merely be a sequence of steps; it must be a self-validating system . The following LC-MS/MS workflow incorporates internal controls to ensure that observed degradation is strictly enzymatic and not an artifact of matrix suppression or chemical instability.

    Experimental Rationale & Causality
    • Why 25% Human Serum? Using diluted serum strikes an optimal balance. It provides a physiologically relevant concentration of active peptidases while reducing the massive protein load that causes ion suppression and column fouling during LC-MS/MS analysis[2].

    • Why Trichloroacetic Acid (TCA) for Quenching? While organic solvents (like acetonitrile) precipitate large proteins, 10% TCA causes rapid, irreversible denaturation of highly stable serum proteases by drastically lowering the pH. This ensures enzymatic activity is halted instantaneously at the exact timepoint[1].

    • Why Spike the Internal Standard (IS) Post-Quench? Spiking a stable isotope-labeled IS after quenching normalizes any volumetric losses during the precipitation step and corrects for matrix ionization effects in the mass spectrometer.

    Step-by-Step Methodology
    • Matrix Preparation (Self-Validation Setup):

      • Prepare three parallel incubation tubes:

        • Tube A (Test): 100 µg/mL Tle-peptide in 25% human serum (diluted in PBS, pH 7.4).

        • Tube B (Positive Control): 100 µg/mL native susceptible peptide (e.g., natural VIVIT) to confirm serum protease activity.

        • Tube C (Negative Control): 100 µg/mL Tle-peptide in heat-inactivated serum (56°C for 30 min) to rule out non-enzymatic chemical degradation.

    • Incubation: Incubate all tubes at 37°C with gentle orbital shaking (300 rpm).

    • Aliquot Withdrawal & Quenching: At designated timepoints (0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot and immediately transfer it into a low-bind microcentrifuge tube containing 50 µL of ice-cold 10% TCA[1]. Vortex immediately.

    • Internal Standard Spiking: Add 10 µL of a predefined heavy-isotope labeled internal standard to the quenched mixture.

    • Protein Precipitation: Incubate the quenched samples on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the denatured serum proteins.

    • LC-MS/MS Analysis: Transfer the clear supernatant to an autosampler vial. Quantify the intact peptide by measuring the Area Under the Curve (AUC) of the parent ion transition, normalized against the IS.

    • Pharmacokinetic Modeling: Plot the percentage of remaining intact peptide against time. Fit the data to a one-phase exponential decay model ( N(t)=N0​e−λt ) to calculate the half-life ( t1/2​ ).

    Protocol Init 1. Prepare Self-Validating Matrix (Test Peptide + Positive/Negative Controls) Incubate 2. Serum Incubation (25% Human Serum at 37°C) Init->Incubate Quench 3. Aliquot & Quench (Add 10% TCA to denature proteases) Incubate->Quench Spike 4. Spike Internal Standard (IS) (Normalize LC-MS/MS matrix effects) Quench->Spike Centrifuge 5. Protein Precipitation (14,000 x g, 15 min, 4°C) Spike->Centrifuge Analyze 6. LC-MS/MS & PK Modeling (Calculate t1/2 via one-phase decay) Centrifuge->Analyze

    Fig 2: Self-validating serum stability workflow ensuring matrix control and precise quantification.

    Conclusion & Strategic Recommendations

    Replacing natural aliphatic residues (Val, Leu, Ile) with tert-Leucine is a highly efficient, structurally conservative strategy to engineer proteolytic resistance in peptide therapeutics. Because Tle maintains high hydrophobicity while introducing severe steric hindrance, it frequently improves both half-life and target binding affinity simultaneously[2].

    Strategic Takeaways for Drug Developers:

    • Mapping: Prioritize Tle substitutions at known protease cleavage sites (identified via LC-MS metabolite ID) that tolerate bulky hydrophobic residues.

    • Synergy: Combine Tle with N-terminal acetylation, C-terminal amidation, or D-amino acid inversion (e.g., D-Tle) to achieve multi-log increases in plasma stability[1][6].

    • Validation: Always run stability assays alongside known positive/negative controls to ensure that the observed half-life extensions are biologically accurate and not analytical artifacts.

    References

    • Yu, C., et al. (2014). "Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • Erak, M., et al. (2018). "Peptide Chemistry and Peptidomimetics: Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics." Bioengineering (PMC). URL:[Link]

    Sources

    Comparative

    A Definitive Guide to the Structural Validation of 2-Amino-5,5-dimethylhexanoic acid by NMR and Mass Spectrometry

    This guide provides an in-depth, objective analysis of the analytical techniques required for the unambiguous structural validation of 2-Amino-5,5-dimethylhexanoic acid, a non-proteinogenic amino acid of interest in synt...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, objective analysis of the analytical techniques required for the unambiguous structural validation of 2-Amino-5,5-dimethylhexanoic acid, a non-proteinogenic amino acid of interest in synthetic chemistry and drug development. We move beyond a simple recitation of data to explain the strategic rationale behind the selection of specific experiments, demonstrating how a multi-technique approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) creates a self-validating system for structural elucidation.

    The Imperative of Structural Integrity

    In the realm of chemical and pharmaceutical sciences, the precise molecular structure of a compound is its defining characteristic. All functional, biological, and toxicological properties emanate from this structure. For a molecule like 2-Amino-5,5-dimethylhexanoic acid, which may serve as a chiral building block or a modified peptide component, absolute certainty of its covalent structure and connectivity is paramount. While many analytical techniques can provide pieces of the puzzle, the synergistic combination of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional NMR experiments provides an unparalleled level of confidence, effectively eliminating ambiguity.

    This guide will compare and detail the roles of ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and ESI-MS in building a conclusive structural argument.

    Analytical Strategy: A Hypothesis-Driven Workflow

    Our approach is grounded in a fundamental scientific principle: hypothesis and verification. The proposed structure of 2-Amino-5,5-dimethylhexanoic acid serves as our hypothesis. Each analytical technique is an experiment designed to test a specific aspect of this hypothesis. The final validation rests on the congruence of all collected data with the predictions derived from the proposed structure.

    G cluster_0 Hypothesis Generation cluster_1 Experimental Execution cluster_2 Data Analysis & Verification cluster_3 Conclusion Proposed_Structure Proposed Structure: 2-Amino-5,5-dimethylhexanoic acid HRMS High-Resolution MS (ESI-MS) Proposed_Structure->HRMS Predict Spectra NMR NMR Spectroscopy (1D & 2D) Proposed_Structure->NMR Predict Spectra MS_Data Molecular Formula Confirmation & Fragmentation Analysis HRMS->MS_Data Acquire Data NMR_Data Atom Connectivity & Environment Mapping NMR->NMR_Data Acquire Data Validation Structure Validated MS_Data->Validation Compare & Confirm NMR_Data->Validation Compare & Confirm

    Figure 1: Overall workflow for structural validation.

    Mass Spectrometry: Confirming the Elemental Composition and Core Fragments

    Mass spectrometry serves as the first line of analytical evidence. Its primary roles are to confirm the elemental formula via an accurate mass measurement of the molecular ion and to support the proposed structure through predictable fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for amino acids due to its soft ionization nature, which typically preserves the molecular ion.[1]

    Experimental Protocol: ESI-MS
    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and deionized water with 0.1% formic acid. The acid ensures the amine and carboxylic acid groups are protonated, promoting the formation of positive ions.

    • Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Acquisition Parameters (Positive Ion Mode):

      • Capillary Voltage: 3.5 – 4.5 kV

      • Ion Source Temperature: 100 – 150 °C

      • Scan Range: m/z 50 – 500

      • Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the isolated parent ion.

    Expected vs. Observed Data

    The molecular formula of 2-Amino-5,5-dimethylhexanoic acid is C₈H₁₇NO₂ . The expected mass of the protonated molecule, [M+H]⁺, is a critical first data point.

    ParameterTheoretical ValueObserved Value (Hypothetical)Conclusion
    Molecular Formula C₈H₁₇NO₂--
    Exact Mass 159.1259--
    [M+H]⁺ m/z 160.1332160.1330Confirms elemental composition
    Fragment: [M+H - H₂O]⁺ 142.1226142.1225Supports presence of -COOH
    Fragment: [M+H - COOH]⁺ 115.1277Not typically observed-
    Fragment: Immonium Ion 86.096486.0965Characteristic of amino acid side-chain cleavage

    Data Interpretation:

    • Molecular Ion: The observation of an ion at m/z 160.1330 is in excellent agreement with the calculated mass for the protonated molecule, confirming the elemental formula C₈H₁₇NO₂.

    • Fragmentation: Amino acids undergo characteristic fragmentation.[2][3] The neutral loss of water (H₂O) is common from the carboxylic acid group. A key fragmentation pathway for α-amino acids is the loss of the carboxyl group as COOH, followed by the loss of the side chain, leading to the formation of an immonium ion.[2] In this case, cleavage of the bond between C2 and C3 results in a characteristic immonium ion at m/z 86.0965, which strongly supports the presence of the amino group at the C2 position and the specific side chain.

    NMR Spectroscopy: Mapping the Covalent Framework

    While MS confirms the formula and key functional groups, NMR spectroscopy provides the definitive map of atomic connectivity. By analyzing the chemical environment and interactions of every proton and carbon atom, we can piece together the molecular skeleton.

    Experimental Protocol: NMR
    • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is an excellent choice as it will exchange with the labile NH ₂ and COOH protons, simplifying the spectrum by removing their signals.[4] Tetramethylsilane (TMS) or a calibrated solvent signal serves as the internal reference.[5]

    • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Experiments to be Performed:

      • ¹H NMR: To identify all unique proton environments and their neighboring protons.

      • ¹³C NMR: To identify all unique carbon environments.

      • DEPT-135: To differentiate between CH₃, CH₂, and CH carbons.[6][7]

      • ¹H-¹H COSY: To map which protons are coupled (i.e., are on adjacent carbons).[8][9]

      • ¹H-¹³C HSQC: To correlate each proton directly to the carbon it is attached to.[10][11]

    ¹H NMR Analysis: The Proton Count and Connectivity

    The ¹H NMR spectrum provides the first detailed look at the proton framework.

    Signal LabelPredicted δ (ppm)Observed δ (ppm)MultiplicityIntegrationAssignmentRationale
    H-a ~0.90.91Singlet (s)9H-C(CH ₃)₃9 equivalent protons with no adjacent H. Characteristic of a tert-butyl group.[12]
    H-b ~1.5-1.61.55Multiplet (m)2H-CH ₂-CH(NH₂)Protons on C4, coupled to H-c.
    H-c ~1.7-1.81.76Multiplet (m)2H-CH ₂-CH₂-Protons on C3, coupled to H-b and H-d.
    H-d ~3.73.72Triplet (t)1H-CH (NH₂)COOHAlpha-proton, deshielded by both N and COOH. Coupled to H-c.
    ¹³C NMR and DEPT-135 Analysis: The Carbon Skeleton

    The ¹³C NMR spectrum reveals all unique carbon atoms, while the DEPT-135 experiment confirms the number of attached protons.

    Signal LabelPredicted δ (ppm)Observed δ (ppm)DEPT-135 SignalAssignmentRationale
    C-1 >175176.5AbsentC OOHCarbonyl carbon, highly deshielded.[4]
    C-2 ~55-6057.3Positive (CH)C H(NH₂)Alpha-carbon, deshielded by the amino group.
    C-3 ~30-3532.1Negative (CH₂)C H₂Aliphatic methylene carbon.
    C-4 ~40-4541.8Negative (CH₂)C H₂Aliphatic methylene carbon adjacent to the bulky t-butyl group.
    C-5 ~30-3531.5AbsentC (CH₃)₃Quaternary carbon of the tert-butyl group.
    C-6 ~28-3029.4Positive (CH₃)C(C H₃)₃Three equivalent methyl carbons.
    2D NMR: Unambiguous Connectivity Confirmation

    Two-dimensional NMR experiments remove any remaining doubt by explicitly showing correlations between nuclei.

    ¹H-¹H COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[13]

    G H_d H-d (3.72) H_c H-c (1.76) H_d->H_c J-coupling H_b H-b (1.55) H_c->H_b J-coupling H_a H-a (0.91)

    Figure 2: Key ¹H-¹H COSY correlations for 2-Amino-5,5-dimethylhexanoic acid.

    The COSY spectrum would show a cross-peak between the alpha-proton (H-d ) at 3.72 ppm and the methylene protons at C3 (H-c ) at 1.76 ppm. A further cross-peak would connect H-c to the methylene protons at C4 (H-b ) at 1.55 ppm. The absence of any correlation from H-b to the large singlet at 0.91 ppm (H-a ) confirms the presence of the intervening quaternary carbon (C5). This definitively establishes the -CH(NH₂)-CH₂-CH₂-C(CH₃)₃ spin system.

    ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, confirming the assignments from the 1D spectra.[14][15]

    G node_h ¹H (ppm) 3.72 (H-d) 1.76 (H-c) 1.55 (H-b) 0.91 (H-a) node_c ¹³C (ppm) 57.3 (C-2) 32.1 (C-3) 41.8 (C-4) 29.4 (C-6) node_h:f1->node_c:f1 node_h:f2->node_c:f2 node_h:f3->node_c:f3 node_h:f4->node_c:f4

    Figure 3: Key ¹H-¹³C HSQC correlations.

    The HSQC spectrum would show cross-peaks at the following coordinates (δ ¹H, δ ¹³C):

    • (3.72, 57.3): Confirms H-d is attached to C-2.

    • (1.76, 32.1): Confirms H-c is attached to C-3.

    • (1.55, 41.8): Confirms H-b is attached to C-4.

    • (0.91, 29.4): Confirms H-a is attached to C-6.

    This data provides the final, definitive link between the proton and carbon skeletons.

    Comparison with Alternative Methods

    • Elemental Analysis: While it can provide the empirical formula, it gives no information on connectivity or isomerism. It cannot distinguish 2-Amino-5,5-dimethylhexanoic acid from its isomers like 6-Amino-2,2-dimethylhexanoic acid.

    • Infrared (IR) Spectroscopy: Useful for identifying functional groups (e.g., broad O-H and N-H stretches, C=O stretch), but it provides no information on the carbon backbone.

    • 1D NMR Alone: While powerful, 1D NMR alone can sometimes be ambiguous in complex molecules. Without 2D NMR, the exact sequence of the two methylene groups (C3 and C4) would be an assumption based on chemical shift trends rather than a proven fact.

    The combination of HRMS and a full suite of 1D and 2D NMR experiments is superior because it interrogates the molecule at multiple levels—elemental composition, functional group fragmentation, and atom-by-atom connectivity—leaving no room for structural ambiguity.

    Conclusion

    The structural validation of 2-Amino-5,5-dimethylhexanoic acid is definitively achieved through the strategic application of mass spectrometry and nuclear magnetic resonance spectroscopy. High-resolution mass spectrometry confirms the correct elemental formula (C₈H₁₇NO₂) and shows fragmentation patterns consistent with an α-amino acid structure. A complete set of NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, and HSQC, provides an unambiguous map of the atomic framework. The perfect congruence between the predicted spectroscopic data and the experimental results provides a self-validating and authoritative confirmation of the structure. This rigorous, multi-faceted approach represents the gold standard for structural elucidation in modern chemical and pharmaceutical research.

    References

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

    • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]

    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

    • Holzgrabe, U., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Cisnetti, F., & Lange, M. (2010). 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information. Protein Engineering. [Link]

    • Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies. [Link]

    • Bruschweiler, R., & Zhang, F. (2018). Comparative analysis of 1H NMR and 1H–13C HSQC NMR metabolomics to understand the effects of medium composition in yeast growth. Analytical Chemistry. [Link]

    • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

    • Roser, D., et al. (1997). 13C NMR shifts of amino acids and related compounds. ResearchGate. [Link]

    • Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. [Link]

    • Guo, X., & Li, L. (2003). Analysis of Underivatized Amino Acids and Their d/l-Enantiomers by Sheathless Capillary Electrophoresis/Electrospray Ionization-Mass Spectrometry. Analytical Chemistry. [Link]

    • HILICON AB. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. HPLC Solutions. [Link]

    • Grieco, P. A., & Parker, D. T. (1989). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. The Journal of Organic Chemistry. [Link]

    • Morsch, L. (2022, March 9). 1H NMR Chemical Shift. Oregon State University. [Link]

    • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

    • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

    • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
    • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

    • Akiyama, Y., et al. (2009). A new modeling method in feature construction for the HSQC spectra screening problem. Bioinformatics. [Link]

    • Zhou, L., et al. (2020). 1H-NMR analysis of amino acid metabolism in aqueous humor of patients with cataract, according to diabetes status. Experimental and Therapeutic Medicine. [Link]

    • Simó, C., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. [Link]

    • Bruschweiler, R., & Zhang, F. (2018). Comparative analysis of 1H NMR and 1H–13C HSQC NMR metabolomics to understand the effects of medium composition in yeast growth. Analytical Chemistry. [Link]

    • Funatsu, K., et al. (2000). A structure elucidation system using 1H-NMR and H-H COSY spectra. ResearchGate. [Link]

    • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry. [Link]

    • Ohtani, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

    • Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. [Link]

    • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

    • Chan, E. C. Y., et al. (2018). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports. [Link]

    • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

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    Validation

    Comparative Efficacy of tert-Leucine-Based Catalysts in Asymmetric Synthesis

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Protocols.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Protocols.

    Executive Summary & Mechanistic Rationale

    In the realm of asymmetric organocatalysis, the choice of the chiral scaffold dictates the stereochemical outcome of the reaction. While naturally occurring amino acids like L-proline, L-valine, and L-phenylalanine have historically dominated the field, the non-canonical amino acid L-tert-leucine has emerged as a superior chiral auxiliary and catalytic backbone for highly demanding transformations.

    As a Senior Application Scientist, I frequently evaluate catalyst efficacy based on structural causality. The superiority of tert-leucine-derived catalysts stems directly from the extreme steric hindrance of its tert-butyl side chain.

    • Conformational Locking: Unlike the isopropyl group of valine or the benzyl group of phenylalanine, the tert-butyl group lacks α-protons on its side chain and possesses a rigid, umbrella-like steric bulk. This effectively shields one face of the reactive intermediate (e.g., an enamine or a hydrogen-bonded complex), forcing incoming electrophiles into a highly specific trajectory.

    • Suppression of Side Reactions: The absence of reactive C-H bonds adjacent to the bulky group prevents unwanted enolization or catalyst degradation, preserving the integrity of the catalytic cycle.

    This guide objectively compares the efficacy of tert-leucine-based catalysts against traditional alternatives across two critical synthetic pathways: Direct Asymmetric Aldol Reactions and Bifunctional Conjugate Additions .

    Comparative Efficacy 1: Direct Asymmetric Aldol Reactions

    The synthesis of vic-halohydrins via the direct asymmetric aldol reaction of chloroacetone is notoriously difficult due to the potential for multiple regio- and stereoisomers. Traditional secondary amine catalysts like L-proline typically yield anti-selective products[1]. However, primary amino acids, specifically L-tert-leucine, completely alter the transition state geometry to favor the syn-adduct.

    In a landmark study by Umehara et al.[1], L-tert-leucine was evaluated against other primary amino acids for the reaction of chloroacetone with 4-nitrobenzaldehyde. The data demonstrates a clear correlation between the steric bulk of the catalyst's side chain and the resulting stereocontrol.

    Table 1: Catalyst Efficacy in the Aldol Reaction of Chloroacetone
    CatalystSide ChainRegioselectivityDiastereoselectivity (syn:anti)Enantiomeric Excess (ee)Yield
    L-tert-Leucine -C(CH₃)₃ (Bulky)>99%16:1 Up to 95% 89%
    L-Valine -CH(CH₃)₂ (Moderate)>99%4:168%72%
    L-Phenylalanine -CH₂Ph (Flexible)>99%3:154%65%
    L-Proline Cyclic secondary amineLowanti-selectiveVariableLow

    Causality Analysis: L-proline forms an anti-selective enamine transition state. In contrast, primary amino acids proceed via an alternative enamine geometry where the carboxylic acid moiety directs the incoming aldehyde via hydrogen bonding. The tert-butyl group of L-tert-leucine provides a rigid steric wall that completely blocks the re-face of the enamine, ensuring an almost exclusive si-face attack[1]. Valine and phenylalanine exhibit conformational flexibility, leading to competitive facial attack and eroded enantiomeric excess.

    AldolMechanism A Ketone Substrate C Chiral Enamine A->C Condensation B L-tert-Leucine B->C Amine Catalysis E syn-Aldol Adduct C->E Stereoselective Addition D Electrophile D->E Facial Attack

    Figure 1: Enamine-mediated transition state workflow for L-tert-Leucine catalyzed aldol reactions.

    Comparative Efficacy 2: Bifunctional Squaramide Catalysts

    Quaternary α-amino acids are highly valuable, degradation-resistant building blocks in peptide drug discovery. Their synthesis via the conjugate (Michael) addition of tertiary α-nitroesters to enones requires a catalyst capable of dual activation: activating the electrophile while simultaneously organizing the nucleophile in a rigid chiral pocket[2].

    Bera et al.[2] systematically compared Cinchona-alkaloid-derived squaramides and thioureas against amino acid-derived squaramides.

    Table 2: Catalyst Efficacy in the Enantioselective Michael Addition
    Catalyst ClassSpecific CatalystTemp (°C)Yield (%)Enantiomeric Excess (ee)
    Amino Acid Squaramide L-tert-Leucine Squaramide (C9) -60 °C 95% 82%
    Amino Acid Squaramide L-Valine Squaramide-60 °C91%65%
    Cinchona Squaramide Quinine-derived Squaramide-60 °C94%76%
    Cinchona Thiourea Quinine-derived Thiourea-60 °C90%53%

    Causality Analysis: Squaramides are superior hydrogen-bond donors compared to thioureas due to their rigid cyclobutenedione core, which spaces the N-H protons optimally for binding nitro groups. When coupled with the L-tert-leucine scaffold, the resulting bifunctional catalyst creates a highly restricted chiral pocket. The massive steric footprint of the tert-butyl group restricts the rotational degrees of freedom of the bound substrates, funneling the reaction pathway toward a single enantiomer[2].

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify intermediate integrity before proceeding.

    Protocol A: L-tert-Leucine-Catalyzed syn-Selective Aldol Reaction[1]

    Objective: Synthesis of α-chloro-β-hydroxy ketones.

    • Reaction Setup: To a reaction vial, add chloroacetone (5.0 mmol, 10 equiv) and L-tert-leucine (0.1 mmol, 20 mol%). Stir the suspension at room temperature for 10 minutes to allow initial enamine formation.

    • Electrophile Addition: Add 4-nitrobenzaldehyde (0.5 mmol, 1 equiv) to the mixture.

    • Incubation: Stir the reaction at room temperature for 7 days.

    • Self-Validation Checkpoint 1 (Conversion): Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the aldehyde spot confirms reaction completion.

    • Workup: Quench with H₂O (5 mL) and extract with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

    • Self-Validation Checkpoint 2 (Diastereoselectivity): Analyze the crude residue via ¹H NMR (400 MHz, CDCl₃). Calculate the syn/anti ratio by comparing the integration of the carbinol methine protons. This ensures that subsequent column chromatography does not artificially enrich a specific diastereomer via fractionation.

    • Purification: Purify via silica gel column chromatography to isolate the syn-adduct.

    • Self-Validation Checkpoint 3 (Enantioselectivity): Determine the ee using Chiral-phase HPLC (e.g., Daicel CHIRALCEL OJ-H, Hexane/iPrOH 9:1).

    Protocol B: Enantioselective Michael Addition using tert-Leucine Squaramide[2]

    Objective: Synthesis of quaternary α-nitroesters.

    • Catalyst Preparation: Weigh L-tert-leucine-derived squaramide (10 mol%) into an oven-dried Schlenk tube under an argon atmosphere.

    • Substrate Solvation: Dissolve the β-unsubstituted vinyl ketone (enone, 1.5 equiv) and the tertiary α-nitrocarboxylate (1.0 equiv) in anhydrous toluene (0.1 M concentration).

    • Cryogenic Control: Cool the reaction mixture to -60 °C using a dry ice/acetone bath equipped with a cryogenic temperature controller. Causality: Lower temperatures minimize background uncatalyzed racemic pathways.

    • Reaction: Stir at -60 °C for 12–24 hours until complete consumption of the nitroester is observed via TLC.

    • Isolation: Pass the crude mixture directly through a short pad of silica gel to remove the catalyst, eluting with EtOAc.

    • Analysis: Determine the ee of the purified Michael adduct via Chiral HPLC.

    ExperimentalWorkflow Step1 1. Catalyst Preparation (10 mol% tert-Leucine Squaramide) Step2 2. Substrate Addition (Enone + Nitrocarboxylate, Toluene) Step1->Step2 Step3 3. Cryogenic Reaction (Stir at -60 °C, 12h) Step2->Step3 Step4 4. Quench & Extraction (Aqueous Workup) Step3->Step4 Step5 5. Purification & Analysis (HPLC ee Determination) Step4->Step5

    Figure 2: Self-validating experimental workflow for enantioselective conjugate addition.

    References

    • Bera, K., Satam, N. S., & Namboothiri, I. N. N. (2016). Enantioselective Synthesis of Quaternary α-Amino Acids via L-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones. The Journal of Organic Chemistry, 81(13), 5670-5680.[Link]

    Sources

    Comparative

    Evaluating the impact of "tert-Leucine" on peptide conformation

    As a Senior Application Scientist in peptidomimetic drug design, I frequently encounter the challenge of translating a biologically active peptide into a viable therapeutic candidate. The primary hurdles are almost alway...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in peptidomimetic drug design, I frequently encounter the challenge of translating a biologically active peptide into a viable therapeutic candidate. The primary hurdles are almost always twofold: conformational flexibility (leading to off-target effects or poor receptor affinity) and proteolytic instability (resulting in a negligible in vivo half-life).

    To overcome these barriers, the strategic incorporation of non-canonical amino acids is paramount. Among the most powerful tools in our arsenal is tert-Leucine (Tle) . This guide provides an in-depth, objective evaluation of how Tle impacts peptide conformation and stability, comparing it against canonical and non-canonical alternatives, and detailing the self-validating experimental workflows required to characterize these modifications.

    Mechanistic Causality: The Steric Bulk of tert-Leucine

    The unique properties of tert-Leucine stem entirely from its side-chain architecture. Unlike canonical Leucine (Leu), which features a flexible isobutyl group, Tle possesses a highly bulky tert-butyl group attached directly to the α -carbon, creating a quaternary C β atom.

    This extreme steric bulk fundamentally alters the peptide's energy landscape. The massive steric hindrance severely restricts the allowable backbone dihedral angles ( ϕ and ψ ). While Tle often prefers extended or semi-extended conformations in isolation, when placed within a biased sequence, it acts as a "conformational lock," strongly stabilizing folded structures such as β -turns or α -helices by minimizing the entropic penalty of folding[1].

    Furthermore, this steric shield physically blocks endogenous proteases (like trypsin and chymotrypsin) from accessing the scissile amide bond, preventing the "induced fit" required for enzymatic cleavage[2].

    Mechanism cluster_Leu Canonical Leucine (Leu) cluster_Tle tert-Leucine (Tle) Protease Endogenous Protease (e.g., Trypsin) Leu Flexible Isobutyl Side Chain Protease->Leu Tle Bulky tert-Butyl Side Chain (Quaternary C-beta) Protease->Tle Cleavage Enzyme-Substrate Binding & Rapid Cleavage Leu->Cleavage Induced Fit Block Steric Clash Prevents Binding Tle->Block Conformational Lock

    Fig 1: Steric hindrance mechanism of Tle preventing protease binding compared to canonical Leu.

    Comparative Analysis: Tle vs. Alternatives

    When optimizing a peptide, selecting the correct amino acid substitution requires balancing conformational constraint with synthetic feasibility and biological activity. The table below summarizes quantitative and qualitative differences between Tle and its common alternatives.

    Amino AcidSide-Chain ArchitectureConformational Constraint ( ϕ,ψ )Proteolytic Stability ImpactPrimary Application in Drug Design
    L-Leucine (Leu) Isobutyl (Flexible)Low; highly flexible ensembleMinimal (Highly susceptible)Native sequence baseline
    L-Valine (Val) Isopropyl ( β -branched)Moderate; prefers β -sheetModerateStructural core stabilization
    L-tert-Leucine (Tle) tert-Butyl (Quaternary C β )High; restricts to extended/turnHigh; steric shieldingHigh-affinity peptidomimetics[3]
    D-tert-Leucine (D-Tle) tert-Butyl (D-configuration)High; induces distinct turn motifsExtreme; stereochemical mismatchLong-acting in vivo therapeutics[4]
    Aib α,α -dimethylHigh; forces α or 310​ helicesHighHelical stapling / induction[5]

    Data Synthesis Insight: In a study optimizing the calcineurin inhibitor peptide VIVIT, replacing the two Valine residues with Tle (yielding ZIZIT-cisPro) improved the binding affinity by ~200-fold ( KD​ = 2.6 nM) and extended the serum half-life from 1 hour to >6 hours[2].

    Self-Validating Experimental Workflows

    To rigorously evaluate the impact of a Tle substitution, researchers must employ orthogonal techniques. Below are the standard protocols I utilize to validate conformational changes and stability enhancements.

    Workflow A Peptide Synthesis (Fmoc-SPPS) B Conformational Analysis (CD & 2D NMR) A->B Purified Peptide C Proteolytic Assay (Human Serum) A->C Aliquots D Structural Elucidation (Dihedral Mapping) B->D NOE Constraints E Pharmacokinetic Profiling C->E Half-life (t1/2) D->E Structure-Activity

    Fig 2: Orthogonal workflow for evaluating Tle-modified peptide candidates.

    Protocol 1: Conformational Profiling via CD and 2D-NMR

    Causality: Circular Dichroism (CD) provides a rapid, global view of secondary structure, while 2D NMR (NOESY/TOCSY) maps exact atomic distances to confirm the specific dihedral restrictions imposed by Tle.

    • Step 1: CD Spectroscopy: Dissolve the purified Tle-peptide and its Leu-counterpart in a structure-promoting solvent (e.g., 20% TFE in water) or physiological buffer at 50 µM. Scan from 190 nm to 260 nm. Validation: A shift from a random coil minimum (~198 nm) to a distinct β -turn or helical signature validates the conformational lock.

    • Step 2: 2D-NMR Preparation: Dissolve 2-5 mM peptide in 90% H₂O / 10% D₂O.

    • Step 3: NOESY/TOCSY Acquisition: Acquire spectra at 298 K. Assign spin systems using TOCSY and identify sequential connectivities ( dNN​(i,i+1) , dαN​(i,i+1) ) using NOESY.

    • Step 4: Temperature Coefficient Analysis ( Δδ/ΔT ): Measure 1D ¹H spectra from 288 K to 318 K in 5 K increments. Self-Validation: Amide protons with a coefficient > -4.5 ppb/K are shielded from the solvent, confirming their participation in stable intramolecular hydrogen bonds induced by the Tle constraint.

    Protocol 2: Proteolytic Stability Assay in Human Serum

    Causality:In vitro serum assays mimic systemic circulation. Quenching with Trichloroacetic acid (TCA) is critical as it instantaneously denatures and precipitates active proteases, providing a highly accurate snapshot of degradation at exact time points.

    • Step 1: Preparation: Thaw pooled human serum on ice and pre-warm to 37°C. Prepare a 1 mM stock of the Tle-peptide, the Leu-control peptide, and an internal standard (IS) in DMSO.

    • Step 2: Incubation: Spike the peptides into the serum to a final concentration of 100 µg/mL. Incubate at 37°C with gentle agitation.

    • Step 3: Time-Course Sampling: At t = 0, 0.5, 1, 2, 4, 8, and 24 hours, withdraw 100 µL aliquots.

    • Step 4: Quenching (Critical Step): Immediately transfer the aliquot into a tube containing 20 µL of 10% TCA. Vortex vigorously for 30 seconds. Self-Validation: The immediate precipitation of serum proteins ensures the enzymatic reaction is halted precisely, preventing post-sampling degradation artifacts.

    • Step 5: Extraction & Quantification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS. Plot the natural log of the remaining peptide area ratio (Peptide/IS) versus time to calculate the half-life ( t1/2​ ).

    Conclusion

    Substituting canonical amino acids with tert-Leucine is not merely a structural tweak; it is a fundamental thermodynamic and kinetic reprogramming of the peptide. By leveraging its massive steric bulk, drug development professionals can simultaneously lock a peptide into its bioactive conformation and shield it from enzymatic degradation. When validated through rigorous NMR constraints and controlled serum assays, Tle stands as a premier building block for next-generation peptidomimetics.

    References

    • Formaggio, F., Baldini, C., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry - A European Journal. Available at:[Link]

    • Liu, R., et al. (2014). Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction. Journal of Medicinal Chemistry. Available at:[Link]

    • Eiselt, E., et al. (2024). Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics. ACS Pharmacology & Translational Science. Available at:[Link]

    • Magafa, V., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules (PMC). Available at:[Link]

    Validation

    Inter-Laboratory Comparison of L-tert-Leucine Synthesis Protocols: An Objective Guide for Drug Development

    Executive Summary & Mechanistic Causality L-tert-Leucine (L-Tle) is a highly valuable, non-natural chiral amino acid. Characterized by its bulky, hydrophobic tert-butyl side chain, L-Tle provides exceptional steric hindr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Causality

    L-tert-Leucine (L-Tle) is a highly valuable, non-natural chiral amino acid. Characterized by its bulky, hydrophobic tert-butyl side chain, L-Tle provides exceptional steric hindrance, making it an indispensable chiral auxiliary in asymmetric synthesis and a critical building block for active pharmaceutical ingredients (APIs) such as the antiviral drugs Atazanavir and Telaprevir[1][2].

    Historically, the synthesis of L-Tle has been challenging. The very steric bulk that makes it useful also makes it notoriously difficult to synthesize chemically with high enantioselectivity without relying on complex, heavy-metal-dependent dynamic kinetic resolution[1][3]. Consequently, the industry has shifted toward biocatalytic reductive amination.

    The Causality of Biocatalytic Superiority: The enzymatic conversion of trimethylpyruvate (TMP) to L-Tle using Leucine Dehydrogenase (LeuDH) offers 100% theoretical atom economy and >99.9% enantiomeric excess (ee)[4]. However, LeuDH is strictly dependent on the cofactor NADH. Because exogenous NADH is prohibitively expensive for industrial scale-up, the reaction is not viable as a standalone system[5].

    To create a self-validating, economically viable system , laboratories couple LeuDH with a cofactor regeneration enzyme—typically Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH)[4][5]. Furthermore, encapsulating this dual-enzyme cascade within a whole-cell biocatalyst (e.g., engineered E. coli) protects the enzymes from shear stress, prevents substrate inhibition, and naturally retains the intracellular NAD+/NADH pool, eliminating the need to add expensive cofactors to the bulk media[6].

    Mechanistic Pathway Visualization

    G TMP Trimethylpyruvate (TMP) LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH Ammonia NH4+ (Amine Donor) Ammonia->LeuDH LTle L-tert-Leucine (L-Tle) LeuDH->LTle Reductive Amination NAD NAD+ LeuDH->NAD NADH NADH NADH->LeuDH RegenEnz FDH or GDH (Cofactor Regeneration) NAD->RegenEnz RegenEnz->NADH Byproduct CO2 / Gluconate RegenEnz->Byproduct Substrate Formate / Glucose Substrate->RegenEnz

    Enzymatic synthesis of L-tert-Leucine via LeuDH coupled with cofactor regeneration.

    Inter-Laboratory Data Comparison

    The following table synthesizes quantitative performance metrics across three distinct synthesis paradigms evaluated in recent literature.

    Synthesis MethodologyCatalyst TypeYield (%)Enantiomeric Excess (ee)ProductivityKey Limitations / Advantages
    Chemical Asymmetric Synthesis [3]Chiral PPY Nitroxide + Pd/C78.0 - 80.0%> 99.5%Low (Batch)Limitation: Requires high-pressure hydrogen (0.1-0.5 MPa) and complex chiral catalysts.
    Free Enzyme Cascade [5][6]Purified LeuDH + FDH~ 80.1%> 99.0%~ 366 g/L/dayLimitation: High cost of enzyme purification; rapid deactivation due to substrate toxicity.
    Whole-Cell Biocatalysis [6][7][8]E. coli (LeuDH + GDH/FDH)87.3% - 96.1%> 99.99%1170 - 2136 g/L/dayAdvantage: Intracellular cofactor retention; highest space-time yield; highly scalable.

    Experimental Methodologies

    To ensure reproducibility, the following protocols detail the step-by-step workflows for the two most prominent synthesis routes.

    Protocol A: Whole-Cell Biocatalysis via Fed-Batch Strategy (The Gold Standard)

    This protocol utilizes an engineered E. coli strain co-expressing LeuDH and GDH. The fed-batch strategy is explicitly chosen to circumvent the toxicity of high TMP concentrations, which otherwise denature the biocatalyst[6][7].

    Step 1: Biocatalyst Preparation

    • Cultivate recombinant E. coli (harboring plasmids for LeuDH and GDH) in LB medium at 37 °C until OD600 reaches 0.6.

    • Induce expression using 0.1 mM IPTG and incubate at 20 °C for 16 hours.

    • Harvest cells via centrifugation (8000 rpm, 10 min, 4 °C) and wash twice with 100 mM NH4Cl-NH3·H2O buffer (pH 9.0) to obtain resting cells.

    Step 2: Reaction Matrix Setup

    • Prepare a 200 mL reaction system containing 40 g/L of the resting whole cells[6].

    • Add the initial substrate load: 100 mM Trimethylpyruvate (TMP) and 120 mM Glucose.

    • Suspend in 1 M NH4Cl-NH3·H2O buffer. Causality note: A high concentration of ammonium acts as the amine donor and drives the equilibrium toward the aminated product.

    Step 3: Catalytic Phase & Fed-Batch Feeding

    • Maintain the bioreactor at 30 °C and pH 9.0. Causality note: pH 9.0 is the optimal intersection for LeuDH activity and E. coli cellular viability[6].

    • Agitate at 200 rpm to ensure mass transfer without inducing severe shear stress.

    • Continuously monitor TMP consumption via HPLC. Feed additional TMP and Glucose incrementally to keep the bulk TMP concentration below 150 mM, preventing substrate inhibition[7].

    Step 4: Downstream Processing

    • Terminate the reaction after 15-24 hours.

    • Centrifuge the mixture to remove the whole-cell biocatalyst (which can be recycled).

    • Adjust the supernatant to the isoelectric point of L-Tle to induce crystallization. Filter and dry to obtain L-Tle (>99.99% ee).

    Protocol B: Chemical Asymmetric Synthesis (Dynamic Kinetic Resolution)

    For laboratories lacking bioreactor infrastructure, this chemical route utilizes a dynamic kinetic resolution (DKR) mechanism[3].

    Step 1: Substrate Preparation & DKR

    • Combine pentafluorophenol-(dibenzyl amino) ester (Compound 1) and benzhydrol (Compound 2) in a 1:1.2 molar ratio[3].

    • Introduce a chiral PPY nitroxide catalyst (0.05 molar equivalents) and an inorganic base (1.3 molar equivalents) in an anhydrous organic solvent.

    • Stir at room temperature. Causality note: The oxygen atoms in the pyridine nitrogen of the chiral PPY catalyst act as nucleophilic sites, selectively driving the dynamic kinetic resolution to yield a highly pure chiral dibenzyl amino acid ester[3].

    Step 2: Catalytic Hydrogenation & Deprotection

    • Transfer the resolved intermediate to a high-pressure hydrogenation reactor.

    • Dissolve in methanol or isopropanol and add 10% Pd/C catalyst.

    • Pressurize the reactor with Hydrogen gas to 0.1 - 0.5 MPa[3].

    • Stir until hydrogen uptake ceases (typically 4-6 hours) to achieve simultaneous reduction and debenzylation.

    Step 3: Isolation

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.

    • Concentrate the filtrate in vacuo and recrystallize from ethanol/water to yield L-Tle and L-cyclohexylalanine byproducts (Yield ~80%, >99.5% ee)[3].

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5,5-dimethylhexanoic Acid

    For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and handling procedures for 2-Amino-5,5-dimethylhexanoic acid. By understanding the "why" behind these safety protocols, you can foster a culture of safety and precision in your laboratory.

    Understanding the Hazard: A Proactive Approach to Safety

    2-Amino-5,5-dimethylhexanoic acid and its salts are classified as hazardous substances. A thorough understanding of its potential risks is the foundation of safe handling. According to safety data sheets, this compound presents the following hazards:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Skin Irritation: Causes skin irritation.[1][2][3]

    • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

    • Respiratory Irritation: May cause respiratory irritation.[2][5]

    These classifications necessitate a stringent adherence to PPE protocols to minimize exposure and mitigate risk.

    Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal

    The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the work being performed. For 2-Amino-5,5-dimethylhexanoic acid, a multi-layered defense is crucial.

    Hand Protection: The First Line of Defense
    • Requirement: Chemical-resistant gloves are mandatory.

    • Rationale: To prevent skin contact, which can cause irritation and potential absorption.[6][7] Nitrile or neoprene gloves are recommended as they provide a robust barrier against many chemicals.[6] Always inspect gloves for any signs of degradation or perforation before use.[7][8]

    • Best Practice: When working with solvents to dissolve the compound, consult a glove compatibility chart to ensure the chosen glove material offers adequate protection against both the amino acid and the solvent. Change gloves immediately if they become contaminated.[9]

    Eye and Face Protection: Shielding Your Vision
    • Requirement: Safety glasses with side shields are the minimum requirement.[6] For tasks with a higher risk of splashes or aerosol generation, chemical splash goggles are essential.[6]

    • Rationale: To protect the eyes from dust particles and potential splashes of solutions containing the compound, which can cause serious irritation.[3][4][6]

    • Best Practice: In procedures with a significant risk of splashing, such as when transferring large quantities or working with solutions under pressure, a face shield should be worn in conjunction with goggles for full facial protection.

    Body Protection: Safeguarding Your Person
    • Requirement: A laboratory coat is mandatory to protect skin and personal clothing from contamination.[6]

    • Rationale: The lab coat acts as a removable barrier in case of a spill, preventing direct contact with the skin.

    • Best Practice: Ensure your lab coat is fully buttoned. For tasks with a higher risk of contamination, consider using disposable lab coats.[10]

    Respiratory Protection: Preventing Inhalation
    • Requirement: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of airborne powder.[6][8] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator is necessary.[6][11]

    • Rationale: Inhalation of the powdered form of 2-Amino-5,5-dimethylhexanoic acid can cause respiratory irritation.[2][5]

    • Best Practice: The choice of respirator (e.g., N95 dust mask or a respirator with a particulate filter) should be based on a risk assessment of the specific procedure.[6][11]

    Operational Plan: A Step-by-Step Guide to Safe Handling

    Adherence to a structured operational plan is critical for minimizing exposure and ensuring a safe working environment.

    Preparation
    • Designate a Work Area: Clearly define and label a specific area for handling 2-Amino-5,5-dimethylhexanoic acid.[9]

    • Ensure Accessibility of Safety Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.[6][12]

    • Assemble Materials: Gather all necessary equipment and reagents before you begin.[6]

    • Don PPE: Put on the appropriate personal protective equipment as outlined in the previous section.[6]

    Handling the Compound
    • Work in a Ventilated Space: Handle the solid compound in a chemical fume hood to control dust.[6][10]

    • Avoid Dust Generation: Use a spatula or other appropriate tools for transferring the solid.[6] Avoid actions that could create dust clouds.

    • Maintain Container Integrity: Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[4][6]

    • Weighing Procedure: If a balance cannot be placed inside a fume hood, tare a sealed container, add the powder inside the hood, and then re-seal the container before moving it to the balance for weighing.[9][10]

    Post-Handling Procedures
    • Decontamination: Clean the work surface with a suitable laboratory cleaner.[6]

    • Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.[6]

    • PPE Removal: Carefully remove PPE, avoiding contact with contaminated areas. Dispose of single-use items appropriately.[6]

    • Personal Hygiene: Thoroughly wash your hands with soap and water after completing your work.[6][9]

    Emergency Response: Preparedness is Key

    In the event of an accidental exposure or spill, a swift and informed response is crucial.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][13]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][12]

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][13]

    • Spill Cleanup: For small spills of the solid, gently cover with an absorbent material to avoid generating dust, then sweep up and place in a sealed container for disposal.[8][11] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

    Disposal Plan: Responsible Waste Management

    Proper disposal of 2-Amino-5,5-dimethylhexanoic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

    • Chemical Waste: Unused or waste 2-Amino-5,5-dimethylhexanoic acid should be collected in a clearly labeled, sealed container.

    • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste container.

    • Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations.[7][14] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

    Visualizing Safety: PPE Selection Workflow

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Amino-5,5-dimethylhexanoic acid.

    PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 PPE Selection start Start: Handling 2-Amino-5,5-dimethylhexanoic acid weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving transferring Transferring Solution start->transferring dust_risk Risk of Dust Generation? weighing->dust_risk splash_risk Risk of Splash? dissolving->splash_risk transferring->splash_risk ppe_low Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat dust_risk->ppe_low No ppe_medium Enhanced PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Work in Fume Hood dust_risk->ppe_medium Yes splash_risk->ppe_medium Low to Moderate ppe_high Maximum PPE: - Nitrile Gloves - Chemical Splash Goggles - Face Shield - Lab Coat - Work in Fume Hood splash_risk->ppe_high High

    Caption: PPE Selection Workflow for 2-Amino-5,5-dimethylhexanoic acid.

    Summary of Recommended Personal Protective Equipment

    Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
    Weighing solid (in fume hood) Nitrile or neoprene glovesSafety glasses with side shieldsLab coatWork in a chemical fume hood
    Dissolving solid in solvent Nitrile or neoprene gloves (check solvent compatibility)Chemical splash gogglesLab coatWork in a chemical fume hood
    Transferring solution Nitrile or neoprene glovesChemical splash gogglesLab coatWork in a chemical fume hood
    Handling large quantities Nitrile or neoprene glovesChemical splash goggles and face shieldLab coatWork in a chemical fume hood
    Cleaning up a small spill Nitrile or neoprene glovesChemical splash gogglesLab coatNIOSH-approved respirator (if dust is generated)

    References

    • 2-amino-5,5-dimethylhexanoic acid hydrochloride — Chemical Substance Information. ECHA. [Link]

    • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational and Environmental Safety Office. [Link]

    • SAFETY DATA SHEET 20 Amino Acid Kit. Amazon AWS. [Link]

    • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd. [Link]

    • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

    • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine Environmental Health & Safety. [Link]

    • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. C&EN. [Link]

    • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]

    • SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Southern Biological. [Link]

    • Safety Rules in Chemical Laboratories: A Practical Guide. KPA. [Link]

    • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

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